molecular formula C17H15ClO4 B585090 3-Chloro Fenofibric Acid-d6

3-Chloro Fenofibric Acid-d6

Numéro de catalogue: B585090
Poids moléculaire: 324.8 g/mol
Clé InChI: JIWVJAFWQBLUTA-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chloro Fenofibric Acid-d6, also known as this compound, is a useful research compound. Its molecular formula is C17H15ClO4 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a deuterated isotopologue of a fenofibric acid impurity. This document is intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, a plausible synthesis route, its critical application as an internal standard in bioanalytical methods, and the pharmacological context of its non-deuterated parent compound, fenofibric acid. Detailed experimental protocols for quantitative analysis, extensive data on method validation, and visualizations of the relevant biological signaling pathway are presented to facilitate its practical application and understanding.

Introduction

This compound is the deuterium-labeled form of 3-Chloro Fenofibric Acid, a known impurity of the lipid-lowering agent fenofibric acid. Its primary and critical role in a scientific setting is as an internal standard for the quantitative analysis of fenofibric acid and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by correcting for matrix effects and variations in sample processing. This guide delves into the technical details of this compound, providing the necessary information for its effective use in a research and development environment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

PropertyThis compound3-Chloro Fenofibric Acid
Chemical Name 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-d3 acid2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Molecular Formula C₁₇H₉D₆ClO₄C₁₇H₁₅ClO₄
Molecular Weight 324.79 g/mol 318.75 g/mol
CAS Number 1346603-07-360012-96-6
Appearance Typically a white to off-white solidWhite to off-white solid
Application Internal standard for bioanalytical quantificationImpurity of Fenofibric Acid

Plausible Synthesis Route

Experimental Workflow: Plausible Synthesis

G cluster_0 Step 1: Synthesis of 3-Chloro-4'-hydroxybenzophenone cluster_1 Step 2: Synthesis of Deuterated 2-Bromo-2-methylpropanoic acid cluster_2 Step 3: Williamson Ether Synthesis A 3-Chlorobenzoic acid E Friedel-Crafts Acylation A->E B Phenol B->E C Thionyl chloride C->A Activation D Lewis Acid (e.g., AlCl3) D->E Catalyst F 3-Chloro-4'-hydroxybenzophenone E->F O 3-Chloro-4'-hydroxybenzophenone G Acetone-d6 J Haloform Reaction G->J H Chloroform H->J I Base (e.g., NaOH) I->J Catalyst K 2-hydroxy-2-methyl-d3-propanoic-d3 acid J->K M Bromination K->M L HBr/PBr3 L->M N 2-bromo-2-methyl-d3-propanoic-d3 acid M->N P 2-bromo-2-methyl-d3-propanoic-d3 acid R Etherification O->R P->R Q Base (e.g., K2CO3) Q->R Catalyst S This compound R->S G A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing (Ratio of Analyte/IS) G->H I Quantification of Fenofibric Acid H->I G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Physiological Effects FA Fenofibric Acid PPARa_inactive PPARα (inactive) FA->PPARa_inactive Binds and Activates PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR RXR Complex PPARα/RXR Complex RXR->Complex CoR Corepressors CoA Coactivators CoA->Complex PPARa_active->RXR Heterodimerizes PPARa_active->CoR Dissociates PPARa_active->CoA Recruits PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Gene Transcription Modulation PPRE->Gene_Transcription LPL ↑ Lipoprotein Lipase Gene_Transcription->LPL ApoCIII ↓ ApoC-III Gene_Transcription->ApoCIII ApoAI_AII ↑ ApoA-I, ApoA-II Gene_Transcription->ApoAI_AII FAO ↑ Fatty Acid Oxidation Gene_Transcription->FAO Triglycerides ↓ Triglycerides LPL->Triglycerides ApoCIII->Triglycerides HDL ↑ HDL Cholesterol ApoAI_AII->HDL

An In-Depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a deuterated isotopologue of a fenofibric acid impurity. This document is intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, a plausible synthesis route, its critical application as an internal standard in bioanalytical methods, and the pharmacological context of its non-deuterated parent compound, fenofibric acid. Detailed experimental protocols for quantitative analysis, extensive data on method validation, and visualizations of the relevant biological signaling pathway are presented to facilitate its practical application and understanding.

Introduction

This compound is the deuterium-labeled form of 3-Chloro Fenofibric Acid, a known impurity of the lipid-lowering agent fenofibric acid. Its primary and critical role in a scientific setting is as an internal standard for the quantitative analysis of fenofibric acid and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by correcting for matrix effects and variations in sample processing. This guide delves into the technical details of this compound, providing the necessary information for its effective use in a research and development environment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

PropertyThis compound3-Chloro Fenofibric Acid
Chemical Name 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-d3 acid2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Molecular Formula C₁₇H₉D₆ClO₄C₁₇H₁₅ClO₄
Molecular Weight 324.79 g/mol 318.75 g/mol
CAS Number 1346603-07-360012-96-6
Appearance Typically a white to off-white solidWhite to off-white solid
Application Internal standard for bioanalytical quantificationImpurity of Fenofibric Acid

Plausible Synthesis Route

Experimental Workflow: Plausible Synthesis

G cluster_0 Step 1: Synthesis of 3-Chloro-4'-hydroxybenzophenone cluster_1 Step 2: Synthesis of Deuterated 2-Bromo-2-methylpropanoic acid cluster_2 Step 3: Williamson Ether Synthesis A 3-Chlorobenzoic acid E Friedel-Crafts Acylation A->E B Phenol B->E C Thionyl chloride C->A Activation D Lewis Acid (e.g., AlCl3) D->E Catalyst F 3-Chloro-4'-hydroxybenzophenone E->F O 3-Chloro-4'-hydroxybenzophenone G Acetone-d6 J Haloform Reaction G->J H Chloroform H->J I Base (e.g., NaOH) I->J Catalyst K 2-hydroxy-2-methyl-d3-propanoic-d3 acid J->K M Bromination K->M L HBr/PBr3 L->M N 2-bromo-2-methyl-d3-propanoic-d3 acid M->N P 2-bromo-2-methyl-d3-propanoic-d3 acid R Etherification O->R P->R Q Base (e.g., K2CO3) Q->R Catalyst S This compound R->S G A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing (Ratio of Analyte/IS) G->H I Quantification of Fenofibric Acid H->I G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Physiological Effects FA Fenofibric Acid PPARa_inactive PPARα (inactive) FA->PPARa_inactive Binds and Activates PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change RXR RXR Complex PPARα/RXR Complex RXR->Complex CoR Corepressors CoA Coactivators CoA->Complex PPARa_active->RXR Heterodimerizes PPARa_active->CoR Dissociates PPARa_active->CoA Recruits PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Gene Transcription Modulation PPRE->Gene_Transcription LPL ↑ Lipoprotein Lipase Gene_Transcription->LPL ApoCIII ↓ ApoC-III Gene_Transcription->ApoCIII ApoAI_AII ↑ ApoA-I, ApoA-II Gene_Transcription->ApoAI_AII FAO ↑ Fatty Acid Oxidation Gene_Transcription->FAO Triglycerides ↓ Triglycerides LPL->Triglycerides ApoCIII->Triglycerides HDL ↑ HDL Cholesterol ApoAI_AII->HDL

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical applications, and biological relevance of 3-Chloro Fenofibric Acid-d6. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Chemical Identity and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a chlorinated impurity of Fenofibric Acid. Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of fenofibric acid.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Chloro Fenofibric AcidFenofibric Acid
Molecular Formula C₁₇H₉D₆ClO₄[1]C₁₇H₁₅ClO₄[2]C₁₇H₁₅ClO₄[3]
Molecular Weight 324.79 g/mol [1]318.75 g/mol [2]318.7 g/mol [4]
CAS Number 1346603-07-3[1]60012-96-6[2]42017-89-0[4]
Appearance White to Off-White SolidNot specifiedCrystalline, cream-colored powder
Storage 2-8°C RefrigeratorNot specifiedNot specified
IUPAC Name 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid[2]2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[3]

Synthesis

A general synthesis for the non-deuterated 3-Chloro Fenofibric Acid would involve the Friedel-Crafts acylation of phenol (B47542) with 3-chlorobenzoyl chloride, followed by etherification with an α-bromo isobutyrate, and subsequent hydrolysis of the ester to the carboxylic acid. To introduce the deuterium (B1214612) labels, a deuterated isobutyric acid starting material, such as 2-bromo-2-methyl-d3-propanoic-3,3,3-d3 acid ethyl ester, would be required.

Analytical Applications

The primary and most well-documented application of this compound is as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference make it an ideal IS, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This protocol is based on a validated bioanalytical method that utilizes this compound as an internal standard.

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or well plate for UPLC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Isocratic or gradient elution tailored to achieve optimal separation.

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), typically in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[5]

    • This compound (as IS): A specific transition would be determined during method development, for example, m/z 323.1 → [fragment ion].

Table 2: Representative Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (Negative)
Monitored Transition (Fenofibric Acid) m/z 317.1 → 230.9[5]
Monitored Transition (Internal Standard) Specific to this compound
Collision Energy Optimized for fragmentation
Cone Voltage Optimized for ion transmission

Biological Activity and Signaling Pathways

There is no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary role is that of a stable, labeled internal standard. The biological activity of its parent compound, fenofibric acid, is well-established.

Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARα by fenofibric acid leads to a cascade of downstream effects, including:

  • Increased transcription of genes involved in fatty acid oxidation.

  • Increased synthesis of high-density lipoprotein (HDL) cholesterol.

  • Decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL) cholesterol.

PPARa_Signaling_Pathway Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (containing Fenofibric Acid) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into UPLC-MS/MS System Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Mass_Spectrometric_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

References

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical applications, and biological relevance of 3-Chloro Fenofibric Acid-d6. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Chemical Identity and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a chlorinated impurity of Fenofibric Acid. Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of fenofibric acid.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Chloro Fenofibric AcidFenofibric Acid
Molecular Formula C₁₇H₉D₆ClO₄[1]C₁₇H₁₅ClO₄[2]C₁₇H₁₅ClO₄[3]
Molecular Weight 324.79 g/mol [1]318.75 g/mol [2]318.7 g/mol [4]
CAS Number 1346603-07-3[1]60012-96-6[2]42017-89-0[4]
Appearance White to Off-White SolidNot specifiedCrystalline, cream-colored powder
Storage 2-8°C RefrigeratorNot specifiedNot specified
IUPAC Name 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid[2]2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[3]

Synthesis

A general synthesis for the non-deuterated 3-Chloro Fenofibric Acid would involve the Friedel-Crafts acylation of phenol with 3-chlorobenzoyl chloride, followed by etherification with an α-bromo isobutyrate, and subsequent hydrolysis of the ester to the carboxylic acid. To introduce the deuterium labels, a deuterated isobutyric acid starting material, such as 2-bromo-2-methyl-d3-propanoic-3,3,3-d3 acid ethyl ester, would be required.

Analytical Applications

The primary and most well-documented application of this compound is as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference make it an ideal IS, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This protocol is based on a validated bioanalytical method that utilizes this compound as an internal standard.

Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or well plate for UPLC-MS/MS analysis.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Isocratic or gradient elution tailored to achieve optimal separation.

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), typically in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[5]

    • This compound (as IS): A specific transition would be determined during method development, for example, m/z 323.1 → [fragment ion].

Table 2: Representative Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (Negative)
Monitored Transition (Fenofibric Acid) m/z 317.1 → 230.9[5]
Monitored Transition (Internal Standard) Specific to this compound
Collision Energy Optimized for fragmentation
Cone Voltage Optimized for ion transmission

Biological Activity and Signaling Pathways

There is no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary role is that of a stable, labeled internal standard. The biological activity of its parent compound, fenofibric acid, is well-established.

Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARα by fenofibric acid leads to a cascade of downstream effects, including:

  • Increased transcription of genes involved in fatty acid oxidation.

  • Increased synthesis of high-density lipoprotein (HDL) cholesterol.

  • Decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL) cholesterol.

PPARa_Signaling_Pathway Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (containing Fenofibric Acid) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into UPLC-MS/MS System Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Mass_Spectrometric_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

References

An In-depth Technical Guide to the Synthesis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-chloro-4-hydroxybenzophenone, followed by the introduction of the deuterated isobutyric acid moiety via the Bargellini reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are included to support researchers in the replication and adaptation of this synthesis.

Introduction

3-Chloro Fenofibric Acid is a positional isomer and a potential impurity of Fenofibric Acid, the active metabolite of the lipid-lowering drug fenofibrate.[1] The development of a deuterated internal standard, this compound, is essential for its accurate quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The six deuterium (B1214612) atoms on the dimethyl groups of the isobutyric acid moiety provide a distinct mass shift, allowing it to be differentiated from the non-labeled analyte while maintaining nearly identical physicochemical properties. This ensures reliable correction for variability during sample preparation and analysis in pharmacokinetic studies.[4][5]

This guide outlines a robust and adaptable synthesis for this compound, leveraging well-established chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, commencing with the Friedel-Crafts acylation to form the benzophenone (B1666685) core, followed by a Bargellini reaction to introduce the deuterated side chain.

Step 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

The initial step involves the Friedel-Crafts acylation of phenol (B47542) with 3-chlorobenzoyl chloride. 3-Chlorobenzoyl chloride is generated in situ from 3-chlorobenzoic acid and a chlorinating agent like thionyl chloride. Aluminum chloride is a common Lewis acid catalyst for this reaction.[6]

Step 2: Synthesis of this compound via Bargellini Reaction

The second step employs the Bargellini reaction, a multicomponent reaction that forms α-phenoxyisobutyric acids from a phenol, acetone, and chloroform (B151607) in the presence of a strong base.[7][8] In this proposed synthesis, 3-chloro-4-hydroxybenzophenone is reacted with acetone-d6 (B32918) and chloroform in the presence of sodium hydroxide (B78521) to yield the target deuterated compound. The use of acetone-d6 is the key to introducing the six deuterium atoms.

Quantitative Data

Table 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

ParameterValueReference
Starting Material3-Chlorobenzoic Acid, Phenol[6]
Key ReagentsThionyl Chloride, Aluminum Chloride[6]
SolventMethylene (B1212753) Chloride[6]
Reaction Time5-10 hours[6]
Yield50-60%[6]
Purity (HPLC)>98%[6]

Table 2: Synthesis of this compound

ParameterValue (Estimated)Reference (Analogous Reactions)
Starting Material3-Chloro-4-hydroxybenzophenone[9]
Key ReagentsAcetone-d6, Chloroform, Sodium Hydroxide[9]
SolventAcetone-d6[9]
Reaction Time8-14 hours[9]
Yield70-80%[9]
Purity (HPLC)>99%[9]

Experimental Protocols

Synthesis of 3-Chloro-4-hydroxybenzophenone

Materials:

  • 3-Chlorobenzoic acid

  • Thionyl chloride

  • Phenol

  • Anhydrous aluminum chloride

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Ice

Procedure: [6]

  • To a stirred solution of 3-chlorobenzoic acid (e.g., 3.0 g, 0.019 mol) in a suitable reaction vessel, slowly add thionyl chloride (e.g., 30 ml).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Concentrate the reaction mixture by distillation to obtain the crude 3-chlorobenzoyl chloride as a residue.

  • Dilute the residue with methylene chloride (e.g., 20 ml).

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (e.g., 2.5 g, 0.019 mol) and phenol (e.g., 1.8 g, 0.019 mol) in methylene chloride (e.g., 9 ml) at 0°C under a nitrogen atmosphere.

  • Slowly add the 3-chlorobenzoyl chloride solution to the aluminum chloride and phenol solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-4-hydroxybenzophenone.

Synthesis of this compound

Materials:

  • 3-Chloro-4-hydroxybenzophenone

  • Acetone-d6

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Toluene (B28343)

Procedure: (Adapted from the synthesis of Fenofibric Acid[9])

  • In a round-bottom flask, combine 3-chloro-4-hydroxybenzophenone (e.g., 0.500 mole), sodium hydroxide (e.g., 3.00 mole), and acetone-d6 (e.g., 1 L).

  • Heat the mixture to reflux for 2 hours.

  • Remove the heating source and allow the mixture to cool slightly.

  • Slowly add a mixture of chloroform (e.g., 1.50 mole) in acetone-d6 (e.g., 300 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture to reflux for 8 hours.

  • Cool the mixture to room temperature.

  • Remove the precipitated salts by filtration and wash with acetone-d6.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Add water to the residue and acidify to pH 1 with 1N hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration and dry under high vacuum.

  • Recrystallize the crude product from a suitable solvent such as toluene to yield pure this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

G Synthesis of this compound cluster_0 Step 1: Synthesis of 3-Chloro-4-hydroxybenzophenone cluster_1 Step 2: Synthesis of this compound A 3-Chlorobenzoic Acid C 3-Chlorobenzoyl Chloride A->C SOCl2 B Phenol D 3-Chloro-4-hydroxybenzophenone B->D C->D AlCl3 (Friedel-Crafts Acylation) G This compound D->G E Acetone-d6 E->G NaOH (Bargellini Reaction) F Chloroform F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Pharmacokinetic Analysis

G Workflow for Quantification using Deuterated Internal Standard A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Ratio of Analyte to Internal Standard) F->G H Quantification of Analyte Concentration G->H

Caption: Experimental workflow for pharmacokinetic sample analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed pathway is based on well-documented and robust chemical reactions, ensuring a high probability of success for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. The inclusion of detailed protocols and representative data aims to facilitate the practical application of this synthesis, ultimately supporting the development of accurate and reliable analytical methods for 3-Chloro Fenofibric Acid.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-chloro-4-hydroxybenzophenone, followed by the introduction of the deuterated isobutyric acid moiety via the Bargellini reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are included to support researchers in the replication and adaptation of this synthesis.

Introduction

3-Chloro Fenofibric Acid is a positional isomer and a potential impurity of Fenofibric Acid, the active metabolite of the lipid-lowering drug fenofibrate.[1] The development of a deuterated internal standard, this compound, is essential for its accurate quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The six deuterium atoms on the dimethyl groups of the isobutyric acid moiety provide a distinct mass shift, allowing it to be differentiated from the non-labeled analyte while maintaining nearly identical physicochemical properties. This ensures reliable correction for variability during sample preparation and analysis in pharmacokinetic studies.[4][5]

This guide outlines a robust and adaptable synthesis for this compound, leveraging well-established chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, commencing with the Friedel-Crafts acylation to form the benzophenone core, followed by a Bargellini reaction to introduce the deuterated side chain.

Step 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

The initial step involves the Friedel-Crafts acylation of phenol with 3-chlorobenzoyl chloride. 3-Chlorobenzoyl chloride is generated in situ from 3-chlorobenzoic acid and a chlorinating agent like thionyl chloride. Aluminum chloride is a common Lewis acid catalyst for this reaction.[6]

Step 2: Synthesis of this compound via Bargellini Reaction

The second step employs the Bargellini reaction, a multicomponent reaction that forms α-phenoxyisobutyric acids from a phenol, acetone, and chloroform in the presence of a strong base.[7][8] In this proposed synthesis, 3-chloro-4-hydroxybenzophenone is reacted with acetone-d6 and chloroform in the presence of sodium hydroxide to yield the target deuterated compound. The use of acetone-d6 is the key to introducing the six deuterium atoms.

Quantitative Data

Table 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

ParameterValueReference
Starting Material3-Chlorobenzoic Acid, Phenol[6]
Key ReagentsThionyl Chloride, Aluminum Chloride[6]
SolventMethylene Chloride[6]
Reaction Time5-10 hours[6]
Yield50-60%[6]
Purity (HPLC)>98%[6]

Table 2: Synthesis of this compound

ParameterValue (Estimated)Reference (Analogous Reactions)
Starting Material3-Chloro-4-hydroxybenzophenone[9]
Key ReagentsAcetone-d6, Chloroform, Sodium Hydroxide[9]
SolventAcetone-d6[9]
Reaction Time8-14 hours[9]
Yield70-80%[9]
Purity (HPLC)>99%[9]

Experimental Protocols

Synthesis of 3-Chloro-4-hydroxybenzophenone

Materials:

  • 3-Chlorobenzoic acid

  • Thionyl chloride

  • Phenol

  • Anhydrous aluminum chloride

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Ice

Procedure: [6]

  • To a stirred solution of 3-chlorobenzoic acid (e.g., 3.0 g, 0.019 mol) in a suitable reaction vessel, slowly add thionyl chloride (e.g., 30 ml).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Concentrate the reaction mixture by distillation to obtain the crude 3-chlorobenzoyl chloride as a residue.

  • Dilute the residue with methylene chloride (e.g., 20 ml).

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (e.g., 2.5 g, 0.019 mol) and phenol (e.g., 1.8 g, 0.019 mol) in methylene chloride (e.g., 9 ml) at 0°C under a nitrogen atmosphere.

  • Slowly add the 3-chlorobenzoyl chloride solution to the aluminum chloride and phenol solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-4-hydroxybenzophenone.

Synthesis of this compound

Materials:

  • 3-Chloro-4-hydroxybenzophenone

  • Acetone-d6

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Toluene

Procedure: (Adapted from the synthesis of Fenofibric Acid[9])

  • In a round-bottom flask, combine 3-chloro-4-hydroxybenzophenone (e.g., 0.500 mole), sodium hydroxide (e.g., 3.00 mole), and acetone-d6 (e.g., 1 L).

  • Heat the mixture to reflux for 2 hours.

  • Remove the heating source and allow the mixture to cool slightly.

  • Slowly add a mixture of chloroform (e.g., 1.50 mole) in acetone-d6 (e.g., 300 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Heat the mixture to reflux for 8 hours.

  • Cool the mixture to room temperature.

  • Remove the precipitated salts by filtration and wash with acetone-d6.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Add water to the residue and acidify to pH 1 with 1N hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration and dry under high vacuum.

  • Recrystallize the crude product from a suitable solvent such as toluene to yield pure this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

G Synthesis of this compound cluster_0 Step 1: Synthesis of 3-Chloro-4-hydroxybenzophenone cluster_1 Step 2: Synthesis of this compound A 3-Chlorobenzoic Acid C 3-Chlorobenzoyl Chloride A->C SOCl2 B Phenol D 3-Chloro-4-hydroxybenzophenone B->D C->D AlCl3 (Friedel-Crafts Acylation) G This compound D->G E Acetone-d6 E->G NaOH (Bargellini Reaction) F Chloroform F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Pharmacokinetic Analysis

G Workflow for Quantification using Deuterated Internal Standard A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Ratio of Analyte to Internal Standard) F->G H Quantification of Analyte Concentration G->H

Caption: Experimental workflow for pharmacokinetic sample analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed pathway is based on well-documented and robust chemical reactions, ensuring a high probability of success for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. The inclusion of detailed protocols and representative data aims to facilitate the practical application of this synthesis, ultimately supporting the development of accurate and reliable analytical methods for 3-Chloro Fenofibric Acid.

References

3-Chloro Fenofibric Acid-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 3-Chloro Fenofibric Acid-d6, a labeled internal standard crucial for the quantitative analysis of its parent compound, 3-Chloro Fenofibric Acid, and the active metabolite of fenofibrate, fenofibric acid. This document outlines the typical data found in a Certificate of Analysis (CoA), details relevant experimental protocols, and visualizes the metabolic pathway of the parent drug, fenofibrate.

Certificate of Analysis Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.

Chemical and Physical Properties
PropertyValue
Chemical Name2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6
CAS Number1346603-07-3[1][2]
Unlabeled CAS Number60012-96-6[1][3]
Molecular FormulaC₁₇H₉D₆ClO₄[2]
Molecular Weight324.79[2]
AppearanceWhite to Off-White Solid[4]
SolubilityDMSO (Slightly), Methanol (Slightly)[4]
Long Term Storage-20°C[4]
Analytical Data Summary

This table represents typical results from analytical testing to confirm the identity, purity, and quality of the reference standard.

TestSpecificationResult
HPLC PurityReport Result>98%[4]
Mass Spectrometry (MS)Conforms to StructureConforms[4]
¹H NMR SpectroscopyConforms to StructureConforms[4]
Isotopic Purity>95%>99%[4]
Elemental AnalysisConforms to FormulaConforms[4]
Water ContentReport Result<1%

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below. These protocols are essential for the accurate and reproducible use of this compound as an internal standard in pharmacokinetic and metabolic studies.

Bioanalytical Method for Fenofibric Acid Quantification in Plasma

This protocol describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma, using a deuterated analog such as 2-chloro fenofibric acid-d6 as an internal standard (IS).[5]

2.1.1 Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.1.2 Chromatographic Conditions

  • LC System: UPLC or HPLC system

  • Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent[5]

  • Mobile Phase: 0.2% Formic acid in water / Acetonitrile (35:65, v/v)[5]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Run Time: 4 minutes[6]

2.1.3 Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[5]

    • Fenofibric Acid-d6 (as IS): m/z 322.9 → 230.8[5]

Stability Testing Protocol

Stability studies are crucial to determine the retest period for the reference standard and ensure its integrity under various storage conditions. The protocol should be designed in accordance with ICH guidelines.[7][8][9]

2.2.1 Long-Term Stability

  • Store a minimum of three batches of this compound in its proposed commercial packaging at the recommended long-term storage condition (-20°C).[4][7]

  • Test the samples for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze physical attributes such as appearance at each time point.

2.2.2 Accelerated Stability

  • Store a minimum of three batches at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a period of 6 months.

  • Test the samples at specified time intervals (e.g., 0, 3, and 6 months).

  • If a significant change occurs, further testing at an intermediate condition (e.g., 5°C ± 3°C) may be necessary.[9]

2.2.3 Freeze-Thaw Stability (for solutions)

  • Prepare quality control (QC) samples of known concentration in the relevant biological matrix (e.g., plasma).

  • Subject the samples to three freeze-thaw cycles. Each cycle consists of freezing at -20°C for at least 24 hours followed by thawing at room temperature.[6]

  • Analyze the samples after the final thaw cycle and compare the concentrations to freshly prepared samples.

Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways and analytical workflows relevant to this compound.

Metabolic Pathway of Fenofibrate Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis (Carboxylesterase 1) Reduced_FA Reduced Fenofibric Acid Fenofibric_Acid->Reduced_FA Carbonyl Reduction (CBR1, AKR1C1-3) FA_Glucuronide Fenofibric Acid Glucuronide Fenofibric_Acid->FA_Glucuronide Glucuronidation (UGT1A9) Reduced_FA_Glucuronide Reduced Fenofibric Acid Glucuronide Reduced_FA->Reduced_FA_Glucuronide Glucuronidation Excretion Excretion (Urine/Feces) FA_Glucuronide->Excretion Reduced_FA_Glucuronide->Excretion Analytical Workflow for Plasma Sample Analysis Plasma_Sample Plasma Sample Collection Add_IS Spike with this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

3-Chloro Fenofibric Acid-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 3-Chloro Fenofibric Acid-d6, a labeled internal standard crucial for the quantitative analysis of its parent compound, 3-Chloro Fenofibric Acid, and the active metabolite of fenofibrate, fenofibric acid. This document outlines the typical data found in a Certificate of Analysis (CoA), details relevant experimental protocols, and visualizes the metabolic pathway of the parent drug, fenofibrate.

Certificate of Analysis Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.

Chemical and Physical Properties
PropertyValue
Chemical Name2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6
CAS Number1346603-07-3[1][2]
Unlabeled CAS Number60012-96-6[1][3]
Molecular FormulaC₁₇H₉D₆ClO₄[2]
Molecular Weight324.79[2]
AppearanceWhite to Off-White Solid[4]
SolubilityDMSO (Slightly), Methanol (Slightly)[4]
Long Term Storage-20°C[4]
Analytical Data Summary

This table represents typical results from analytical testing to confirm the identity, purity, and quality of the reference standard.

TestSpecificationResult
HPLC PurityReport Result>98%[4]
Mass Spectrometry (MS)Conforms to StructureConforms[4]
¹H NMR SpectroscopyConforms to StructureConforms[4]
Isotopic Purity>95%>99%[4]
Elemental AnalysisConforms to FormulaConforms[4]
Water ContentReport Result<1%

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below. These protocols are essential for the accurate and reproducible use of this compound as an internal standard in pharmacokinetic and metabolic studies.

Bioanalytical Method for Fenofibric Acid Quantification in Plasma

This protocol describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma, using a deuterated analog such as 2-chloro fenofibric acid-d6 as an internal standard (IS).[5]

2.1.1 Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.1.2 Chromatographic Conditions

  • LC System: UPLC or HPLC system

  • Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent[5]

  • Mobile Phase: 0.2% Formic acid in water / Acetonitrile (35:65, v/v)[5]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Run Time: 4 minutes[6]

2.1.3 Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[5]

    • Fenofibric Acid-d6 (as IS): m/z 322.9 → 230.8[5]

Stability Testing Protocol

Stability studies are crucial to determine the retest period for the reference standard and ensure its integrity under various storage conditions. The protocol should be designed in accordance with ICH guidelines.[7][8][9]

2.2.1 Long-Term Stability

  • Store a minimum of three batches of this compound in its proposed commercial packaging at the recommended long-term storage condition (-20°C).[4][7]

  • Test the samples for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze physical attributes such as appearance at each time point.

2.2.2 Accelerated Stability

  • Store a minimum of three batches at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a period of 6 months.

  • Test the samples at specified time intervals (e.g., 0, 3, and 6 months).

  • If a significant change occurs, further testing at an intermediate condition (e.g., 5°C ± 3°C) may be necessary.[9]

2.2.3 Freeze-Thaw Stability (for solutions)

  • Prepare quality control (QC) samples of known concentration in the relevant biological matrix (e.g., plasma).

  • Subject the samples to three freeze-thaw cycles. Each cycle consists of freezing at -20°C for at least 24 hours followed by thawing at room temperature.[6]

  • Analyze the samples after the final thaw cycle and compare the concentrations to freshly prepared samples.

Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways and analytical workflows relevant to this compound.

Metabolic Pathway of Fenofibrate Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis (Carboxylesterase 1) Reduced_FA Reduced Fenofibric Acid Fenofibric_Acid->Reduced_FA Carbonyl Reduction (CBR1, AKR1C1-3) FA_Glucuronide Fenofibric Acid Glucuronide Fenofibric_Acid->FA_Glucuronide Glucuronidation (UGT1A9) Reduced_FA_Glucuronide Reduced Fenofibric Acid Glucuronide Reduced_FA->Reduced_FA_Glucuronide Glucuronidation Excretion Excretion (Urine/Feces) FA_Glucuronide->Excretion Reduced_FA_Glucuronide->Excretion Analytical Workflow for Plasma Sample Analysis Plasma_Sample Plasma Sample Collection Add_IS Spike with this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Commercial Availability and Technical Guide: 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 3-Chloro Fenofibric Acid-d6. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and analytical sciences who require this stable isotope-labeled compound for their studies.

Commercial Availability

This compound is available from several specialized chemical suppliers as a reference standard or research chemical. It is primarily used as a labeled internal standard in pharmacokinetic and metabolic studies of fenofibrate (B1672516) and its derivatives. The commercial availability from prominent suppliers is summarized below.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
PharmaffiliatesPA STI 0192501346603-07-3C₁₇H₉D₆ClO₄324.79
LGC StandardsTRC-C364680 (for non-labeled)1346603-07-3C₁₇H₉D₆ClO₄Not specified
SynZealSZ-F012D03 (for Fenofibric Acid D6)1092484-69-9 (for Fenofibric Acid D6)C₁₇H₉D₆ClO₄324.8

Note: While LGC Standards and SynZeal offer related deuterated compounds, direct catalog numbers for this compound were not explicitly found in the initial search. Researchers should inquire directly with these suppliers for custom synthesis or availability.

Technical Data

This compound is the deuterated form of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid.[1]

PropertyValue
Chemical Name 2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6
Synonyms Not specified
CAS Number 1346603-07-3[1][2]
Unlabeled CAS Number 60012-96-6[3][4][5][6][7]
Molecular Formula C₁₇H₉D₆ClO₄[1][2]
Molecular Weight 324.79[1][2]
Application A labeled impurity of Fenofibric Acid.[1]

Experimental Protocols

Determination of Fenofibric Acid in Rat Plasma via UPLC-MS/MS

This method is based on a published study and provides a framework for sample preparation and analysis.[8]

3.1.1 Stock and Standard Solution Preparation

SolutionPreparationConcentration
Fenofibric Acid Stock 10 mg Fenofibric Acid in 10 mL Methanol1 mg/mL
Fenofibric Acid Standards Serial dilution of stock solution with Methanol50 - 6000 ng/mL
Internal Standard Stock 1 mg Fenofibric Acid-d6 in 1 mL Methanol1 mg/mL
Internal Standard Working Dilution of stock solution1 µg/mL

3.1.2 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Fenofibric Acid-d6, 1 µg/mL).

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject 10 µL into the UPLC-MS/MS system.

3.1.3 UPLC-MS/MS Conditions

ParameterCondition
UPLC Column C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase Acetonitrile and 0.1% Formic acid in water (gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Fenofibric Acid: To be optimized
Fenofibric Acid-d6: To be optimized

Visualizations

Relationship between Fenofibrate and its Metabolites/Impurities

Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis FA_d6 Fenofibric Acid-d6 (Deuterated Analog) Fenofibric_Acid->FA_d6 Isotopic Variant Chloro_FA 3-Chloro Fenofibric Acid (Impurity) Fenofibric_Acid->Chloro_FA Related Impurity Chloro_FA_d6 This compound (Labeled Impurity) Chloro_FA->Chloro_FA_d6 Isotopic Variant

Caption: Logical relationship of Fenofibrate to its active metabolite and related impurities.

UPLC-MS/MS Sample Preparation Workflow

Start Start: Rat Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.

References

Commercial Availability and Technical Guide: 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 3-Chloro Fenofibric Acid-d6. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and analytical sciences who require this stable isotope-labeled compound for their studies.

Commercial Availability

This compound is available from several specialized chemical suppliers as a reference standard or research chemical. It is primarily used as a labeled internal standard in pharmacokinetic and metabolic studies of fenofibrate and its derivatives. The commercial availability from prominent suppliers is summarized below.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
PharmaffiliatesPA STI 0192501346603-07-3C₁₇H₉D₆ClO₄324.79
LGC StandardsTRC-C364680 (for non-labeled)1346603-07-3C₁₇H₉D₆ClO₄Not specified
SynZealSZ-F012D03 (for Fenofibric Acid D6)1092484-69-9 (for Fenofibric Acid D6)C₁₇H₉D₆ClO₄324.8

Note: While LGC Standards and SynZeal offer related deuterated compounds, direct catalog numbers for this compound were not explicitly found in the initial search. Researchers should inquire directly with these suppliers for custom synthesis or availability.

Technical Data

This compound is the deuterated form of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid.[1]

PropertyValue
Chemical Name 2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6
Synonyms Not specified
CAS Number 1346603-07-3[1][2]
Unlabeled CAS Number 60012-96-6[3][4][5][6][7]
Molecular Formula C₁₇H₉D₆ClO₄[1][2]
Molecular Weight 324.79[1][2]
Application A labeled impurity of Fenofibric Acid.[1]

Experimental Protocols

Determination of Fenofibric Acid in Rat Plasma via UPLC-MS/MS

This method is based on a published study and provides a framework for sample preparation and analysis.[8]

3.1.1 Stock and Standard Solution Preparation

SolutionPreparationConcentration
Fenofibric Acid Stock 10 mg Fenofibric Acid in 10 mL Methanol1 mg/mL
Fenofibric Acid Standards Serial dilution of stock solution with Methanol50 - 6000 ng/mL
Internal Standard Stock 1 mg Fenofibric Acid-d6 in 1 mL Methanol1 mg/mL
Internal Standard Working Dilution of stock solution1 µg/mL

3.1.2 Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Fenofibric Acid-d6, 1 µg/mL).

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject 10 µL into the UPLC-MS/MS system.

3.1.3 UPLC-MS/MS Conditions

ParameterCondition
UPLC Column C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase Acetonitrile and 0.1% Formic acid in water (gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Fenofibric Acid: To be optimized
Fenofibric Acid-d6: To be optimized

Visualizations

Relationship between Fenofibrate and its Metabolites/Impurities

Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis FA_d6 Fenofibric Acid-d6 (Deuterated Analog) Fenofibric_Acid->FA_d6 Isotopic Variant Chloro_FA 3-Chloro Fenofibric Acid (Impurity) Fenofibric_Acid->Chloro_FA Related Impurity Chloro_FA_d6 This compound (Labeled Impurity) Chloro_FA->Chloro_FA_d6 Isotopic Variant

Caption: Logical relationship of Fenofibrate to its active metabolite and related impurities.

UPLC-MS/MS Sample Preparation Workflow

Start Start: Rat Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.

References

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6 (CAS: 1346603-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a stable isotope-labeled derivative of a fenofibric acid impurity. This document is intended for professionals in research and drug development, offering detailed information on its chemical properties, its critical role as an internal standard in bioanalytical methods, and the underlying pharmacology of its parent compound.

Chemical and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a known impurity of the lipid-lowering agent fenofibrate (B1672516). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fenofibric acid and its related compounds.

PropertyValueReference
CAS Number 1346603-07-3[1][2][3]
Molecular Formula C₁₇H₉D₆ClO₄[1]
Molecular Weight 324.79 g/mol [1]
Synonyms 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid-d6, LF 406-d6[1]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]
Unlabeled CAS No. 60012-96-6 (3-Chloro Fenofibric Acid)[2]

Role in Bioanalysis: An Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4][5] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[5][6]

Experimental Workflow for Bioanalytical Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of fenofibric acid in biological matrices such as plasma. A typical workflow is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add known concentration Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection (MRM) Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed methodology for the quantification of fenofibric acid using this compound as an internal standard, based on published methods.[7][8][9][10]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting fenofibric acid from plasma samples.[7]

  • Aliquoting : In a microcentrifuge tube, aliquot 50 µL of the plasma sample.[7]

  • Internal Standard Spiking : Add 50 µL of a working solution of this compound in methanol (B129727) to the plasma sample.[7]

  • Precipitation : Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[7]

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of fenofibric acid.

ParameterTypical ConditionsReference
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[7]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)[7][8][9]
Flow Rate 0.3 - 1.0 mL/min[7][9]
Injection Volume 2 - 25 µL[9]
Ionization Mode Electrospray Ionization (ESI), typically negative mode[8][10]
MS Detection Multiple Reaction Monitoring (MRM)[8]
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[8]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[8]

Pharmacology of Fenofibric Acid

This compound is primarily used as a tool compound for the study of fenofibric acid, the active metabolite of the prodrug fenofibrate.[11][12] Fenofibric acid exerts its lipid-modulating effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[12]

Signaling Pathway

The activation of PPARα by fenofibric acid initiates a cascade of events leading to reduced triglyceride levels and modulation of cholesterol levels.

cluster_effects Downstream Effects cluster_outcomes Clinical Outcomes FA Fenofibric Acid PPARa PPARα Activation FA->PPARa Gene Gene Transcription Modulation PPARa->Gene LPL ↑ Lipoprotein Lipase Activity Gene->LPL Upregulation ApoCIII ↓ Apolipoprotein C-III Production Gene->ApoCIII Downregulation FAO ↑ Fatty Acid Oxidation Gene->FAO Upregulation ApoAI_AII ↑ Apolipoprotein A-I & A-II Synthesis Gene->ApoAI_AII Upregulation TG ↓ Triglyceride Levels LPL->TG ApoCIII->TG FAO->TG HDL ↑ HDL Cholesterol ApoAI_AII->HDL VLDL_LDL ↓ VLDL & LDL Cholesterol TG->VLDL_LDL

Simplified signaling pathway of fenofibric acid via PPARα activation.

Metabolism of Fenofibric Acid

Fenofibric acid is primarily metabolized in the liver. The main metabolic pathways are glucuronidation and reduction of the carbonyl group to a benzhydrol metabolite, which is then also conjugated with glucuronic acid.[13][14][15] These conjugated metabolites are then predominantly excreted in the urine.[15] The cytochrome P450 enzyme system does not play a significant role in the metabolism of fenofibric acid.[14]

Synthesis

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is a cornerstone of modern bioanalytical chemistry, enabling reliable pharmacokinetic and toxicokinetic studies in drug development. A thorough understanding of its properties and application, as well as the pharmacology of its parent compound, is essential for researchers and scientists in the pharmaceutical field.

References

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6 (CAS: 1346603-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a stable isotope-labeled derivative of a fenofibric acid impurity. This document is intended for professionals in research and drug development, offering detailed information on its chemical properties, its critical role as an internal standard in bioanalytical methods, and the underlying pharmacology of its parent compound.

Chemical and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a known impurity of the lipid-lowering agent fenofibrate. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fenofibric acid and its related compounds.

PropertyValueReference
CAS Number 1346603-07-3[1][2][3]
Molecular Formula C₁₇H₉D₆ClO₄[1]
Molecular Weight 324.79 g/mol [1]
Synonyms 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid-d6, LF 406-d6[1]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]
Unlabeled CAS No. 60012-96-6 (3-Chloro Fenofibric Acid)[2]

Role in Bioanalysis: An Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4][5] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[5][6]

Experimental Workflow for Bioanalytical Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of fenofibric acid in biological matrices such as plasma. A typical workflow is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Add known concentration Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Supernatant Collect Supernatant Extraction->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection (MRM) Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed methodology for the quantification of fenofibric acid using this compound as an internal standard, based on published methods.[7][8][9][10]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting fenofibric acid from plasma samples.[7]

  • Aliquoting : In a microcentrifuge tube, aliquot 50 µL of the plasma sample.[7]

  • Internal Standard Spiking : Add 50 µL of a working solution of this compound in methanol to the plasma sample.[7]

  • Precipitation : Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of fenofibric acid.

ParameterTypical ConditionsReference
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[7]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)[7][8][9]
Flow Rate 0.3 - 1.0 mL/min[7][9]
Injection Volume 2 - 25 µL[9]
Ionization Mode Electrospray Ionization (ESI), typically negative mode[8][10]
MS Detection Multiple Reaction Monitoring (MRM)[8]
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[8]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[8]

Pharmacology of Fenofibric Acid

This compound is primarily used as a tool compound for the study of fenofibric acid, the active metabolite of the prodrug fenofibrate.[11][12] Fenofibric acid exerts its lipid-modulating effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[12]

Signaling Pathway

The activation of PPARα by fenofibric acid initiates a cascade of events leading to reduced triglyceride levels and modulation of cholesterol levels.

cluster_effects Downstream Effects cluster_outcomes Clinical Outcomes FA Fenofibric Acid PPARa PPARα Activation FA->PPARa Gene Gene Transcription Modulation PPARa->Gene LPL ↑ Lipoprotein Lipase Activity Gene->LPL Upregulation ApoCIII ↓ Apolipoprotein C-III Production Gene->ApoCIII Downregulation FAO ↑ Fatty Acid Oxidation Gene->FAO Upregulation ApoAI_AII ↑ Apolipoprotein A-I & A-II Synthesis Gene->ApoAI_AII Upregulation TG ↓ Triglyceride Levels LPL->TG ApoCIII->TG FAO->TG HDL ↑ HDL Cholesterol ApoAI_AII->HDL VLDL_LDL ↓ VLDL & LDL Cholesterol TG->VLDL_LDL

Simplified signaling pathway of fenofibric acid via PPARα activation.

Metabolism of Fenofibric Acid

Fenofibric acid is primarily metabolized in the liver. The main metabolic pathways are glucuronidation and reduction of the carbonyl group to a benzhydrol metabolite, which is then also conjugated with glucuronic acid.[13][14][15] These conjugated metabolites are then predominantly excreted in the urine.[15] The cytochrome P450 enzyme system does not play a significant role in the metabolism of fenofibric acid.[14]

Synthesis

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is a cornerstone of modern bioanalytical chemistry, enabling reliable pharmacokinetic and toxicokinetic studies in drug development. A thorough understanding of its properties and application, as well as the pharmacology of its parent compound, is essential for researchers and scientists in the pharmaceutical field.

References

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro Fenofibric Acid-d6, a deuterated analog of 3-Chloro Fenofibric Acid. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Data Presentation

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for straightforward comparison.

PropertyThis compound3-Chloro Fenofibric Acid
Molecular Weight 324.79 g/mol [1][2]318.75 g/mol [2][3][4]
Molecular Formula C₁₇H₉D₆ClO₄[1][2]C₁₇H₁₅ClO₄[3][4]
CAS Number 1346603-07-3[1][2]60012-96-6[1][3]

Chemical Structure and Labeling

This compound is a stable isotope-labeled version of 3-Chloro Fenofibric Acid. The six deuterium (B1214612) atoms are located on the two methyl groups of the propanoic acid moiety, as indicated by its chemical name: 2-[4-(3-Chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid. This specific labeling makes it an ideal internal standard for quantitative bioanalytical studies involving 3-Chloro Fenofibric Acid.

Biological Context and Signaling Pathway

3-Chloro Fenofibric Acid is an active metabolite of the prodrug fenofibrate, a widely used lipid-lowering agent. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and catabolism. The ultimate effect is a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) levels.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Forms complex with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Catabolism & Altered Lipoprotein Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by Fenofibric Acid.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a Williamson ether synthesis followed by hydrolysis.

Step 1: Synthesis of 2-bromo-2-(methyl-d3)-propanoic-3,3,3-d3 acid

The synthesis would begin with the bromination of 2,2-di(methyl-d3)propanoic acid, which can be prepared from commercially available deuterated precursors.

Step 2: Etherification

4-hydroxy-3'-chlorobenzophenone is reacted with the deuterated brominated propanoic acid from Step 1 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to form the deuterated ester intermediate.

Step 3: Hydrolysis

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield this compound.

The reaction progress at each step can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 3-Chloro Fenofibric Acid in biological samples such as plasma. A typical LC-MS/MS method is outlined below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of a working solution of this compound (internal standard).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Chloro Fenofibric Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • (Note: Specific m/z transitions would need to be optimized for the instrument used).

4. Quantification

The concentration of 3-Chloro Fenofibric Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte.

LCMS_Workflow Sample Plasma Sample IS_Addition Add 3-Chloro Fenofibric Acid-d6 (IS) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for LC-MS/MS analysis.
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

  • ¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to the methyl groups, which are deuterated in this analog. The aromatic and other proton signals would be consistent with the structure of 3-Chloro Fenofibric Acid.

  • ¹³C NMR: The carbon-13 NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The signals for the deuterated methyl carbons would be observed as multiplets due to carbon-deuterium coupling.

  • ²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the methyl groups, confirming the location of the isotopic label.

This technical guide provides a foundational understanding of this compound, its properties, biological relevance, and analytical applications. For specific research applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro Fenofibric Acid-d6, a deuterated analog of 3-Chloro Fenofibric Acid. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Data Presentation

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for straightforward comparison.

PropertyThis compound3-Chloro Fenofibric Acid
Molecular Weight 324.79 g/mol [1][2]318.75 g/mol [2][3][4]
Molecular Formula C₁₇H₉D₆ClO₄[1][2]C₁₇H₁₅ClO₄[3][4]
CAS Number 1346603-07-3[1][2]60012-96-6[1][3]

Chemical Structure and Labeling

This compound is a stable isotope-labeled version of 3-Chloro Fenofibric Acid. The six deuterium atoms are located on the two methyl groups of the propanoic acid moiety, as indicated by its chemical name: 2-[4-(3-Chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid. This specific labeling makes it an ideal internal standard for quantitative bioanalytical studies involving 3-Chloro Fenofibric Acid.

Biological Context and Signaling Pathway

3-Chloro Fenofibric Acid is an active metabolite of the prodrug fenofibrate, a widely used lipid-lowering agent. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and catabolism. The ultimate effect is a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) levels.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Forms complex with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Catabolism & Altered Lipoprotein Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by Fenofibric Acid.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a Williamson ether synthesis followed by hydrolysis.

Step 1: Synthesis of 2-bromo-2-(methyl-d3)-propanoic-3,3,3-d3 acid

The synthesis would begin with the bromination of 2,2-di(methyl-d3)propanoic acid, which can be prepared from commercially available deuterated precursors.

Step 2: Etherification

4-hydroxy-3'-chlorobenzophenone is reacted with the deuterated brominated propanoic acid from Step 1 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form the deuterated ester intermediate.

Step 3: Hydrolysis

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield this compound.

The reaction progress at each step can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 3-Chloro Fenofibric Acid in biological samples such as plasma. A typical LC-MS/MS method is outlined below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of a working solution of this compound (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Chloro Fenofibric Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • (Note: Specific m/z transitions would need to be optimized for the instrument used).

4. Quantification

The concentration of 3-Chloro Fenofibric Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte.

LCMS_Workflow Sample Plasma Sample IS_Addition Add 3-Chloro Fenofibric Acid-d6 (IS) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for LC-MS/MS analysis.
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

  • ¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to the methyl groups, which are deuterated in this analog. The aromatic and other proton signals would be consistent with the structure of 3-Chloro Fenofibric Acid.

  • ¹³C NMR: The carbon-13 NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The signals for the deuterated methyl carbons would be observed as multiplets due to carbon-deuterium coupling.

  • ²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the methyl groups, confirming the location of the isotopic label.

This technical guide provides a foundational understanding of this compound, its properties, biological relevance, and analytical applications. For specific research applications, further optimization of the described protocols may be necessary.

References

Isotopic Purity of 3-Chloro Fenofibric Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-Chloro Fenofibric Acid-d6, a deuterated analog of a fibric acid derivative. The determination of isotopic purity is critical in drug development and metabolic studies to ensure the stability of the label and the accuracy of analytical results.[1][2] This document outlines the common analytical methodologies, presents illustrative data, and details experimental protocols for assessing the isotopic enrichment of this compound.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by quantifying the relative abundance of all isotopic species (isotopologues). High isotopic enrichment is crucial for its use as an internal standard in quantitative bioanalysis.[2] A high-purity standard, typically with at least 98% isotopic enrichment, helps to minimize background interference and ensure clear mass separation during analysis.[2]

The following table summarizes hypothetical yet representative quantitative data for a batch of this compound.

ParameterValueMethod of Determination
Chemical Purity >99.5%HPLC
Isotopic Enrichment 99.2%Mass Spectrometry
Deuterium (B1214612) Incorporation ≥99%Mass Spectrometry / NMR
d0 Isotopologue <0.1%Mass Spectrometry
d1 Isotopologue 0.1%Mass Spectrometry
d2 Isotopologue 0.2%Mass Spectrometry
d3 Isotopologue 0.2%Mass Spectrometry
d4 Isotopologue 0.3%Mass Spectrometry
d5 Isotopologue 0.8%Mass Spectrometry
d6 Isotopologue 99.2%Mass Spectrometry

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These methods provide both quantitative assessment of isotopic enrichment and qualitative information about the location of the deuterium labels.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.[3][4] It allows for the separation and quantification of different isotopologues based on their mass-to-charge ratio (m/z).

Instrumentation:

  • Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or TOF analyzer.

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Separation: The sample is injected into the LC system. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step separates the analyte from any potential impurities.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to detect the molecular ions of all isotopologues.

  • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d6) is calculated by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then determined from the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides detailed information about the position of deuterium atoms within the molecule and can also be used to estimate isotopic enrichment.[1]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in the deuterated positions can be integrated and compared to a non-deuterated signal within the molecule (or an internal standard) to estimate the level of deuterium incorporation.

  • ¹³C NMR Analysis: A carbon-13 NMR spectrum can also be acquired. The signals of carbons attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a lower intensity compared to their protonated counterparts, further confirming the sites of deuteration.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_reporting Final Reporting Synthesis Synthesis of This compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation NMR_Analysis NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) LC_Separation->MS_Analysis Data_Processing Data Processing and Analysis MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Report Isotopic Purity Report Generation Data_Processing->Purity_Report

Caption: Workflow for isotopic purity determination.

Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium atoms at a key step. A plausible synthetic route involves the reaction of 3-chloro-4'-hydroxybenzophenone (B126723) with a deuterated acetone (B3395972) source in the presence of a strong base.

The following diagram illustrates a potential signaling pathway for the synthesis.

Synthesis_Pathway Reactant1 3-Chloro-4'-hydroxy- benzophenone Intermediate Enolate Intermediate Reactant1->Intermediate Reactant2 Acetone-d6 Reactant2->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Product 3-Chloro Fenofibric Acid-d6 Intermediate->Product

Caption: Plausible synthetic pathway for this compound.

References

Isotopic Purity of 3-Chloro Fenofibric Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-Chloro Fenofibric Acid-d6, a deuterated analog of a fibric acid derivative. The determination of isotopic purity is critical in drug development and metabolic studies to ensure the stability of the label and the accuracy of analytical results.[1][2] This document outlines the common analytical methodologies, presents illustrative data, and details experimental protocols for assessing the isotopic enrichment of this compound.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by quantifying the relative abundance of all isotopic species (isotopologues). High isotopic enrichment is crucial for its use as an internal standard in quantitative bioanalysis.[2] A high-purity standard, typically with at least 98% isotopic enrichment, helps to minimize background interference and ensure clear mass separation during analysis.[2]

The following table summarizes hypothetical yet representative quantitative data for a batch of this compound.

ParameterValueMethod of Determination
Chemical Purity >99.5%HPLC
Isotopic Enrichment 99.2%Mass Spectrometry
Deuterium Incorporation ≥99%Mass Spectrometry / NMR
d0 Isotopologue <0.1%Mass Spectrometry
d1 Isotopologue 0.1%Mass Spectrometry
d2 Isotopologue 0.2%Mass Spectrometry
d3 Isotopologue 0.2%Mass Spectrometry
d4 Isotopologue 0.3%Mass Spectrometry
d5 Isotopologue 0.8%Mass Spectrometry
d6 Isotopologue 99.2%Mass Spectrometry

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These methods provide both quantitative assessment of isotopic enrichment and qualitative information about the location of the deuterium labels.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.[3][4] It allows for the separation and quantification of different isotopologues based on their mass-to-charge ratio (m/z).

Instrumentation:

  • Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or TOF analyzer.

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Separation: The sample is injected into the LC system. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step separates the analyte from any potential impurities.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to detect the molecular ions of all isotopologues.

  • Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d6) is calculated by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then determined from the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides detailed information about the position of deuterium atoms within the molecule and can also be used to estimate isotopic enrichment.[1]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in the deuterated positions can be integrated and compared to a non-deuterated signal within the molecule (or an internal standard) to estimate the level of deuterium incorporation.

  • ¹³C NMR Analysis: A carbon-13 NMR spectrum can also be acquired. The signals of carbons attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a lower intensity compared to their protonated counterparts, further confirming the sites of deuteration.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_reporting Final Reporting Synthesis Synthesis of This compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation NMR_Analysis NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) LC_Separation->MS_Analysis Data_Processing Data Processing and Analysis MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Report Isotopic Purity Report Generation Data_Processing->Purity_Report

Caption: Workflow for isotopic purity determination.

Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium atoms at a key step. A plausible synthetic route involves the reaction of 3-chloro-4'-hydroxybenzophenone with a deuterated acetone source in the presence of a strong base.

The following diagram illustrates a potential signaling pathway for the synthesis.

Synthesis_Pathway Reactant1 3-Chloro-4'-hydroxy- benzophenone Intermediate Enolate Intermediate Reactant1->Intermediate Reactant2 Acetone-d6 Reactant2->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Product 3-Chloro Fenofibric Acid-d6 Intermediate->Product

Caption: Plausible synthetic pathway for this compound.

References

The Analytical Imperative: A Technical Guide to 3-Chloro Fenofibric Acid-d6, a Key Fenofibrate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516), a widely prescribed lipid-lowering agent, undergoes metabolic transformation to its active form, fenofibric acid. The manufacturing and stability of fenofibrate can lead to the formation of various impurities, which require careful monitoring to ensure the safety and efficacy of the drug product. Among these is 3-Chloro Fenofibric Acid, a positional isomer of the active metabolite. For robust analytical testing, a stable, isotopically labeled internal standard is crucial. This technical guide focuses on 3-Chloro Fenofibric Acid-d6, a deuterated analogue essential for the accurate quantification of the corresponding impurity in fenofibrate drug substances and formulations. This document provides an in-depth overview of its properties, a generalized synthetic approach, analytical methodologies, and its role in the broader context of fenofibrate's metabolic pathways.

Physicochemical Properties and Identification

This compound is the deuterated form of 3-Chloro Fenofibric Acid, where six hydrogen atoms on the two methyl groups of the propanoic acid moiety are replaced with deuterium. This isotopic labeling renders the molecule chemically identical to the unlabeled impurity but with a distinct mass, making it an ideal internal standard for mass spectrometry-based analytical methods.

PropertyValue
Chemical Name 2-(4-(3-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid
Synonyms This compound, LF 406-d6
CAS Number 1346603-07-3
Molecular Formula C₁₇H₉D₆ClO₄
Molecular Weight 324.79 g/mol
Unlabeled CAS Number 60012-96-6
Unlabeled Molecular Wt. 318.75 g/mol

Synthesis of this compound: A Generalized Approach

While specific, detailed experimental protocols for the synthesis of this compound are often proprietary to commercial suppliers of reference standards, a general synthetic strategy can be outlined based on established organic chemistry principles and the synthesis of related fenofibric acid analogues. The synthesis would likely involve a multi-step process, including the introduction of the deuterated methyl groups.

A plausible synthetic route could start from a suitable phenol (B47542) precursor, which is then subjected to a Williamson ether synthesis with a deuterated α-haloisobutyrate. The key challenge lies in the preparation of the deuterated isobutyrate starting material.

Illustrative Synthetic Pathway

G Generalized Synthetic Pathway for this compound A 3-Chlorobenzoyl chloride C Friedel-Crafts Acylation A->C B Phenol B->C D 4-(3-Chlorobenzoyl)phenol C->D H Williamson Ether Synthesis D->H E Acetone-d6 F Haloform Reaction E->F G 2-Bromo-2-methyl-d6-propanoic acid F->G G->H I This compound H->I

Caption: Generalized synthetic pathway for this compound.

Note: This represents a conceptual pathway. The actual synthesis may involve different reagents, protecting groups, and reaction conditions to achieve the desired product with high isotopic and chemical purity.

Analytical Methodology for Impurity Profiling

The quantification of 3-Chloro Fenofibric Acid in fenofibrate drug substance is typically achieved using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, especially when using a deuterated internal standard.

General HPLC-UV Method Parameters
ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at approximately 286 nm
Column Temp. Ambient to 40 °C
Injection Vol. 10-20 µL
Experimental Workflow for Quantification

The use of this compound as an internal standard is critical for accurate quantification, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

G Analytical Workflow for Quantification of 3-Chloro Fenofibric Acid A Sample Preparation (Fenofibrate Drug Substance) B Spiking with This compound (Internal Standard) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM Mode) C->D E Quantification (Ratio of Analyte to IS) D->E

Caption: Analytical workflow for the quantification of 3-Chloro Fenofibric Acid.

Metabolic Context and Biological Relevance

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[2] Activation of PPARα leads to increased synthesis of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.[1][2]

3-Chloro Fenofibric Acid is a positional isomer of fenofibric acid. While there is a lack of specific studies on the biological activity of 3-Chloro Fenofibric Acid, it is plausible that as an isomer of the active metabolite, it could have some affinity for the PPARα receptor. However, the change in the chlorine position from the 4-position (in fenofibric acid) to the 3-position could significantly alter its binding affinity and subsequent biological activity. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity.

Fenofibrate Metabolism and the Role of Impurities

G Metabolic Pathway of Fenofibrate and the Context of Impurities A Fenofibrate (Prodrug) B Hydrolysis (Esterases) A->B C Fenofibric Acid (Active Metabolite) B->C D PPARα Activation C->D G Potential for Altered Biological Activity C->G E Lipid Metabolism Regulation D->E F 3-Chloro Fenofibric Acid (Impurity - Positional Isomer) F->G

Caption: Metabolic pathway of fenofibrate and the context of impurities.

Conclusion

This compound is an indispensable tool for the accurate quality control of fenofibrate. Its use as an internal standard in modern analytical techniques like LC-MS allows for precise and reliable quantification of the corresponding non-labeled impurity. While the biological activity of 3-Chloro Fenofibric Acid is not yet fully characterized, its structural similarity to the active metabolite, fenofibric acid, underscores the importance of controlling its levels in the final drug product. A thorough understanding of the synthesis, analytical detection, and potential biological implications of such impurities is paramount for ensuring the safety and quality of fenofibrate for patients. Further research into the pharmacological profile of fenofibrate-related impurities will continue to be a critical area of investigation in drug development and manufacturing.

References

The Analytical Imperative: A Technical Guide to 3-Chloro Fenofibric Acid-d6, a Key Fenofibrate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a widely prescribed lipid-lowering agent, undergoes metabolic transformation to its active form, fenofibric acid. The manufacturing and stability of fenofibrate can lead to the formation of various impurities, which require careful monitoring to ensure the safety and efficacy of the drug product. Among these is 3-Chloro Fenofibric Acid, a positional isomer of the active metabolite. For robust analytical testing, a stable, isotopically labeled internal standard is crucial. This technical guide focuses on 3-Chloro Fenofibric Acid-d6, a deuterated analogue essential for the accurate quantification of the corresponding impurity in fenofibrate drug substances and formulations. This document provides an in-depth overview of its properties, a generalized synthetic approach, analytical methodologies, and its role in the broader context of fenofibrate's metabolic pathways.

Physicochemical Properties and Identification

This compound is the deuterated form of 3-Chloro Fenofibric Acid, where six hydrogen atoms on the two methyl groups of the propanoic acid moiety are replaced with deuterium. This isotopic labeling renders the molecule chemically identical to the unlabeled impurity but with a distinct mass, making it an ideal internal standard for mass spectrometry-based analytical methods.

PropertyValue
Chemical Name 2-(4-(3-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid
Synonyms This compound, LF 406-d6
CAS Number 1346603-07-3
Molecular Formula C₁₇H₉D₆ClO₄
Molecular Weight 324.79 g/mol
Unlabeled CAS Number 60012-96-6
Unlabeled Molecular Wt. 318.75 g/mol

Synthesis of this compound: A Generalized Approach

While specific, detailed experimental protocols for the synthesis of this compound are often proprietary to commercial suppliers of reference standards, a general synthetic strategy can be outlined based on established organic chemistry principles and the synthesis of related fenofibric acid analogues. The synthesis would likely involve a multi-step process, including the introduction of the deuterated methyl groups.

A plausible synthetic route could start from a suitable phenol precursor, which is then subjected to a Williamson ether synthesis with a deuterated α-haloisobutyrate. The key challenge lies in the preparation of the deuterated isobutyrate starting material.

Illustrative Synthetic Pathway

G Generalized Synthetic Pathway for this compound A 3-Chlorobenzoyl chloride C Friedel-Crafts Acylation A->C B Phenol B->C D 4-(3-Chlorobenzoyl)phenol C->D H Williamson Ether Synthesis D->H E Acetone-d6 F Haloform Reaction E->F G 2-Bromo-2-methyl-d6-propanoic acid F->G G->H I This compound H->I

Caption: Generalized synthetic pathway for this compound.

Note: This represents a conceptual pathway. The actual synthesis may involve different reagents, protecting groups, and reaction conditions to achieve the desired product with high isotopic and chemical purity.

Analytical Methodology for Impurity Profiling

The quantification of 3-Chloro Fenofibric Acid in fenofibrate drug substance is typically achieved using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, especially when using a deuterated internal standard.

General HPLC-UV Method Parameters
ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at approximately 286 nm
Column Temp. Ambient to 40 °C
Injection Vol. 10-20 µL
Experimental Workflow for Quantification

The use of this compound as an internal standard is critical for accurate quantification, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

G Analytical Workflow for Quantification of 3-Chloro Fenofibric Acid A Sample Preparation (Fenofibrate Drug Substance) B Spiking with This compound (Internal Standard) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM Mode) C->D E Quantification (Ratio of Analyte to IS) D->E

Caption: Analytical workflow for the quantification of 3-Chloro Fenofibric Acid.

Metabolic Context and Biological Relevance

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[2] Activation of PPARα leads to increased synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.[1][2]

3-Chloro Fenofibric Acid is a positional isomer of fenofibric acid. While there is a lack of specific studies on the biological activity of 3-Chloro Fenofibric Acid, it is plausible that as an isomer of the active metabolite, it could have some affinity for the PPARα receptor. However, the change in the chlorine position from the 4-position (in fenofibric acid) to the 3-position could significantly alter its binding affinity and subsequent biological activity. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity.

Fenofibrate Metabolism and the Role of Impurities

G Metabolic Pathway of Fenofibrate and the Context of Impurities A Fenofibrate (Prodrug) B Hydrolysis (Esterases) A->B C Fenofibric Acid (Active Metabolite) B->C D PPARα Activation C->D G Potential for Altered Biological Activity C->G E Lipid Metabolism Regulation D->E F 3-Chloro Fenofibric Acid (Impurity - Positional Isomer) F->G

Caption: Metabolic pathway of fenofibrate and the context of impurities.

Conclusion

This compound is an indispensable tool for the accurate quality control of fenofibrate. Its use as an internal standard in modern analytical techniques like LC-MS allows for precise and reliable quantification of the corresponding non-labeled impurity. While the biological activity of 3-Chloro Fenofibric Acid is not yet fully characterized, its structural similarity to the active metabolite, fenofibric acid, underscores the importance of controlling its levels in the final drug product. A thorough understanding of the synthesis, analytical detection, and potential biological implications of such impurities is paramount for ensuring the safety and quality of fenofibrate for patients. Further research into the pharmacological profile of fenofibrate-related impurities will continue to be a critical area of investigation in drug development and manufacturing.

References

Methodological & Application

Application Note: Quantitative Analysis of Fenofibric Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of fenofibric acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This method employs Fenofibric Acid-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Detailed protocols for sample preparation, instrument setup, and method validation are presented, supported by data from published literature.

Principle of the Method

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Fenofibric Acid-d6 is an ideal internal standard for fenofibric acid as it shares near-identical physicochemical properties, causing it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] However, its mass is different due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This approach effectively compensates for sample-to-sample variability, including ion suppression or enhancement from the sample matrix, leading to robust and reliable quantification.[1]

Experimental Protocols

Materials and Reagents
  • Analytes: Fenofibric Acid, Fenofibric Acid-d6 (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade), Formic Acid

  • Chemicals: Dimethyl sulfoxide (B87167) (DMSO)

  • Biological Matrix: Blank human, rat, or dog plasma (EDTA)

  • Labware: Microcentrifuge tubes, autosampler vials, pipettes

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol or DMSO.[2][3]

  • Fenofibric Acid-d6 Stock Solution (1 mg/mL): Dissolve 1 mg of Fenofibric Acid-d6 in 1 mL of methanol or DMSO.[2][3]

  • Working Solutions:

    • Prepare a series of fenofibric acid working solutions by serially diluting the stock solution with a methanol:water (50:50 v/v) mixture to create calibration standards.[3] Concentrations typically range from 50 ng/mL to 6000 ng/mL in rat plasma and 10 ng/mL to 10,000 ng/mL in dog plasma.[2][3]

    • Dilute the Fenofibric Acid-d6 stock solution with methanol or acetonitrile to a final working concentration (e.g., 1 µg/mL or 200 ng/mL).[2][3]

Sample Preparation Protocols

Two common and effective methods for extracting fenofibric acid from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT) [2][3]

  • Pipette 50-100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 50 µL of the Fenofibric Acid-d6 internal standard working solution to each tube.[1]

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex vigorously for 2-5 minutes.[1][3]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[1][3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [4][5][6]

  • Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.

  • Load the plasma sample (to which the internal standard has been added).[1]

  • Wash the cartridge with a weak organic solvent to remove interferences.[1]

  • Elute the fenofibric acid and internal standard with a stronger organic solvent like acetonitrile or methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][4]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][4]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument parameters compiled from various validated methods.

Table 1: Liquid Chromatography Parameters

Parameter Typical Conditions
LC System UPLC/HPLC System (e.g., Waters Acquity, Agilent)
Column ACQUITY UPLC BEH C18 (2.1x50 mm, 1.7 µm)[2] Discovery C18 (4.6 x 50 mm, 5 µm)[4][7]
Mobile Phase A Water with 0.1% or 0.2% Formic Acid[2][3][4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2][3]
Flow Rate 0.3 - 0.4 mL/min[2][3]
Column Temp. 45°C[2][3]
Injection Volume 2 - 4 µL[3][4]

| Gradient | Isocratic or Gradient elution can be used.[2][4][7] |

Table 2: Mass Spectrometry Parameters

Parameter Typical Conditions
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API 3000)[3][6]
Ionization Mode Electrospray Ionization (ESI), Negative[4][7] or Positive[3][8]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) Negative: m/z 317.1 → 230.9[4][5][6] Positive: m/z 319.0 → 233.0[3][8]
MRM Transition (Fenofibric Acid-d6) Negative: m/z 322.9 → 230.8[4][5][6] or 322.5 -> 231.0[9] Positive: m/z 325.0 → 233.0[3][8]
Source Temp. 150°C[8]
Desolvation Gas Flow 1000 L/Hr[8]

| Cone Voltage | 38 V[3][8] |

Method Validation Data

The following table summarizes key validation parameters from published methods using Fenofibric Acid-d6 as the internal standard.

Table 3: Summary of Method Validation Parameters

Parameter Human Plasma[4][5][6] Rat Plasma[2] Dog Plasma[3]
Linearity Range 0.150 - 20.383 µg/mL 50 - 6000 ng/mL 10 - 10000 ng/mL
Correlation (r²) > 0.99 0.9984 Not Specified
LLOQ 150 ng/mL 50 ng/mL 10 ng/mL
Intra-day Precision (%CV) < 2.5% < 12% Not Specified
Inter-day Precision (%CV) < 2.5% < 12% Not Specified
Accuracy within ±2.8% 97.65 - 111.63% Not Specified
Recovery (Analyte) 73.8 - 75.4% 93 - 101% Not Specified

| Recovery (IS) | 85.9% | Not Specified | Not Specified |

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Stock & Working Solutions B Spike IS into Plasma Samples A->B C Protein Precipitation or Solid-Phase Extraction B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E

Caption: High-level workflow for fenofibric acid quantification.

G A Pipette 100 µL Plasma Sample B Add Internal Standard (Fenofibric Acid-d6) A->B C Add 200 µL Cold Acetonitrile B->C D Vortex Vigorously (2-5 min) C->D E Centrifuge at 14,000 rpm (10 min) D->E F Transfer Supernatant for Analysis E->F

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

G A Condition SPE Cartridge B Load Plasma Sample (with IS) A->B C Wash Cartridge (Remove Interferences) B->C D Elute Analytes C->D E Evaporate Eluate to Dryness D->E F Reconstitute in Mobile Phase E->F G Transfer for Analysis F->G

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

Conclusion

The described LC-MS/MS method utilizing Fenofibric Acid-d6 as an internal standard provides a robust, sensitive, and accurate means for the quantification of fenofibric acid in various plasma matrices.[2] The use of a stable isotope-labeled standard is critical for minimizing analytical error and ensuring data of the highest quality for regulated bioanalysis. The protocols and parameters provided herein, based on validated and published methods, offer a solid foundation for researchers to implement this analysis in their own laboratories.

References

Application Note: Quantitative Analysis of Fenofibric Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of fenofibric acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This method employs Fenofibric Acid-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Detailed protocols for sample preparation, instrument setup, and method validation are presented, supported by data from published literature.

Principle of the Method

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Fenofibric Acid-d6 is an ideal internal standard for fenofibric acid as it shares near-identical physicochemical properties, causing it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] However, its mass is different due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This approach effectively compensates for sample-to-sample variability, including ion suppression or enhancement from the sample matrix, leading to robust and reliable quantification.[1]

Experimental Protocols

Materials and Reagents
  • Analytes: Fenofibric Acid, Fenofibric Acid-d6 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid

  • Chemicals: Dimethyl sulfoxide (DMSO)

  • Biological Matrix: Blank human, rat, or dog plasma (EDTA)

  • Labware: Microcentrifuge tubes, autosampler vials, pipettes

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol or DMSO.[2][3]

  • Fenofibric Acid-d6 Stock Solution (1 mg/mL): Dissolve 1 mg of Fenofibric Acid-d6 in 1 mL of methanol or DMSO.[2][3]

  • Working Solutions:

    • Prepare a series of fenofibric acid working solutions by serially diluting the stock solution with a methanol:water (50:50 v/v) mixture to create calibration standards.[3] Concentrations typically range from 50 ng/mL to 6000 ng/mL in rat plasma and 10 ng/mL to 10,000 ng/mL in dog plasma.[2][3]

    • Dilute the Fenofibric Acid-d6 stock solution with methanol or acetonitrile to a final working concentration (e.g., 1 µg/mL or 200 ng/mL).[2][3]

Sample Preparation Protocols

Two common and effective methods for extracting fenofibric acid from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT) [2][3]

  • Pipette 50-100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 50 µL of the Fenofibric Acid-d6 internal standard working solution to each tube.[1]

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex vigorously for 2-5 minutes.[1][3]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[1][3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [4][5][6]

  • Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.

  • Load the plasma sample (to which the internal standard has been added).[1]

  • Wash the cartridge with a weak organic solvent to remove interferences.[1]

  • Elute the fenofibric acid and internal standard with a stronger organic solvent like acetonitrile or methanol.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][4]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][4]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument parameters compiled from various validated methods.

Table 1: Liquid Chromatography Parameters

Parameter Typical Conditions
LC System UPLC/HPLC System (e.g., Waters Acquity, Agilent)
Column ACQUITY UPLC BEH C18 (2.1x50 mm, 1.7 µm)[2] Discovery C18 (4.6 x 50 mm, 5 µm)[4][7]
Mobile Phase A Water with 0.1% or 0.2% Formic Acid[2][3][4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2][3]
Flow Rate 0.3 - 0.4 mL/min[2][3]
Column Temp. 45°C[2][3]
Injection Volume 2 - 4 µL[3][4]

| Gradient | Isocratic or Gradient elution can be used.[2][4][7] |

Table 2: Mass Spectrometry Parameters

Parameter Typical Conditions
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API 3000)[3][6]
Ionization Mode Electrospray Ionization (ESI), Negative[4][7] or Positive[3][8]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fenofibric Acid) Negative: m/z 317.1 → 230.9[4][5][6] Positive: m/z 319.0 → 233.0[3][8]
MRM Transition (Fenofibric Acid-d6) Negative: m/z 322.9 → 230.8[4][5][6] or 322.5 -> 231.0[9] Positive: m/z 325.0 → 233.0[3][8]
Source Temp. 150°C[8]
Desolvation Gas Flow 1000 L/Hr[8]

| Cone Voltage | 38 V[3][8] |

Method Validation Data

The following table summarizes key validation parameters from published methods using Fenofibric Acid-d6 as the internal standard.

Table 3: Summary of Method Validation Parameters

Parameter Human Plasma[4][5][6] Rat Plasma[2] Dog Plasma[3]
Linearity Range 0.150 - 20.383 µg/mL 50 - 6000 ng/mL 10 - 10000 ng/mL
Correlation (r²) > 0.99 0.9984 Not Specified
LLOQ 150 ng/mL 50 ng/mL 10 ng/mL
Intra-day Precision (%CV) < 2.5% < 12% Not Specified
Inter-day Precision (%CV) < 2.5% < 12% Not Specified
Accuracy within ±2.8% 97.65 - 111.63% Not Specified
Recovery (Analyte) 73.8 - 75.4% 93 - 101% Not Specified

| Recovery (IS) | 85.9% | Not Specified | Not Specified |

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Stock & Working Solutions B Spike IS into Plasma Samples A->B C Protein Precipitation or Solid-Phase Extraction B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E

Caption: High-level workflow for fenofibric acid quantification.

G A Pipette 100 µL Plasma Sample B Add Internal Standard (Fenofibric Acid-d6) A->B C Add 200 µL Cold Acetonitrile B->C D Vortex Vigorously (2-5 min) C->D E Centrifuge at 14,000 rpm (10 min) D->E F Transfer Supernatant for Analysis E->F

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

G A Condition SPE Cartridge B Load Plasma Sample (with IS) A->B C Wash Cartridge (Remove Interferences) B->C D Elute Analytes C->D E Evaporate Eluate to Dryness D->E F Reconstitute in Mobile Phase E->F G Transfer for Analysis F->G

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

Conclusion

The described LC-MS/MS method utilizing Fenofibric Acid-d6 as an internal standard provides a robust, sensitive, and accurate means for the quantification of fenofibric acid in various plasma matrices.[2] The use of a stable isotope-labeled standard is critical for minimizing analytical error and ensuring data of the highest quality for regulated bioanalysis. The protocols and parameters provided herein, based on validated and published methods, offer a solid foundation for researchers to implement this analysis in their own laboratories.

References

Application Note: High-Throughput Bioanalytical Method for Fenofibric Acid in Human Plasma using LC-MS/MS with 3-Chloro Fenofibric Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Chloro Fenofibric Acid-d6 as a stable isotope-labeled internal standard (IS). The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method has been validated according to the latest bioanalytical method validation guidelines and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

2.2. Instrumentation

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.[1]

2.3. Standard Solutions

Stock solutions of fenofibric acid and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] Working standard solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

2.4. Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation.[1]

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (50 µL) (this compound) plasma->is vortex1 Vortex (10s) is->vortex1 precip Add Acetonitrile (200 µL) vortex1->precip vortex2 Vortex (1 min) precip->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: A streamlined workflow for the bioanalysis of fenofibric acid in plasma.

2.5. LC-MS/MS Conditions

2.5.1. Liquid Chromatography

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[1]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration. A run time of approximately 2.5 to 4 minutes is common.[1][2]

  • Injection Volume: 3 µL[1]

  • Column Temperature: 45°C[1]

2.5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[3][4]

    • Fenofibric Acid-d6 (surrogate for this compound): m/z 322.9 → 230.8[3][4]

  • Collision Gas: Argon

  • Source Temperature: Optimized for the specific instrument, typically around 450°C.[5]

Signaling Pathway for MRM Detection

G cluster_ms Mass Spectrometer ESI Electrospray Ionization (ESI) Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 [M-H]- Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Selected m/z Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Fragment m/z Analyte_IS Eluted Analytes (Fenofibric Acid & IS) Analyte_IS->ESI

Caption: The process of MRM detection for fenofibric acid and its internal standard.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

3.1. Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of fenofibric acid and the internal standard.

3.2. Linearity and Range

The method was linear over a concentration range of 50 to 6000 ng/mL for fenofibric acid in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.99.

3.3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 1.

Table 1: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ50< 1585-115< 1585-115
LQC150< 1585-115< 1585-115
MQC2500< 1585-115< 1585-115
HQC4500< 1585-115< 1585-115
Data presented are typical acceptance criteria based on validation guidelines. Actual results may vary.[1]

3.4. Recovery and Matrix Effect

The extraction recovery of fenofibric acid and the internal standard was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from the plasma matrix.

3.5. Stability

Fenofibric acid was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of fenofibrate in healthy human volunteers. The method demonstrated the required sensitivity, specificity, and throughput to analyze a large number of clinical samples.

Conclusion

The bioanalytical method described in this application note provides a reliable and efficient means for the quantification of fenofibric acid in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation and rapid LC-MS/MS analysis, makes this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

Protocol: Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS

1. Scope

This protocol outlines the procedure for the quantitative determination of fenofibric acid in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials

  • Fenofibric Acid reference standard

  • This compound internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3. Procedure

3.1. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of fenofibric acid and dissolve in 10 mL of methanol.[1]

    • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of fenofibric acid working solutions by diluting the stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking calibration standards and QC samples.

    • Prepare an internal standard working solution by diluting the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 1 µg/mL.[1]

  • Calibration Standards and QC Samples:

    • Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate fenofibric acid working solution.

    • Prepare QC samples at LLOQ, LQC, MQC, and HQC concentrations in a similar manner.

3.2. Sample Processing

  • Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Allow all plasma samples and standards to thaw completely at room temperature.

  • Vortex each plasma sample for 10 seconds.

  • Pipette 50 µL of the respective plasma sample into the labeled tubes.

  • Add 50 µL of the internal standard working solution to all tubes except the blank.

  • Vortex all tubes for 10 seconds.

  • Add 200 µL of acetonitrile to all tubes.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for analysis.

3.3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in the Application Note, Section 2.5.

  • Create a sequence table including blank, zero, calibration standards, QCs, and unknown samples.

  • Inject the samples and acquire the data.

3.4. Data Analysis

  • Integrate the peak areas for fenofibric acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of fenofibric acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Method Validation

G cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria Selectivity Selectivity Criteria ICH M10 Guidelines Selectivity->Criteria Linearity Linearity & Range Linearity->Criteria Accuracy Accuracy Accuracy->Criteria Precision Precision Precision->Criteria Recovery Recovery Recovery->Criteria MatrixEffect Matrix Effect MatrixEffect->Criteria Stability Stability Stability->Criteria

Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.

References

Application Note: High-Throughput Bioanalytical Method for Fenofibric Acid in Human Plasma using LC-MS/MS with 3-Chloro Fenofibric Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Chloro Fenofibric Acid-d6 as a stable isotope-labeled internal standard (IS). The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method has been validated according to the latest bioanalytical method validation guidelines and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

  • Analytes: Fenofibric Acid, this compound

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)

2.2. Instrumentation

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.[1]

2.3. Standard Solutions

Stock solutions of fenofibric acid and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] Working standard solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

2.4. Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation.[1]

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (50 µL) (this compound) plasma->is vortex1 Vortex (10s) is->vortex1 precip Add Acetonitrile (200 µL) vortex1->precip vortex2 Vortex (1 min) precip->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

Caption: A streamlined workflow for the bioanalysis of fenofibric acid in plasma.

2.5. LC-MS/MS Conditions

2.5.1. Liquid Chromatography

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[1]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration. A run time of approximately 2.5 to 4 minutes is common.[1][2]

  • Injection Volume: 3 µL[1]

  • Column Temperature: 45°C[1]

2.5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[3][4]

    • Fenofibric Acid-d6 (surrogate for this compound): m/z 322.9 → 230.8[3][4]

  • Collision Gas: Argon

  • Source Temperature: Optimized for the specific instrument, typically around 450°C.[5]

Signaling Pathway for MRM Detection

G cluster_ms Mass Spectrometer ESI Electrospray Ionization (ESI) Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 [M-H]- Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Selected m/z Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Fragment m/z Analyte_IS Eluted Analytes (Fenofibric Acid & IS) Analyte_IS->ESI

Caption: The process of MRM detection for fenofibric acid and its internal standard.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

3.1. Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of fenofibric acid and the internal standard.

3.2. Linearity and Range

The method was linear over a concentration range of 50 to 6000 ng/mL for fenofibric acid in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.99.

3.3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 1.

Table 1: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ50< 1585-115< 1585-115
LQC150< 1585-115< 1585-115
MQC2500< 1585-115< 1585-115
HQC4500< 1585-115< 1585-115
Data presented are typical acceptance criteria based on validation guidelines. Actual results may vary.[1]

3.4. Recovery and Matrix Effect

The extraction recovery of fenofibric acid and the internal standard was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from the plasma matrix.

3.5. Stability

Fenofibric acid was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of fenofibrate in healthy human volunteers. The method demonstrated the required sensitivity, specificity, and throughput to analyze a large number of clinical samples.

Conclusion

The bioanalytical method described in this application note provides a reliable and efficient means for the quantification of fenofibric acid in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation and rapid LC-MS/MS analysis, makes this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

Protocol: Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS

1. Scope

This protocol outlines the procedure for the quantitative determination of fenofibric acid in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials

  • Fenofibric Acid reference standard

  • This compound internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3. Procedure

3.1. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of fenofibric acid and dissolve in 10 mL of methanol.[1]

    • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of fenofibric acid working solutions by diluting the stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking calibration standards and QC samples.

    • Prepare an internal standard working solution by diluting the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 1 µg/mL.[1]

  • Calibration Standards and QC Samples:

    • Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate fenofibric acid working solution.

    • Prepare QC samples at LLOQ, LQC, MQC, and HQC concentrations in a similar manner.

3.2. Sample Processing

  • Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Allow all plasma samples and standards to thaw completely at room temperature.

  • Vortex each plasma sample for 10 seconds.

  • Pipette 50 µL of the respective plasma sample into the labeled tubes.

  • Add 50 µL of the internal standard working solution to all tubes except the blank.

  • Vortex all tubes for 10 seconds.

  • Add 200 µL of acetonitrile to all tubes.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for analysis.

3.3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in the Application Note, Section 2.5.

  • Create a sequence table including blank, zero, calibration standards, QCs, and unknown samples.

  • Inject the samples and acquire the data.

3.4. Data Analysis

  • Integrate the peak areas for fenofibric acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of fenofibric acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Method Validation

G cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria Selectivity Selectivity Criteria ICH M10 Guidelines Selectivity->Criteria Linearity Linearity & Range Linearity->Criteria Accuracy Accuracy Accuracy->Criteria Precision Precision Precision->Criteria Recovery Recovery Recovery->Criteria MatrixEffect Matrix Effect MatrixEffect->Criteria Stability Stability Stability->Criteria

Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.

References

Application Note: Quantification of Fenofibric Acid in Human Plasma using 3-Chloro Fenofibric Acid-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate, which is widely used in the treatment of hyperlipidemia.[1] Accurate and reliable quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Chloro Fenofibric Acid-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

The presented protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis of fenofibric acid in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

  • Fenofibric Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve fenofibric acid in methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of fenofibric acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to obtain a final concentration of 1 µg/mL.[2]

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions of fenofibric acid to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (1 µg/mL this compound).[2]

  • Vortex the samples for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A validated UHPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient:

      • 0.0-0.5 min: 30% B

      • 0.5-2.0 min: 30-95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95-30% B

      • 2.6-3.5 min: 30% B

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[3][4][5]

    • MRM Transitions:

      • Fenofibric Acid: m/z 317.1 → 230.9.[4][5]

      • This compound: m/z 357.1 → 230.8 (representative transition).

    • Compound Parameters:

      • Declustering Potential (DP): -55 V

      • Collision Energy (CE): -20 V

      • Entrance Potential (EP): -10 V

      • Collision Cell Exit Potential (CXP): -12 V

Data Presentation

Table 1: Quantitative Method Validation Summary

ParameterSpecificationResult
Linearity Range Correlation coefficient (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 ng/mL
Upper Limit of Quantification (ULOQ) Within linear range5000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ± 15% (± 20% for LLOQ)-8.5% to 9.2%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plasma Sample (50 µL) b Add Internal Standard (50 µL) (this compound) a->b c Vortex (10s) b->c d Add Acetonitrile (200 µL) c->d e Vortex (1 min) d->e f Centrifuge (10,000 rpm, 10 min) e->f g Collect Supernatant f->g h Inject into UHPLC g->h i Chromatographic Separation (C18 Column) h->i j ESI Negative Ionization i->j k Tandem Mass Spectrometry (MRM Detection) j->k l Peak Integration k->l m Calculate Peak Area Ratios (Analyte/IS) l->m n Quantification using Calibration Curve m->n o Report Concentration n->o

Caption: Workflow for the quantification of fenofibric acid.

References

Application Note: Quantification of Fenofibric Acid in Human Plasma using 3-Chloro Fenofibric Acid-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate, which is widely used in the treatment of hyperlipidemia.[1] Accurate and reliable quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Chloro Fenofibric Acid-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

The presented protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis of fenofibric acid in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

  • Fenofibric Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve fenofibric acid in methanol to prepare a 1 mg/mL primary stock solution.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of fenofibric acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with methanol to obtain a final concentration of 1 µg/mL.[2]

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions of fenofibric acid to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (1 µg/mL this compound).[2]

  • Vortex the samples for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: A validated UHPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient:

      • 0.0-0.5 min: 30% B

      • 0.5-2.0 min: 30-95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95-30% B

      • 2.6-3.5 min: 30% B

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[3][4][5]

    • MRM Transitions:

      • Fenofibric Acid: m/z 317.1 → 230.9.[4][5]

      • This compound: m/z 357.1 → 230.8 (representative transition).

    • Compound Parameters:

      • Declustering Potential (DP): -55 V

      • Collision Energy (CE): -20 V

      • Entrance Potential (EP): -10 V

      • Collision Cell Exit Potential (CXP): -12 V

Data Presentation

Table 1: Quantitative Method Validation Summary

ParameterSpecificationResult
Linearity Range Correlation coefficient (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 ng/mL
Upper Limit of Quantification (ULOQ) Within linear range5000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ± 15% (± 20% for LLOQ)-8.5% to 9.2%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Plasma Sample (50 µL) b Add Internal Standard (50 µL) (this compound) a->b c Vortex (10s) b->c d Add Acetonitrile (200 µL) c->d e Vortex (1 min) d->e f Centrifuge (10,000 rpm, 10 min) e->f g Collect Supernatant f->g h Inject into UHPLC g->h i Chromatographic Separation (C18 Column) h->i j ESI Negative Ionization i->j k Tandem Mass Spectrometry (MRM Detection) j->k l Peak Integration k->l m Calculate Peak Area Ratios (Analyte/IS) l->m n Quantification using Calibration Curve m->n o Report Concentration n->o

Caption: Workflow for the quantification of fenofibric acid.

References

Application Notes and Protocols for 3-Chloro Fenofibric Acid-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of fenofibric acid. Accurate quantification of fenofibric acid in biological matrices is essential for these studies. The gold standard for bioanalysis is high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS assays.[2][4][5] A deuterated internal standard, such as 3-Chloro Fenofibric Acid-d6, is the preferred choice as it has nearly identical chemical and physical properties to the analyte.[6][7] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the pharmacokinetic analysis of fenofibric acid in plasma.

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] This nuclear receptor plays a key role in the regulation of lipid metabolism.

Materials and Methods

Reagents and Materials
  • This compound (Internal Standard)

  • Fenofibric Acid (Analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Control plasma (e.g., human, rat)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Instrumentation
  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of fenofibric acid and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the fenofibric acid primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample, pre-treated with the IS.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 2 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Fenofibric AcidQ1: 317.1 m/z, Q3: 231.1 m/z
This compoundQ1: 323.1 m/z, Q3: 237.1 m/z
Collision Energy Optimized for each transition
Source Temperature 500 °C

Data Presentation

Calibration Curve and Quality Control Data

A typical calibration curve for fenofibric acid in plasma would range from 10 to 5000 ng/mL. The performance of the assay is evaluated using quality control samples at low, medium, and high concentrations.

SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.0<15
QC Low3029.197.0<10
QC Mid300309103.0<10
QC High40004120103.0<10

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Pharmacokinetic Parameters

Following the analysis of plasma samples from a pharmacokinetic study, key parameters are calculated.

ParameterUnitValue
Cmax ng/mLCalculated from concentration-time profile
Tmax hObserved from concentration-time profile
AUC(0-t) ngh/mLCalculated using the trapezoidal rule
AUC(0-inf) ngh/mLCalculated from AUC(0-t) + Clast/λz
t1/2 hCalculated as 0.693/λz

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; λz: Terminal elimination rate constant.

Visualizations

G cluster_preanalytical Sample Collection and Preparation cluster_analytical Analytical Phase cluster_postanalytical Data Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction LC_MS UHPLC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study using this compound.

PPAR_Pathway Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Lipoprotein Lipase, Decreased ApoC-III Gene_Expression->Lipid_Metabolism Outcome Lowering of Triglycerides Lipid_Metabolism->Outcome

Caption: Simplified signaling pathway of Fenofibric Acid via PPARα activation.

References

Application Notes and Protocols for 3-Chloro Fenofibric Acid-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of fenofibric acid. Accurate quantification of fenofibric acid in biological matrices is essential for these studies. The gold standard for bioanalysis is high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS assays.[2][4][5] A deuterated internal standard, such as 3-Chloro Fenofibric Acid-d6, is the preferred choice as it has nearly identical chemical and physical properties to the analyte.[6][7] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the pharmacokinetic analysis of fenofibric acid in plasma.

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] This nuclear receptor plays a key role in the regulation of lipid metabolism.

Materials and Methods

Reagents and Materials
  • This compound (Internal Standard)

  • Fenofibric Acid (Analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher

  • Control plasma (e.g., human, rat)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Instrumentation
  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of fenofibric acid and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the fenofibric acid primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Solid Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample, pre-treated with the IS.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 2 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Fenofibric AcidQ1: 317.1 m/z, Q3: 231.1 m/z
This compoundQ1: 323.1 m/z, Q3: 237.1 m/z
Collision Energy Optimized for each transition
Source Temperature 500 °C

Data Presentation

Calibration Curve and Quality Control Data

A typical calibration curve for fenofibric acid in plasma would range from 10 to 5000 ng/mL. The performance of the assay is evaluated using quality control samples at low, medium, and high concentrations.

SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.0<15
QC Low3029.197.0<10
QC Mid300309103.0<10
QC High40004120103.0<10

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Pharmacokinetic Parameters

Following the analysis of plasma samples from a pharmacokinetic study, key parameters are calculated.

ParameterUnitValue
Cmax ng/mLCalculated from concentration-time profile
Tmax hObserved from concentration-time profile
AUC(0-t) ngh/mLCalculated using the trapezoidal rule
AUC(0-inf) ngh/mLCalculated from AUC(0-t) + Clast/λz
t1/2 hCalculated as 0.693/λz

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; λz: Terminal elimination rate constant.

Visualizations

G cluster_preanalytical Sample Collection and Preparation cluster_analytical Analytical Phase cluster_postanalytical Data Analysis Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction LC_MS UHPLC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study using this compound.

PPAR_Pathway Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Lipoprotein Lipase, Decreased ApoC-III Gene_Expression->Lipid_Metabolism Outcome Lowering of Triglycerides Lipid_Metabolism->Outcome

Caption: Simplified signaling pathway of Fenofibric Acid via PPARα activation.

References

Application Notes and Protocols for the Analysis of 3-Chloro Fenofibric Acid-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. During the synthesis of fenofibrate, various process-related impurities can be generated. 3-Chloro fenofibric acid is recognized as a potential impurity of fenofibrate[1][2][3]. Regulatory guidelines often necessitate the monitoring of such impurities in biological matrices to ensure the safety and quality of the drug product.

This document provides a detailed application note and a proposed protocol for the quantitative analysis of 3-Chloro Fenofibric Acid in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Chloro Fenofibric Acid-d6, to ensure high accuracy and precision. While a specific validated method for 3-Chloro Fenofibric Acid was not found in the public domain, this protocol has been developed based on established and validated methods for the structurally similar analyte, fenofibric acid, and its analogs in human plasma[4][5].

Analyte and Internal Standard
CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Chloro Fenofibric AcidC₁₇H₁₅ClO₄318.75[5][6][7]
This compoundC₁₇H₉D₆ClO₄324.79[4][8]

Experimental Protocols

This section details the proposed experimental methodology for the quantification of 3-Chloro Fenofibric Acid in human plasma.

Materials and Reagents
  • Reference Standards: 3-Chloro Fenofibric Acid and this compound (internal standard, IS).

  • Human Plasma: K2-EDTA as anticoagulant.

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

  • Reagents: Ammonium acetate (B1210297) (analytical grade).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Chloro Fenofibric Acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 3-Chloro Fenofibric Acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of the this compound (IS) at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in this application[4].

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working solution (IS).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
Collision Gas Argon

Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Chloro Fenofibric Acid317.1231.0100To be optimized
This compound323.1231.0100To be optimized

Note on MRM Transitions: The precursor ion for 3-Chloro Fenofibric Acid in negative mode is [M-H]⁻. The exact mass of C₁₇H₁₅ClO₄ is 318.0659. The monoisotopic mass of the [M-H]⁻ ion is approximately 317.06. A nominal mass of 317.1 is used here for simplicity. The product ion is predicted based on the fragmentation of fenofibric acid, which involves the loss of the chlorobenzoyl moiety. The collision energy will need to be optimized for the specific instrument to achieve the most stable and intense signal.

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on similar validated assays for fenofibric acid[4][5].

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ 1± 20%≤ 20%
Low QC 3± 15%≤ 15%
Mid QC 100± 15%≤ 15%
High QC 800± 15%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Extraction Recovery > 80%
Matrix Effect Within 85-115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 50 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add 300 µL Acetonitrile vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (ESI-, MRM) chromatography->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: Experimental workflow for the analysis of 3-Chloro Fenofibric Acid in human plasma.

Simplified Metabolic Pathway of Fenofibrate

G Fenofibrate Fenofibrate (Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Hydrolysis Metabolites Further Metabolites (e.g., Glucuronides) FenofibricAcid->Metabolites Metabolism Impurity 3-Chloro Fenofibric Acid (Process Impurity)

Caption: Simplified metabolic pathway of Fenofibrate and the origin of 3-Chloro Fenofibric Acid.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of the fenofibrate impurity, 3-Chloro Fenofibric Acid, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. It is essential to perform a full method validation to ensure compliance with regulatory standards before applying this method to clinical or bioequivalence studies.

References

Application Notes and Protocols for the Analysis of 3-Chloro Fenofibric Acid-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. During the synthesis of fenofibrate, various process-related impurities can be generated. 3-Chloro fenofibric acid is recognized as a potential impurity of fenofibrate[1][2][3]. Regulatory guidelines often necessitate the monitoring of such impurities in biological matrices to ensure the safety and quality of the drug product.

This document provides a detailed application note and a proposed protocol for the quantitative analysis of 3-Chloro Fenofibric Acid in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Chloro Fenofibric Acid-d6, to ensure high accuracy and precision. While a specific validated method for 3-Chloro Fenofibric Acid was not found in the public domain, this protocol has been developed based on established and validated methods for the structurally similar analyte, fenofibric acid, and its analogs in human plasma[4][5].

Analyte and Internal Standard
CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Chloro Fenofibric AcidC₁₇H₁₅ClO₄318.75[5][6][7]
This compoundC₁₇H₉D₆ClO₄324.79[4][8]

Experimental Protocols

This section details the proposed experimental methodology for the quantification of 3-Chloro Fenofibric Acid in human plasma.

Materials and Reagents
  • Reference Standards: 3-Chloro Fenofibric Acid and this compound (internal standard, IS).

  • Human Plasma: K2-EDTA as anticoagulant.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

  • Reagents: Ammonium acetate (analytical grade).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Chloro Fenofibric Acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 3-Chloro Fenofibric Acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of the this compound (IS) at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in this application[4].

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working solution (IS).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Tandem Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
Collision Gas Argon

Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Chloro Fenofibric Acid317.1231.0100To be optimized
This compound323.1231.0100To be optimized

Note on MRM Transitions: The precursor ion for 3-Chloro Fenofibric Acid in negative mode is [M-H]⁻. The exact mass of C₁₇H₁₅ClO₄ is 318.0659. The monoisotopic mass of the [M-H]⁻ ion is approximately 317.06. A nominal mass of 317.1 is used here for simplicity. The product ion is predicted based on the fragmentation of fenofibric acid, which involves the loss of the chlorobenzoyl moiety. The collision energy will need to be optimized for the specific instrument to achieve the most stable and intense signal.

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on similar validated assays for fenofibric acid[4][5].

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) ≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ 1± 20%≤ 20%
Low QC 3± 15%≤ 15%
Mid QC 100± 15%≤ 15%
High QC 800± 15%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Extraction Recovery > 80%
Matrix Effect Within 85-115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 50 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add 300 µL Acetonitrile vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (ESI-, MRM) chromatography->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: Experimental workflow for the analysis of 3-Chloro Fenofibric Acid in human plasma.

Simplified Metabolic Pathway of Fenofibrate

G Fenofibrate Fenofibrate (Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Hydrolysis Metabolites Further Metabolites (e.g., Glucuronides) FenofibricAcid->Metabolites Metabolism Impurity 3-Chloro Fenofibric Acid (Process Impurity)

Caption: Simplified metabolic pathway of Fenofibrate and the origin of 3-Chloro Fenofibric Acid.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of the fenofibrate impurity, 3-Chloro Fenofibric Acid, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. It is essential to perform a full method validation to ensure compliance with regulatory standards before applying this method to clinical or bioequivalence studies.

References

Application Notes and Protocols for the Quantification of Fenofibric Acid using 3-Chloro Fenofibric Acid-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516). Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays to correct for matrix effects and variations in sample processing.

Principle of the Assay

This method involves the extraction of fenofibric acid and its deuterated internal standard from a biological matrix, typically plasma. The extracted sample is then injected into a liquid chromatography system for separation from endogenous components. The eluent is introduced into a tandem mass spectrometer, where the compounds are ionized and detected using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte (fenofibric acid) to the internal standard (Fenofibric Acid-d6) against a calibration curve prepared in the same biological matrix.

MRM Transitions and Mass Spectrometry Parameters

The selection of appropriate precursor (Q1) and product (Q3) ions is critical for the selectivity and sensitivity of the MRM assay. The following table summarizes published MRM transitions and associated parameters for fenofibric acid and fenofibric acid-d6. These have been successfully applied in various validated bioanalytical methods.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization ModeCone Voltage (V)Collision Energy (V)Reference
Fenofibric Acid317.1230.9NegativeNot SpecifiedNot Specified[3][4]
Fenofibric Acid317.0230.9NegativeNot SpecifiedNot Specified[5]
Fenofibric Acid317213NegativeNot SpecifiedNot Specified[6]
Fenofibric Acid318.95232.98Positive2016[7]
Fenofibric Acid319.011232.976Positive38Not Specified[8]
Fenofibric Acid-d6 (IS) 322.9 230.8 Negative Not Specified Not Specified [3][4]
Fenofibric Acid-d6 (IS) 324.93 110.82 Positive 20 45 [7]
Fenofibric Acid-d6 (IS) 325.011 232.976 Positive 38 Not Specified [8]

Note on 3-Chloro Fenofibric Acid-d6: The addition of a chlorine atom to the fenofibric acid-d6 structure will increase its mass. The precursor ion (Q1) for the chlorinated-d6 variant would be expected to be approximately 34 m/z units higher than that of fenofibric acid-d6 in negative mode (deprotonated molecule) and positive mode (protonated molecule). The exact mass and optimal product ions would need to be determined by direct infusion of a standard solution into the mass spectrometer. The fragmentation pattern may be similar, but collision energy and other parameters must be empirically optimized.

Experimental Protocols

Several sample preparation techniques can be employed for the extraction of fenofibric acid from plasma. The choice of method depends on the required sample cleanliness, throughput, and available resources. Protein precipitation is a simple and rapid method, while liquid-liquid extraction and solid-phase extraction offer cleaner extracts.[9]

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is based on the methodology of precipitating plasma proteins using an organic solvent, a straightforward and high-throughput technique.[7][9]

Materials:

  • Plasma samples (and blank plasma for calibration standards)

  • Fenofibric acid stock solution

  • This compound (or Fenofibric Acid-d6) internal standard (IS) stock solution

  • Methanol or Acetonitrile (B52724) (cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Fenofibric Acid-d6 in methanol).[7]

  • Vortex the sample for 30 seconds.[9]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[7]

  • Vortex vigorously for 2 minutes.[9]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

G cluster_workflow Protein Precipitation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 50 µL Internal Standard plasma->add_is vortex1 3. Vortex (30s) add_is->vortex1 add_acn 4. Add 200 µL Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously (2 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G cluster_workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + IS acidify 2. Acidify Sample plasma->acidify add_solvent 3. Add Extraction Solvent acidify->add_solvent vortex_mix 4. Vortex (5-10 min) add_solvent->vortex_mix centrifuge 5. Centrifuge to Separate Phases vortex_mix->centrifuge transfer_org 6. Transfer Organic Layer centrifuge->transfer_org evaporate 7. Evaporate to Dryness transfer_org->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis G cluster_workflow General LC-MS/MS Analytical Workflow sample Prepared Sample autosampler Autosampler sample->autosampler lc_column LC Column (Separation) autosampler->lc_column ion_source ESI Source (Ionization) lc_column->ion_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (q2) (Collision Cell - CID) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System (Chromatogram) detector->data_system

References

Application Notes and Protocols for the Quantification of Fenofibric Acid using 3-Chloro Fenofibric Acid-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays to correct for matrix effects and variations in sample processing.

Principle of the Assay

This method involves the extraction of fenofibric acid and its deuterated internal standard from a biological matrix, typically plasma. The extracted sample is then injected into a liquid chromatography system for separation from endogenous components. The eluent is introduced into a tandem mass spectrometer, where the compounds are ionized and detected using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte (fenofibric acid) to the internal standard (Fenofibric Acid-d6) against a calibration curve prepared in the same biological matrix.

MRM Transitions and Mass Spectrometry Parameters

The selection of appropriate precursor (Q1) and product (Q3) ions is critical for the selectivity and sensitivity of the MRM assay. The following table summarizes published MRM transitions and associated parameters for fenofibric acid and fenofibric acid-d6. These have been successfully applied in various validated bioanalytical methods.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization ModeCone Voltage (V)Collision Energy (V)Reference
Fenofibric Acid317.1230.9NegativeNot SpecifiedNot Specified[3][4]
Fenofibric Acid317.0230.9NegativeNot SpecifiedNot Specified[5]
Fenofibric Acid317213NegativeNot SpecifiedNot Specified[6]
Fenofibric Acid318.95232.98Positive2016[7]
Fenofibric Acid319.011232.976Positive38Not Specified[8]
Fenofibric Acid-d6 (IS) 322.9 230.8 Negative Not Specified Not Specified [3][4]
Fenofibric Acid-d6 (IS) 324.93 110.82 Positive 20 45 [7]
Fenofibric Acid-d6 (IS) 325.011 232.976 Positive 38 Not Specified [8]

Note on 3-Chloro Fenofibric Acid-d6: The addition of a chlorine atom to the fenofibric acid-d6 structure will increase its mass. The precursor ion (Q1) for the chlorinated-d6 variant would be expected to be approximately 34 m/z units higher than that of fenofibric acid-d6 in negative mode (deprotonated molecule) and positive mode (protonated molecule). The exact mass and optimal product ions would need to be determined by direct infusion of a standard solution into the mass spectrometer. The fragmentation pattern may be similar, but collision energy and other parameters must be empirically optimized.

Experimental Protocols

Several sample preparation techniques can be employed for the extraction of fenofibric acid from plasma. The choice of method depends on the required sample cleanliness, throughput, and available resources. Protein precipitation is a simple and rapid method, while liquid-liquid extraction and solid-phase extraction offer cleaner extracts.[9]

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is based on the methodology of precipitating plasma proteins using an organic solvent, a straightforward and high-throughput technique.[7][9]

Materials:

  • Plasma samples (and blank plasma for calibration standards)

  • Fenofibric acid stock solution

  • This compound (or Fenofibric Acid-d6) internal standard (IS) stock solution

  • Methanol or Acetonitrile (cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Fenofibric Acid-d6 in methanol).[7]

  • Vortex the sample for 30 seconds.[9]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[7]

  • Vortex vigorously for 2 minutes.[9]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

G cluster_workflow Protein Precipitation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 50 µL Internal Standard plasma->add_is vortex1 3. Vortex (30s) add_is->vortex1 add_acn 4. Add 200 µL Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously (2 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G cluster_workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + IS acidify 2. Acidify Sample plasma->acidify add_solvent 3. Add Extraction Solvent acidify->add_solvent vortex_mix 4. Vortex (5-10 min) add_solvent->vortex_mix centrifuge 5. Centrifuge to Separate Phases vortex_mix->centrifuge transfer_org 6. Transfer Organic Layer centrifuge->transfer_org evaporate 7. Evaporate to Dryness transfer_org->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis G cluster_workflow General LC-MS/MS Analytical Workflow sample Prepared Sample autosampler Autosampler sample->autosampler lc_column LC Column (Separation) autosampler->lc_column ion_source ESI Source (Ionization) lc_column->ion_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (q2) (Collision Cell - CID) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data System (Chromatogram) detector->data_system

References

Application Note: The Use of 3-Chloro Fenofibric Acid-d6 in Bioequivalence Studies of Fenofibrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a widely prescribed lipid-lowering agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] To ensure the therapeutic equivalence of generic and branded formulations of fenofibrate, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that different formulations result in comparable systemic exposure to the active moiety, fenofibric acid.

This application note provides a detailed protocol for a bioequivalence study of fenofibrate formulations, with a focus on the essential role of a deuterated internal standard, 3-Chloro Fenofibric Acid-d6, in the bioanalytical method. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing analytical variability and ensuring the reliability of pharmacokinetic data.

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] This nuclear receptor plays a key role in the regulation of lipid metabolism.

Bioanalytical Method: Quantification of Fenofibric Acid in Human Plasma using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines the determination of fenofibric acid in human plasma using this compound as an internal standard (IS).

Materials and Reagents:

  • Fenofibric Acid reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of fenofibric acid and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of fenofibric acid by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions (Negative Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Fenofibric Acid: Precursor ion (m/z) → Product ion (m/z)

        • This compound: Precursor ion (m/z) → Product ion (m/z)

      • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Method Validation:

    • The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Bioequivalence Study Protocol

The following is a typical protocol for a bioequivalence study of two fenofibrate formulations.

Study Design:

  • A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.

Study Population:

  • Healthy adult male and/or female volunteers, typically between 18 and 45 years of age.

  • Subjects should be in good health as determined by a pre-study medical history, physical examination, and routine laboratory tests.

  • Written informed consent must be obtained from all participants.

Treatments:

  • Test Product: Generic fenofibrate formulation.

  • Reference Product: Branded fenofibrate formulation.

Protocol:

  • Dosing:

    • In each study period, subjects receive a single oral dose of either the test or the reference product with a specified volume of water.

    • The study is typically conducted under both fasting and fed conditions in separate cohorts.

      • Fasting Condition: Subjects fast overnight for at least 10 hours before dosing and for a specified period post-dose.[5]

      • Fed Condition: Subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes before dosing.

  • Washout Period:

    • A washout period of at least 7 to 14 days should separate the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling:

    • Serial blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[1][5]

    • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of fenofibric acid are determined using the validated LC-MS/MS method described above.

    • Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis. The key parameters for bioequivalence assessment are:

      • Cmax: Maximum observed plasma concentration.

      • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

      • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis:

    • The pharmacokinetic parameters are log-transformed before statistical analysis.

    • An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

    • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) are calculated.

    • For two products to be considered bioequivalent, the 90% CIs for the ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

Data Presentation

The results of the bioequivalence study should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data from studyData from study0.94 - 1.12[6]
AUC(0-t) (ng·h/mL)Data from studyData from study0.94 - 1.00[6]
AUC(0-∞) (ng·h/mL)Data from studyData from study0.94 - 1.00[6]
Tmax (h)Data from studyData from studyN/A
t1/2 (h)Data from studyData from studyN/A

Table 2: Pharmacokinetic Parameters of Fenofibric Acid under Fed Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data from studyData from study0.92 - 1.06[6]
AUC(0-t) (ng·h/mL)Data from studyData from study0.95 - 1.01[6]
AUC(0-∞) (ng·h/mL)Data from studyData from study0.95 - 1.01[6]
Tmax (h)Data from studyData from studyN/A
t1/2 (h)Data from studyData from studyN/A

Visualizations

Bioequivalence_Workflow cluster_study_design Study Design cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis screening Subject Screening and Informed Consent randomization Randomization to Treatment Sequence screening->randomization dosing1 Dosing (Test or Reference) randomization->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout dosing2 Dosing (Crossover) washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis PPARa_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus fenofibrate Fenofibrate (Prodrug) fenofibric_acid Fenofibric Acid (Active Metabolite) fenofibrate->fenofibric_acid Hydrolysis ppara PPARα fenofibric_acid->ppara Binds to complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Activates lipid_metabolism Modulation of Lipid Metabolism gene_transcription->lipid_metabolism

References

Application Note: The Use of 3-Chloro Fenofibric Acid-d6 in Bioequivalence Studies of Fenofibrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a widely prescribed lipid-lowering agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] To ensure the therapeutic equivalence of generic and branded formulations of fenofibrate, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that different formulations result in comparable systemic exposure to the active moiety, fenofibric acid.

This application note provides a detailed protocol for a bioequivalence study of fenofibrate formulations, with a focus on the essential role of a deuterated internal standard, 3-Chloro Fenofibric Acid-d6, in the bioanalytical method. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing analytical variability and ensuring the reliability of pharmacokinetic data.

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] This nuclear receptor plays a key role in the regulation of lipid metabolism.

Bioanalytical Method: Quantification of Fenofibric Acid in Human Plasma using LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines the determination of fenofibric acid in human plasma using this compound as an internal standard (IS).

Materials and Reagents:

  • Fenofibric Acid reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of fenofibric acid and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of fenofibric acid by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions (Negative Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Fenofibric Acid: Precursor ion (m/z) → Product ion (m/z)

        • This compound: Precursor ion (m/z) → Product ion (m/z)

      • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Method Validation:

    • The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Bioequivalence Study Protocol

The following is a typical protocol for a bioequivalence study of two fenofibrate formulations.

Study Design:

  • A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.

Study Population:

  • Healthy adult male and/or female volunteers, typically between 18 and 45 years of age.

  • Subjects should be in good health as determined by a pre-study medical history, physical examination, and routine laboratory tests.

  • Written informed consent must be obtained from all participants.

Treatments:

  • Test Product: Generic fenofibrate formulation.

  • Reference Product: Branded fenofibrate formulation.

Protocol:

  • Dosing:

    • In each study period, subjects receive a single oral dose of either the test or the reference product with a specified volume of water.

    • The study is typically conducted under both fasting and fed conditions in separate cohorts.

      • Fasting Condition: Subjects fast overnight for at least 10 hours before dosing and for a specified period post-dose.[5]

      • Fed Condition: Subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes before dosing.

  • Washout Period:

    • A washout period of at least 7 to 14 days should separate the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling:

    • Serial blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[1][5]

    • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

  • Pharmacokinetic Analysis:

    • Plasma concentrations of fenofibric acid are determined using the validated LC-MS/MS method described above.

    • Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis. The key parameters for bioequivalence assessment are:

      • Cmax: Maximum observed plasma concentration.

      • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

      • AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

  • Statistical Analysis:

    • The pharmacokinetic parameters are log-transformed before statistical analysis.

    • An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

    • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) are calculated.

    • For two products to be considered bioequivalent, the 90% CIs for the ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

Data Presentation

The results of the bioequivalence study should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data from studyData from study0.94 - 1.12[6]
AUC(0-t) (ng·h/mL)Data from studyData from study0.94 - 1.00[6]
AUC(0-∞) (ng·h/mL)Data from studyData from study0.94 - 1.00[6]
Tmax (h)Data from studyData from studyN/A
t1/2 (h)Data from studyData from studyN/A

Table 2: Pharmacokinetic Parameters of Fenofibric Acid under Fed Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)Data from studyData from study0.92 - 1.06[6]
AUC(0-t) (ng·h/mL)Data from studyData from study0.95 - 1.01[6]
AUC(0-∞) (ng·h/mL)Data from studyData from study0.95 - 1.01[6]
Tmax (h)Data from studyData from studyN/A
t1/2 (h)Data from studyData from studyN/A

Visualizations

Bioequivalence_Workflow cluster_study_design Study Design cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis screening Subject Screening and Informed Consent randomization Randomization to Treatment Sequence screening->randomization dosing1 Dosing (Test or Reference) randomization->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout dosing2 Dosing (Crossover) washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis PPARa_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus fenofibrate Fenofibrate (Prodrug) fenofibric_acid Fenofibric Acid (Active Metabolite) fenofibrate->fenofibric_acid Hydrolysis ppara PPARα fenofibric_acid->ppara Binds to complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Activates lipid_metabolism Modulation of Lipid Metabolism gene_transcription->lipid_metabolism

References

Preparation of 3-Chloro Fenofibric Acid-d6 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro Fenofibric Acid-d6 is the deuterated analog of 3-Chloro Fenofibric Acid, a metabolite of the lipid-regulating drug fenofibrate. Labeled internal standards are crucial for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), as they account for variability during sample preparation and analysis. This document provides a detailed protocol for the preparation of a this compound stock solution to be used as an internal standard in such assays.

Compound Information

Table 1: Compound Data for this compound

ParameterValueReference
Chemical Name 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid-d6[1][2]
Synonyms LF 406-d6[1]
CAS Number 1346603-07-3[1][2][3]
Molecular Formula C₁₇H₉D₆ClO₄[1][3]
Molecular Weight 324.79 g/mol [2][3]
Appearance Crystalline solid (typical)[4]
Purity ≥98% (typical)[4]

Solubility Data

Table 2: Solubility of Unlabeled Fenofibric Acid

SolventApproximate Solubility
Ethanol~16 mg/mL
Dimethylformamide (DMF)~14 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~2 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~0.5 mg/mL

Data for unlabeled Fenofibric Acid, which is expected to have similar solubility to its deuterated analog.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

Materials and Equipment
  • This compound solid

  • High-purity methanol (B129727) (or other suitable organic solvent like acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated microliter pipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials with airtight caps (B75204) for storage

Procedure
  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could affect the accuracy of weighing.

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg.

  • Transfer: Quantitatively transfer the weighed standard to the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid. Gently vortex or sonicate the flask for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a labeled, airtight amber glass vial. Store the solution under the recommended conditions (see Section 5).

Storage and Stability

Proper storage is critical to maintain the integrity of the deuterated internal standard.

Table 3: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes degradation and solvent evaporation.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation of light-sensitive compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Prevents oxidation.
pH Avoid acidic or basic aqueous solutions.Can catalyze deuterium-hydrogen exchange.

It is recommended to prepare fresh working solutions from the stock solution for each analytical run. The stability of the stock solution under specific laboratory conditions should be validated.

Workflow and Signaling Pathway Diagrams

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the standard equilibrate->weigh transfer Quantitatively transfer to volumetric flask weigh->transfer dissolve Add solvent and dissolve (vortex/sonicate) transfer->dissolve dilute Dilute to final volume with solvent dissolve->dilute homogenize Homogenize the solution dilute->homogenize store Transfer to amber vial and store at -20°C homogenize->store use Use for preparation of working solutions store->use

Caption: Workflow for the preparation of this compound stock solution.

Conclusion

This application note provides a comprehensive protocol for the preparation of a this compound stock solution. Adherence to these guidelines for preparation, storage, and handling will help ensure the accuracy and reliability of quantitative analytical methods that utilize this internal standard. Researchers should always refer to the manufacturer's certificate of analysis for specific information regarding their lot of the standard.

References

Preparation of 3-Chloro Fenofibric Acid-d6 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro Fenofibric Acid-d6 is the deuterated analog of 3-Chloro Fenofibric Acid, a metabolite of the lipid-regulating drug fenofibrate. Labeled internal standards are crucial for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), as they account for variability during sample preparation and analysis. This document provides a detailed protocol for the preparation of a this compound stock solution to be used as an internal standard in such assays.

Compound Information

Table 1: Compound Data for this compound

ParameterValueReference
Chemical Name 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid-d6[1][2]
Synonyms LF 406-d6[1]
CAS Number 1346603-07-3[1][2][3]
Molecular Formula C₁₇H₉D₆ClO₄[1][3]
Molecular Weight 324.79 g/mol [2][3]
Appearance Crystalline solid (typical)[4]
Purity ≥98% (typical)[4]

Solubility Data

Table 2: Solubility of Unlabeled Fenofibric Acid

SolventApproximate Solubility
Ethanol~16 mg/mL
Dimethylformamide (DMF)~14 mg/mL
Dimethyl sulfoxide (DMSO)~2 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~0.5 mg/mL

Data for unlabeled Fenofibric Acid, which is expected to have similar solubility to its deuterated analog.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.

Materials and Equipment
  • This compound solid

  • High-purity methanol (or other suitable organic solvent like acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated microliter pipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials with airtight caps for storage

Procedure
  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could affect the accuracy of weighing.

  • Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg.

  • Transfer: Quantitatively transfer the weighed standard to the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid. Gently vortex or sonicate the flask for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a labeled, airtight amber glass vial. Store the solution under the recommended conditions (see Section 5).

Storage and Stability

Proper storage is critical to maintain the integrity of the deuterated internal standard.

Table 3: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes degradation and solvent evaporation.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation of light-sensitive compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Prevents oxidation.
pH Avoid acidic or basic aqueous solutions.Can catalyze deuterium-hydrogen exchange.

It is recommended to prepare fresh working solutions from the stock solution for each analytical run. The stability of the stock solution under specific laboratory conditions should be validated.

Workflow and Signaling Pathway Diagrams

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the standard equilibrate->weigh transfer Quantitatively transfer to volumetric flask weigh->transfer dissolve Add solvent and dissolve (vortex/sonicate) transfer->dissolve dilute Dilute to final volume with solvent dissolve->dilute homogenize Homogenize the solution dilute->homogenize store Transfer to amber vial and store at -20°C homogenize->store use Use for preparation of working solutions store->use

Caption: Workflow for the preparation of this compound stock solution.

Conclusion

This application note provides a comprehensive protocol for the preparation of a this compound stock solution. Adherence to these guidelines for preparation, storage, and handling will help ensure the accuracy and reliability of quantitative analytical methods that utilize this internal standard. Researchers should always refer to the manufacturer's certificate of analysis for specific information regarding their lot of the standard.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 3-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[3][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[6]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A2: The most common culprits for matrix effects in bioanalytical methods are phospholipids (B1166683) and other endogenous components from the biological matrix that co-elute with the analyte.[7] These molecules can compete with this compound for ionization in the mass spectrometer source, typically leading to ion suppression.[2] Inefficient sample cleanup is another major contributor, where residual proteins, salts, and other small molecules can interfere with the analysis.[7]

Q3: Why is this compound used as an internal standard for the analysis of fenofibric acid?

A3: A stable isotope-labeled internal standard, such as this compound for fenofibric acid analysis, is considered the gold standard in LC-MS/MS bioanalysis. The key advantage is that it co-elutes with the analyte and experiences similar matrix effects.[8] Because it is chemically identical to the analyte but has a different mass, it can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of a method.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for this compound and the corresponding analyte show poor peak shape (e.g., tailing, fronting) and retention time shifts between injections. What are the potential causes and solutions?

  • Answer: These issues often stem from the sample matrix and chromatographic conditions.

    • Potential Causes:

      • Matrix Overload: High concentrations of endogenous components co-eluting with the analyte can disrupt its interaction with the stationary phase.[7]

      • Residual Phospholipids: These are a primary cause of ion suppression and can build up on the analytical column, leading to poor peak shape and retention time instability.[7]

      • Improper Sample pH: The pH of the final sample extract can influence the ionization state of fenofibric acid, resulting in peak tailing or fronting.[7]

      • Column Degradation: Accumulation of matrix components can degrade the stationary phase over time.[7]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Implement a more thorough sample cleanup method to effectively remove interfering matrix components. Consider transitioning from a simple protein precipitation method to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[7]

      • Incorporate Phospholipid Removal: Use a specific phospholipid removal product or technique during sample preparation.

      • Implement Robust Column Washing: A rigorous column washing protocol between sample batches can help remove strongly retained matrix components.[7]

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and prolong its lifespan.[7]

Issue 2: Low Recovery of this compound and Analyte

  • Question: I am observing low and inconsistent recovery for both my internal standard and analyte. What could be the reason, and how can I improve it?

  • Answer: Low recovery is often linked to the sample extraction procedure.

    • Potential Causes:

      • Inefficient Extraction: The chosen extraction solvent or solid-phase extraction cartridge may not be optimal for fenofibric acid.

      • pH Effects: The pH of the sample during extraction significantly impacts the extraction efficiency of the acidic fenofibric acid.

      • Incomplete Protein Precipitation: The analyte can be trapped in the protein pellet if precipitation is not complete.

      • Analyte Adsorption: Fenofibric acid may adsorb to the surfaces of collection tubes or well plates.

    • Troubleshooting Steps:

      • Systematically Optimize Extraction: Evaluate different extraction solvents or SPE cartridges and elution solvents to identify the combination that yields the highest recovery.

      • Adjust pH: For LLE, ensure the pH of the aqueous sample is adjusted to be at least two pH units below the pKa of fenofibric acid to maintain it in its neutral form for efficient extraction into an organic solvent.[7]

      • Evaluate Different Protein Precipitation Agents: Compare recovery using various protein precipitation solvents like acetonitrile (B52724) and methanol (B129727).[9]

      • Use Low-Binding Consumables: Employ low-binding microcentrifuge tubes or well plates to minimize analyte adsorption.[7]

Issue 3: Significant Ion Suppression or Enhancement

  • Question: My data indicates significant ion suppression (or enhancement), leading to poor accuracy and precision. What are the most effective strategies to mitigate these matrix effects?

  • Answer: Ion suppression or enhancement is a direct consequence of matrix effects where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer source.[7]

    • Potential Causes:

      • Co-eluting Matrix Components: Phospholipids, salts, and other endogenous molecules are the primary culprits.[7]

      • Inefficient Sample Cleanup: Simpler sample preparation techniques like "dilute-and-shoot" or protein precipitation often result in more pronounced matrix effects.[7]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[7]

      • Enhance Sample Preparation: Implement more effective sample cleanup methods such as LLE or SPE to remove a larger portion of the interfering matrix components.[7]

      • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[8]

      • Dilute the Sample Extract: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of fenofibric acid, which can be used as a reference for method development and troubleshooting.

Table 1: Comparison of Sample Preparation Methods

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%[9]Simple, fast, and inexpensive.Prone to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) 67 - 80%[10][11]Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) ~100%[12]Provides the cleanest extracts, minimizing matrix effects.More expensive and requires method development.

Table 2: Typical LC-MS/MS Parameters for Fenofibric Acid Analysis

ParameterTypical ValueReference
Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 3 µL[9]
Ionization Mode Electrospray Ionization (ESI) Negative[8]
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[8]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 50 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).[9]

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.[9]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 250 µL of plasma sample, add the internal standard solution.[10]

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[7]

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[13]

  • Vortex for 5-10 minutes.[7]

  • Centrifuge to separate the aqueous and organic layers.[7]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample (to which internal standard has been added) onto the cartridge.[7]

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.[7]

  • Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).[7]

  • Evaporate the eluate to dryness.[7]

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 3-Chloro Fenofibric Acid-d6 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle Method 2 spe Solid-Phase Extraction (SPE Cartridge) add_is->spe Method 3 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Observed issue_peak Poor Peak Shape / Retention Time Shift start->issue_peak issue_recovery Low Recovery start->issue_recovery issue_suppression Ion Suppression / Enhancement start->issue_suppression cause_matrix Matrix Overload / Phospholipids issue_peak->cause_matrix cause_ph Improper Sample pH issue_peak->cause_ph cause_column Column Degradation issue_peak->cause_column issue_recovery->cause_ph cause_extraction Inefficient Extraction issue_recovery->cause_extraction cause_adsorption Analyte Adsorption issue_recovery->cause_adsorption issue_suppression->cause_matrix cause_coelution Co-eluting Interferences issue_suppression->cause_coelution solution_cleanup Optimize Sample Prep (LLE/SPE) cause_matrix->solution_cleanup solution_is Use Stable Isotope Labeled IS cause_matrix->solution_is solution_ph Adjust Sample pH cause_ph->solution_ph solution_wash Robust Column Wash / Guard Column cause_column->solution_wash solution_extraction Optimize Extraction Solvent/Cartridge cause_extraction->solution_extraction solution_consumables Use Low-Binding Consumables cause_adsorption->solution_consumables solution_chromatography Improve Chromatographic Separation cause_coelution->solution_chromatography solution_dilute Dilute Sample Extract cause_coelution->solution_dilute

Caption: A troubleshooting decision tree for matrix effects in this compound analysis.

References

Technical Support Center: Analysis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 3-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[3][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[6]

Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A2: The most common culprits for matrix effects in bioanalytical methods are phospholipids and other endogenous components from the biological matrix that co-elute with the analyte.[7] These molecules can compete with this compound for ionization in the mass spectrometer source, typically leading to ion suppression.[2] Inefficient sample cleanup is another major contributor, where residual proteins, salts, and other small molecules can interfere with the analysis.[7]

Q3: Why is this compound used as an internal standard for the analysis of fenofibric acid?

A3: A stable isotope-labeled internal standard, such as this compound for fenofibric acid analysis, is considered the gold standard in LC-MS/MS bioanalysis. The key advantage is that it co-elutes with the analyte and experiences similar matrix effects.[8] Because it is chemically identical to the analyte but has a different mass, it can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of a method.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for this compound and the corresponding analyte show poor peak shape (e.g., tailing, fronting) and retention time shifts between injections. What are the potential causes and solutions?

  • Answer: These issues often stem from the sample matrix and chromatographic conditions.

    • Potential Causes:

      • Matrix Overload: High concentrations of endogenous components co-eluting with the analyte can disrupt its interaction with the stationary phase.[7]

      • Residual Phospholipids: These are a primary cause of ion suppression and can build up on the analytical column, leading to poor peak shape and retention time instability.[7]

      • Improper Sample pH: The pH of the final sample extract can influence the ionization state of fenofibric acid, resulting in peak tailing or fronting.[7]

      • Column Degradation: Accumulation of matrix components can degrade the stationary phase over time.[7]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Implement a more thorough sample cleanup method to effectively remove interfering matrix components. Consider transitioning from a simple protein precipitation method to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[7]

      • Incorporate Phospholipid Removal: Use a specific phospholipid removal product or technique during sample preparation.

      • Implement Robust Column Washing: A rigorous column washing protocol between sample batches can help remove strongly retained matrix components.[7]

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components and prolong its lifespan.[7]

Issue 2: Low Recovery of this compound and Analyte

  • Question: I am observing low and inconsistent recovery for both my internal standard and analyte. What could be the reason, and how can I improve it?

  • Answer: Low recovery is often linked to the sample extraction procedure.

    • Potential Causes:

      • Inefficient Extraction: The chosen extraction solvent or solid-phase extraction cartridge may not be optimal for fenofibric acid.

      • pH Effects: The pH of the sample during extraction significantly impacts the extraction efficiency of the acidic fenofibric acid.

      • Incomplete Protein Precipitation: The analyte can be trapped in the protein pellet if precipitation is not complete.

      • Analyte Adsorption: Fenofibric acid may adsorb to the surfaces of collection tubes or well plates.

    • Troubleshooting Steps:

      • Systematically Optimize Extraction: Evaluate different extraction solvents or SPE cartridges and elution solvents to identify the combination that yields the highest recovery.

      • Adjust pH: For LLE, ensure the pH of the aqueous sample is adjusted to be at least two pH units below the pKa of fenofibric acid to maintain it in its neutral form for efficient extraction into an organic solvent.[7]

      • Evaluate Different Protein Precipitation Agents: Compare recovery using various protein precipitation solvents like acetonitrile and methanol.[9]

      • Use Low-Binding Consumables: Employ low-binding microcentrifuge tubes or well plates to minimize analyte adsorption.[7]

Issue 3: Significant Ion Suppression or Enhancement

  • Question: My data indicates significant ion suppression (or enhancement), leading to poor accuracy and precision. What are the most effective strategies to mitigate these matrix effects?

  • Answer: Ion suppression or enhancement is a direct consequence of matrix effects where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer source.[7]

    • Potential Causes:

      • Co-eluting Matrix Components: Phospholipids, salts, and other endogenous molecules are the primary culprits.[7]

      • Inefficient Sample Cleanup: Simpler sample preparation techniques like "dilute-and-shoot" or protein precipitation often result in more pronounced matrix effects.[7]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[7]

      • Enhance Sample Preparation: Implement more effective sample cleanup methods such as LLE or SPE to remove a larger portion of the interfering matrix components.[7]

      • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by suppression or enhancement.[8]

      • Dilute the Sample Extract: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of fenofibric acid, which can be used as a reference for method development and troubleshooting.

Table 1: Comparison of Sample Preparation Methods

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%[9]Simple, fast, and inexpensive.Prone to significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) 67 - 80%[10][11]Cleaner extracts than PPT, reducing matrix effects.More labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) ~100%[12]Provides the cleanest extracts, minimizing matrix effects.More expensive and requires method development.

Table 2: Typical LC-MS/MS Parameters for Fenofibric Acid Analysis

ParameterTypical ValueReference
Column Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 3 µL[9]
Ionization Mode Electrospray Ionization (ESI) Negative[8]
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[8]
MRM Transition (Fenofibric Acid-d6) m/z 322.9 → 230.8[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 50 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).[9]

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.[9]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 250 µL of plasma sample, add the internal standard solution.[10]

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[7]

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[13]

  • Vortex for 5-10 minutes.[7]

  • Centrifuge to separate the aqueous and organic layers.[7]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample (to which internal standard has been added) onto the cartridge.[7]

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.[7]

  • Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).[7]

  • Evaporate the eluate to dryness.[7]

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 3-Chloro Fenofibric Acid-d6 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Organic Solvent) add_is->lle Method 2 spe Solid-Phase Extraction (SPE Cartridge) add_is->spe Method 3 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Observed issue_peak Poor Peak Shape / Retention Time Shift start->issue_peak issue_recovery Low Recovery start->issue_recovery issue_suppression Ion Suppression / Enhancement start->issue_suppression cause_matrix Matrix Overload / Phospholipids issue_peak->cause_matrix cause_ph Improper Sample pH issue_peak->cause_ph cause_column Column Degradation issue_peak->cause_column issue_recovery->cause_ph cause_extraction Inefficient Extraction issue_recovery->cause_extraction cause_adsorption Analyte Adsorption issue_recovery->cause_adsorption issue_suppression->cause_matrix cause_coelution Co-eluting Interferences issue_suppression->cause_coelution solution_cleanup Optimize Sample Prep (LLE/SPE) cause_matrix->solution_cleanup solution_is Use Stable Isotope Labeled IS cause_matrix->solution_is solution_ph Adjust Sample pH cause_ph->solution_ph solution_wash Robust Column Wash / Guard Column cause_column->solution_wash solution_extraction Optimize Extraction Solvent/Cartridge cause_extraction->solution_extraction solution_consumables Use Low-Binding Consumables cause_adsorption->solution_consumables solution_chromatography Improve Chromatographic Separation cause_coelution->solution_chromatography solution_dilute Dilute Sample Extract cause_coelution->solution_dilute

Caption: A troubleshooting decision tree for matrix effects in this compound analysis.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the chromatographic peak shape of 3-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the peak's trailing edge is elongated, is a common issue when analyzing acidic compounds like this compound.[1][2] This phenomenon can compromise resolution and affect the accuracy of quantification.[2] The primary causes are typically related to chemical interactions within the column or issues with the chromatographic system.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause for acidic compounds is the interaction with residual, un-endcapped silanol groups on the surface of silica-based columns.[2][3][4] These silanol groups can become ionized at higher pH levels, leading to strong secondary interactions with your analyte and causing tailing.[1][3]

    • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of fenofibric acid. A lower pH (e.g., pH 2.5-3.0) will keep the silanol groups protonated and minimize these unwanted interactions.[3][5] Using a high-purity, fully end-capped column or a column with a charged surface hybrid (CSH) particle technology can also significantly improve peak shape for acidic compounds.[3][6][7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][3] This is often characterized by tailing that worsens as the sample concentration increases.[3]

    • Solution: Reduce the injection volume or dilute the sample.[2][3]

  • Column Contamination & Degradation: Accumulation of contaminants from the sample matrix at the column inlet can create active sites that cause tailing.[2][8] Over time, columns can also degrade, especially when used with aggressive mobile phases.[2]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.[3] If performance does not improve, the column may need to be replaced.[3][8]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][2][3][4]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are secure and properly seated to minimize dead volume.[1][3]

Q2: What causes peak fronting for my this compound analysis?

Answer:

Peak fronting, an asymmetry where the peak's leading edge is broader than the trailing edge, is typically caused by issues related to sample overload or solvent incompatibility.[5][9][10]

Potential Causes & Solutions:

  • Sample Overload (Mass or Volume): Injecting too much analyte mass or too large a sample volume can saturate the column, causing some molecules to travel faster and elute earlier, resulting in fronting.[5][9][10][11]

    • Solution: Systematically reduce the injection volume or the concentration of the sample to see if the peak shape improves.[5][9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread at the head of the column, leading to fronting.[2][3][10]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[4][9] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[12]

  • Column Collapse or Voids: A physical change in the column packing, such as a void at the inlet or a collapsed bed, can create non-uniform flow paths, leading to peak distortion, including fronting.[5][10][11] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[5]

    • Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specified limits for pH, temperature, and pressure.[5]

Q3: My this compound peak is split or has a shoulder. What should I do?

Answer:

Split peaks can indicate a problem occurring before the separation begins or an issue with the column itself.[5]

Potential Causes & Solutions:

  • Blocked Frit or Contaminated Column Inlet: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[5][8]

    • Solution: Remove the column and backflush it according to the manufacturer's instructions (if permissible for that column type).[8] Using an in-line filter or guard column can prevent this issue.[12]

  • Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the column head, leading to split peaks.[5]

    • Solution: Ensure your sample solvent is compatible with the mobile phase. Reconstituting the final extract in the mobile phase is a recommended practice.[9]

  • Column Void: A void or channel in the column packing at the inlet can cause the sample band to split as it enters the column.[5]

    • Solution: This is an irreversible problem, and the column must be replaced.[8]

  • Deuterium Isotope Effect: While less common to cause a distinct split, a significant retention time difference between the deuterated internal standard and the non-deuterated analyte can sometimes lead to broadened or partially resolved peaks if chromatography is not optimized.[13] The C-D bond is slightly shorter than the C-H bond, which can lead to small differences in retention.[13]

    • Solution: This is generally not a problem but a characteristic to be aware of. If the separation is too large, adjusting the mobile phase composition or gradient steepness can help to make the peaks co-elute more closely.[13]

Troubleshooting and Optimization

Data Presentation: Recommended Chromatographic Conditions

The following table provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommendationRationale
Column C18, Fully End-capped or CSH Technology (e.g., Acquity BEH C18, Ascentis Express C18)[7][14][15][16]Provides good retention for fenofibric acid and minimizes silanol interactions. CSH columns offer superior peak shape for basic/acidic compounds at low pH.[6][7]
Particle Size < 2 µm (UPLC) or 2.7-5 µm (HPLC)Smaller particles provide higher efficiency and better resolution.[16]
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Ammonium Formate, pH 3.7[15][17][18]Acidic modifier is crucial to protonate silanols and ensure good peak shape for the acidic analyte.[3]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid[15][18]Acetonitrile often provides sharper peaks and lower backpressure.
Flow Rate 0.3-0.5 mL/min (for ~2.1 mm ID columns)[15]Adjust based on column dimensions and particle size to achieve optimal efficiency.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity, but operate within column stability limits.[17]
Injection Volume 1-5 µLKeep volume low to prevent overload and solvent-related peak distortion.[11]
Sample Solvent Initial Mobile Phase CompositionMinimizes peak distortion caused by solvent mismatch.[4][9]
Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2.5-3.0; use a CSH or well-endcapped column.[3][5][6]
Column overloadDilute sample or reduce injection volume.[2][3]
Extra-column volumeUse shorter, narrower ID tubing; check fittings.[1][3]
Peak Fronting Sample overload (mass/volume)Reduce sample concentration or injection volume.[5][9]
Strong sample solventDissolve sample in the initial mobile phase.[4][9]
Column void/collapseReplace the column.[5]
Split Peak Blocked column fritBackflush the column (if permissible); use an in-line filter.[5][8]
Sample-mobile phase incompatibilityEnsure sample solvent is miscible with the mobile phase.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a common method for extracting drugs from plasma samples.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., this compound in methanol).[15]

  • Vortex the sample for 30 seconds.[19]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[15]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any insoluble material before injection.

Protocol 2: System Suitability Testing

Perform these checks before running a sample batch to ensure the system is performing correctly.

  • Objective: To verify the precision and functionality of the chromatographic system.

  • Procedure:

    • Equilibrate the entire LC system with the initial mobile phase until a stable baseline is achieved.

    • Make five or six replicate injections of a standard solution of this compound at a known concentration.

  • Acceptance Criteria:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[14]

    • Retention Time Precision: The %RSD of the retention times should be less than 1.0%.

    • Tailing Factor (Tf): The USP tailing factor should be between 0.8 and 1.5. A value greater than 1.2 indicates significant tailing.[3]

Visualizations

Diagrams and Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks check_system Check for Extra-Column Volume - Tubing length/ID - Fittings check_all_peaks->check_system Yes check_column Check Column Health check_all_peaks->check_column No, only analyte solution_system Use shorter/narrower tubing. Ensure proper connections. check_system->solution_system is_column_old Is column old or contaminated? check_column->is_column_old check_mobile_phase Check Mobile Phase is_ph_correct Is pH appropriate for acidic analyte (pH 2-3)? check_mobile_phase->is_ph_correct check_sample Check Sample & Injection is_overloaded Is sample overloaded? check_sample->is_overloaded is_column_old->check_mobile_phase No flush_column Flush with strong solvent or backflush is_column_old->flush_column Yes replace_column Replace Column flush_column->replace_column No Improvement is_ph_correct->check_sample Yes adjust_ph Adjust Mobile Phase pH is_ph_correct->adjust_ph No solution_column Use CSH or fully end-capped column. adjust_ph->solution_column If tailing persists dilute_sample Dilute sample or reduce injection volume is_overloaded->dilute_sample Yes is_overloaded->solution_column No

Caption: Troubleshooting workflow for peak tailing.

G Root Cause Analysis for Poor Peak Shape center Poor Peak Shape tailing Tailing center->tailing fronting Fronting center->fronting splitting Splitting center->splitting cause_tail1 Secondary Interactions (e.g., Silanols) tailing->cause_tail1 cause_tail2 Column Overload tailing->cause_tail2 cause_tail3 Extra-Column Volume tailing->cause_tail3 cause_tail4 Column Contamination tailing->cause_tail4 cause_front1 Sample Overload (Mass or Volume) fronting->cause_front1 cause_front2 Strong Sample Solvent fronting->cause_front2 cause_front3 Column Collapse / Void fronting->cause_front3 cause_split1 Blocked Column Frit splitting->cause_split1 cause_split2 Column Void splitting->cause_split2 cause_split3 Solvent Mismatch (Precipitation) splitting->cause_split3

Caption: Root cause analysis for common peak shape problems.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the chromatographic peak shape of 3-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the peak's trailing edge is elongated, is a common issue when analyzing acidic compounds like this compound.[1][2] This phenomenon can compromise resolution and affect the accuracy of quantification.[2] The primary causes are typically related to chemical interactions within the column or issues with the chromatographic system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The most frequent cause for acidic compounds is the interaction with residual, un-endcapped silanol groups on the surface of silica-based columns.[2][3][4] These silanol groups can become ionized at higher pH levels, leading to strong secondary interactions with your analyte and causing tailing.[1][3]

    • Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of fenofibric acid. A lower pH (e.g., pH 2.5-3.0) will keep the silanol groups protonated and minimize these unwanted interactions.[3][5] Using a high-purity, fully end-capped column or a column with a charged surface hybrid (CSH) particle technology can also significantly improve peak shape for acidic compounds.[3][6][7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][3] This is often characterized by tailing that worsens as the sample concentration increases.[3]

    • Solution: Reduce the injection volume or dilute the sample.[2][3]

  • Column Contamination & Degradation: Accumulation of contaminants from the sample matrix at the column inlet can create active sites that cause tailing.[2][8] Over time, columns can also degrade, especially when used with aggressive mobile phases.[2]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.[3] If performance does not improve, the column may need to be replaced.[3][8]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][2][3][4]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are secure and properly seated to minimize dead volume.[1][3]

Q2: What causes peak fronting for my this compound analysis?

Answer:

Peak fronting, an asymmetry where the peak's leading edge is broader than the trailing edge, is typically caused by issues related to sample overload or solvent incompatibility.[5][9][10]

Potential Causes & Solutions:

  • Sample Overload (Mass or Volume): Injecting too much analyte mass or too large a sample volume can saturate the column, causing some molecules to travel faster and elute earlier, resulting in fronting.[5][9][10][11]

    • Solution: Systematically reduce the injection volume or the concentration of the sample to see if the peak shape improves.[5][9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread at the head of the column, leading to fronting.[2][3][10]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[4][9] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[12]

  • Column Collapse or Voids: A physical change in the column packing, such as a void at the inlet or a collapsed bed, can create non-uniform flow paths, leading to peak distortion, including fronting.[5][10][11] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[5]

    • Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specified limits for pH, temperature, and pressure.[5]

Q3: My this compound peak is split or has a shoulder. What should I do?

Answer:

Split peaks can indicate a problem occurring before the separation begins or an issue with the column itself.[5]

Potential Causes & Solutions:

  • Blocked Frit or Contaminated Column Inlet: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[5][8]

    • Solution: Remove the column and backflush it according to the manufacturer's instructions (if permissible for that column type).[8] Using an in-line filter or guard column can prevent this issue.[12]

  • Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the column head, leading to split peaks.[5]

    • Solution: Ensure your sample solvent is compatible with the mobile phase. Reconstituting the final extract in the mobile phase is a recommended practice.[9]

  • Column Void: A void or channel in the column packing at the inlet can cause the sample band to split as it enters the column.[5]

    • Solution: This is an irreversible problem, and the column must be replaced.[8]

  • Deuterium Isotope Effect: While less common to cause a distinct split, a significant retention time difference between the deuterated internal standard and the non-deuterated analyte can sometimes lead to broadened or partially resolved peaks if chromatography is not optimized.[13] The C-D bond is slightly shorter than the C-H bond, which can lead to small differences in retention.[13]

    • Solution: This is generally not a problem but a characteristic to be aware of. If the separation is too large, adjusting the mobile phase composition or gradient steepness can help to make the peaks co-elute more closely.[13]

Troubleshooting and Optimization

Data Presentation: Recommended Chromatographic Conditions

The following table provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommendationRationale
Column C18, Fully End-capped or CSH Technology (e.g., Acquity BEH C18, Ascentis Express C18)[7][14][15][16]Provides good retention for fenofibric acid and minimizes silanol interactions. CSH columns offer superior peak shape for basic/acidic compounds at low pH.[6][7]
Particle Size < 2 µm (UPLC) or 2.7-5 µm (HPLC)Smaller particles provide higher efficiency and better resolution.[16]
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Ammonium Formate, pH 3.7[15][17][18]Acidic modifier is crucial to protonate silanols and ensure good peak shape for the acidic analyte.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[15][18]Acetonitrile often provides sharper peaks and lower backpressure.
Flow Rate 0.3-0.5 mL/min (for ~2.1 mm ID columns)[15]Adjust based on column dimensions and particle size to achieve optimal efficiency.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity, but operate within column stability limits.[17]
Injection Volume 1-5 µLKeep volume low to prevent overload and solvent-related peak distortion.[11]
Sample Solvent Initial Mobile Phase CompositionMinimizes peak distortion caused by solvent mismatch.[4][9]
Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2.5-3.0; use a CSH or well-endcapped column.[3][5][6]
Column overloadDilute sample or reduce injection volume.[2][3]
Extra-column volumeUse shorter, narrower ID tubing; check fittings.[1][3]
Peak Fronting Sample overload (mass/volume)Reduce sample concentration or injection volume.[5][9]
Strong sample solventDissolve sample in the initial mobile phase.[4][9]
Column void/collapseReplace the column.[5]
Split Peak Blocked column fritBackflush the column (if permissible); use an in-line filter.[5][8]
Sample-mobile phase incompatibilityEnsure sample solvent is miscible with the mobile phase.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a common method for extracting drugs from plasma samples.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., this compound in methanol).[15]

  • Vortex the sample for 30 seconds.[19]

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[15]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any insoluble material before injection.

Protocol 2: System Suitability Testing

Perform these checks before running a sample batch to ensure the system is performing correctly.

  • Objective: To verify the precision and functionality of the chromatographic system.

  • Procedure:

    • Equilibrate the entire LC system with the initial mobile phase until a stable baseline is achieved.

    • Make five or six replicate injections of a standard solution of this compound at a known concentration.

  • Acceptance Criteria:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[14]

    • Retention Time Precision: The %RSD of the retention times should be less than 1.0%.

    • Tailing Factor (Tf): The USP tailing factor should be between 0.8 and 1.5. A value greater than 1.2 indicates significant tailing.[3]

Visualizations

Diagrams and Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks check_system Check for Extra-Column Volume - Tubing length/ID - Fittings check_all_peaks->check_system Yes check_column Check Column Health check_all_peaks->check_column No, only analyte solution_system Use shorter/narrower tubing. Ensure proper connections. check_system->solution_system is_column_old Is column old or contaminated? check_column->is_column_old check_mobile_phase Check Mobile Phase is_ph_correct Is pH appropriate for acidic analyte (pH 2-3)? check_mobile_phase->is_ph_correct check_sample Check Sample & Injection is_overloaded Is sample overloaded? check_sample->is_overloaded is_column_old->check_mobile_phase No flush_column Flush with strong solvent or backflush is_column_old->flush_column Yes replace_column Replace Column flush_column->replace_column No Improvement is_ph_correct->check_sample Yes adjust_ph Adjust Mobile Phase pH is_ph_correct->adjust_ph No solution_column Use CSH or fully end-capped column. adjust_ph->solution_column If tailing persists dilute_sample Dilute sample or reduce injection volume is_overloaded->dilute_sample Yes is_overloaded->solution_column No

Caption: Troubleshooting workflow for peak tailing.

G Root Cause Analysis for Poor Peak Shape center Poor Peak Shape tailing Tailing center->tailing fronting Fronting center->fronting splitting Splitting center->splitting cause_tail1 Secondary Interactions (e.g., Silanols) tailing->cause_tail1 cause_tail2 Column Overload tailing->cause_tail2 cause_tail3 Extra-Column Volume tailing->cause_tail3 cause_tail4 Column Contamination tailing->cause_tail4 cause_front1 Sample Overload (Mass or Volume) fronting->cause_front1 cause_front2 Strong Sample Solvent fronting->cause_front2 cause_front3 Column Collapse / Void fronting->cause_front3 cause_split1 Blocked Column Frit splitting->cause_split1 cause_split2 Column Void splitting->cause_split2 cause_split3 Solvent Mismatch (Precipitation) splitting->cause_split3

Caption: Root cause analysis for common peak shape problems.

References

Technical Support Center: Mitigating Ion Suppression in the Bioanalysis of Fenofibric Acid Using 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of fenofibric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to ion suppression. The use of a stable isotope-labeled internal standard, such as 3-Chloro Fenofibric Acid-d6, is a critical strategy for mitigating matrix effects and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of fenofibric acid?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, fenofibric acid, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[2][3] Given the complexity of biological matrices, ion suppression is a significant challenge that must be addressed to ensure reliable bioanalytical data.[4][5]

Q2: How does using this compound help in reducing the impact of ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The most effective way to compensate for matrix effects is to use a SIL internal standard because it has nearly identical physicochemical properties to the analyte of interest (fenofibric acid).[4] It will co-elute with fenofibric acid and experience the same degree of ion suppression.[6] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6]

Q3: What are the primary causes of ion suppression in fenofibric acid analysis from plasma samples?

A3: The most common cause of ion suppression in the analysis of fenofibric acid from plasma is the presence of phospholipids (B1166683).[4] These abundant endogenous components can co-elute with the analyte and interfere with the ionization process. Other potential sources of ion suppression include salts, other endogenous molecules, and contaminants introduced during sample preparation.[5][7]

Q4: Besides using an internal standard, what other strategies can be employed to minimize ion suppression?

A4: Several strategies can be used to mitigate ion suppression:

  • Effective Sample Preparation: Implementing robust sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components.[8][9]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between fenofibric acid and interfering matrix components is crucial.[4]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4]

  • Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression compared to electrospray ionization (ESI).[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of fenofibric acid.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for fenofibric acid show tailing peaks and shifting retention times. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Matrix Overload: High concentrations of matrix components co-eluting with the analyte can affect its interaction with the stationary phase.[4]

      • Residual Phospholipids: Accumulation of phospholipids on the analytical column can lead to poor peak shape and retention time shifts.[4]

      • Improper Sample pH: The pH of the final sample extract can influence the ionization state of fenofibric acid, affecting its chromatography.[4]

      • Column Degradation: Buildup of matrix components can degrade the column's stationary phase over time.[4]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE or LLE to remove interfering matrix components.

      • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.[4]

      • Adjust Sample pH: Ensure the pH of the reconstituted sample is compatible with the mobile phase.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4]

      • Implement Column Washing: A robust column washing procedure between batches can help remove accumulated matrix components.[4]

Issue 2: Significant Ion Suppression Leading to Poor Accuracy and Precision

  • Question: My data shows significant ion suppression, resulting in poor accuracy and precision, even with an internal standard. What should I do?

  • Answer:

    • Potential Causes:

      • Co-eluting Matrix Components: High levels of phospholipids, salts, or other endogenous molecules are interfering with ionization.[7]

      • Inadequate Sample Cleanup: Simpler methods like "dilute and shoot" or protein precipitation may result in "dirtier" extracts with more pronounced matrix effects.[4]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to better separate fenofibric acid from the region of ion suppression.[4]

      • Enhance Sample Preparation: Switch to a more effective cleanup method such as SPE or LLE.[4]

      • Evaluate Matrix Effect: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most severe.

      • Dilute the Sample Extract: If sensitivity allows, diluting the final extract can minimize the impact of interfering components.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Protein Precipitation (PPT)>86%Simple, fast, and inexpensive.Results in "dirtier" extracts with more potential for ion suppression.[4]
Liquid-Liquid Extraction (LLE)67% - 95%Provides cleaner extracts than PPT.Can be more time-consuming and require larger solvent volumes.[4][11]
Solid-Phase Extraction (SPE)74% - 75%Offers the cleanest extracts, effectively removing phospholipids and other interferences.More complex and costly than PPT or LLE.[4]

Table 2: Internal Standards Used in Fenofibric Acid LC-MS/MS Assays

Internal StandardTypeRationale for UseReference(s)
This compoundStable Isotope LabeledIdeal for correcting matrix effects due to identical physicochemical properties and co-elution with the analyte.[12]
Fenofibric acid-d6Stable Isotope LabeledEffectively compensates for matrix effects due to its identical properties to the analyte.[4]
BezafibrateStructural AnalogSimilar chemical structure and chromatographic behavior.[4]
Mefenamic acidStructural AnalogUsed as an internal standard in a validated method.[4]
Diclofenac acidStructural AnalogEmployed in a validated method for rat plasma.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion

  • Prepare a standard solution of fenofibric acid at a concentration that provides a stable, mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for sample analysis.

  • Infuse the fenofibric acid standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a constant flow rate.

  • Allow the system to stabilize until a constant signal for fenofibric acid is observed.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).

  • Monitor the fenofibric acid signal during the chromatographic run. Any significant drop in the signal indicates regions of ion suppression.[4][13]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To 50 µL of a plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.

  • Add 200 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[4]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of a plasma sample, add the internal standard.

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.

  • Add an appropriate organic extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol).[11]

  • Vortex for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Add 3-Chloro Fenofibric Acid-d6 (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS) MS_Detection->Data_Processing Quantification Accurate Quantification of Fenofibric Acid Data_Processing->Quantification

Caption: Experimental workflow for the bioanalysis of fenofibric acid.

signaling_pathway cluster_lipolysis Increased Lipolysis cluster_hdl Increased HDL Fenofibrate (B1672516) Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Activation Fenofibric_Acid->PPARa LPL ↑ Lipoprotein Lipase PPARa->LPL ApoCIII ↓ Apoprotein C-III PPARa->ApoCIII ApoAI ↑ Apoprotein A-I PPARa->ApoAI ApoAII ↑ Apoprotein A-II PPARa->ApoAII TG_Clearance ↑ Triglyceride-Rich Particle Clearance LPL->TG_Clearance ApoCIII->TG_Clearance HDL_C ↑ HDL-Cholesterol ApoAI->HDL_C ApoAII->HDL_C

Caption: Mechanism of action of fenofibric acid.

References

Technical Support Center: Mitigating Ion Suppression in the Bioanalysis of Fenofibric Acid Using 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of fenofibric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to ion suppression. The use of a stable isotope-labeled internal standard, such as 3-Chloro Fenofibric Acid-d6, is a critical strategy for mitigating matrix effects and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of fenofibric acid?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, fenofibric acid, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[2][3] Given the complexity of biological matrices, ion suppression is a significant challenge that must be addressed to ensure reliable bioanalytical data.[4][5]

Q2: How does using this compound help in reducing the impact of ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The most effective way to compensate for matrix effects is to use a SIL internal standard because it has nearly identical physicochemical properties to the analyte of interest (fenofibric acid).[4] It will co-elute with fenofibric acid and experience the same degree of ion suppression.[6] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6]

Q3: What are the primary causes of ion suppression in fenofibric acid analysis from plasma samples?

A3: The most common cause of ion suppression in the analysis of fenofibric acid from plasma is the presence of phospholipids.[4] These abundant endogenous components can co-elute with the analyte and interfere with the ionization process. Other potential sources of ion suppression include salts, other endogenous molecules, and contaminants introduced during sample preparation.[5][7]

Q4: Besides using an internal standard, what other strategies can be employed to minimize ion suppression?

A4: Several strategies can be used to mitigate ion suppression:

  • Effective Sample Preparation: Implementing robust sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components.[8][9]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between fenofibric acid and interfering matrix components is crucial.[4]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4]

  • Choice of Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression compared to electrospray ionization (ESI).[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of fenofibric acid.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for fenofibric acid show tailing peaks and shifting retention times. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Matrix Overload: High concentrations of matrix components co-eluting with the analyte can affect its interaction with the stationary phase.[4]

      • Residual Phospholipids: Accumulation of phospholipids on the analytical column can lead to poor peak shape and retention time shifts.[4]

      • Improper Sample pH: The pH of the final sample extract can influence the ionization state of fenofibric acid, affecting its chromatography.[4]

      • Column Degradation: Buildup of matrix components can degrade the column's stationary phase over time.[4]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE or LLE to remove interfering matrix components.

      • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.[4]

      • Adjust Sample pH: Ensure the pH of the reconstituted sample is compatible with the mobile phase.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[4]

      • Implement Column Washing: A robust column washing procedure between batches can help remove accumulated matrix components.[4]

Issue 2: Significant Ion Suppression Leading to Poor Accuracy and Precision

  • Question: My data shows significant ion suppression, resulting in poor accuracy and precision, even with an internal standard. What should I do?

  • Answer:

    • Potential Causes:

      • Co-eluting Matrix Components: High levels of phospholipids, salts, or other endogenous molecules are interfering with ionization.[7]

      • Inadequate Sample Cleanup: Simpler methods like "dilute and shoot" or protein precipitation may result in "dirtier" extracts with more pronounced matrix effects.[4]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to better separate fenofibric acid from the region of ion suppression.[4]

      • Enhance Sample Preparation: Switch to a more effective cleanup method such as SPE or LLE.[4]

      • Evaluate Matrix Effect: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most severe.

      • Dilute the Sample Extract: If sensitivity allows, diluting the final extract can minimize the impact of interfering components.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
Protein Precipitation (PPT)>86%Simple, fast, and inexpensive.Results in "dirtier" extracts with more potential for ion suppression.[4]
Liquid-Liquid Extraction (LLE)67% - 95%Provides cleaner extracts than PPT.Can be more time-consuming and require larger solvent volumes.[4][11]
Solid-Phase Extraction (SPE)74% - 75%Offers the cleanest extracts, effectively removing phospholipids and other interferences.More complex and costly than PPT or LLE.[4]

Table 2: Internal Standards Used in Fenofibric Acid LC-MS/MS Assays

Internal StandardTypeRationale for UseReference(s)
This compoundStable Isotope LabeledIdeal for correcting matrix effects due to identical physicochemical properties and co-elution with the analyte.[12]
Fenofibric acid-d6Stable Isotope LabeledEffectively compensates for matrix effects due to its identical properties to the analyte.[4]
BezafibrateStructural AnalogSimilar chemical structure and chromatographic behavior.[4]
Mefenamic acidStructural AnalogUsed as an internal standard in a validated method.[4]
Diclofenac acidStructural AnalogEmployed in a validated method for rat plasma.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion

  • Prepare a standard solution of fenofibric acid at a concentration that provides a stable, mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for sample analysis.

  • Infuse the fenofibric acid standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a constant flow rate.

  • Allow the system to stabilize until a constant signal for fenofibric acid is observed.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).

  • Monitor the fenofibric acid signal during the chromatographic run. Any significant drop in the signal indicates regions of ion suppression.[4][13]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To 50 µL of a plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate the proteins.[4]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of a plasma sample, add the internal standard.

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.

  • Add an appropriate organic extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol).[11]

  • Vortex for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Add 3-Chloro Fenofibric Acid-d6 (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS) MS_Detection->Data_Processing Quantification Accurate Quantification of Fenofibric Acid Data_Processing->Quantification

Caption: Experimental workflow for the bioanalysis of fenofibric acid.

signaling_pathway cluster_lipolysis Increased Lipolysis cluster_hdl Increased HDL Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Activation Fenofibric_Acid->PPARa LPL ↑ Lipoprotein Lipase PPARa->LPL ApoCIII ↓ Apoprotein C-III PPARa->ApoCIII ApoAI ↑ Apoprotein A-I PPARa->ApoAI ApoAII ↑ Apoprotein A-II PPARa->ApoAII TG_Clearance ↑ Triglyceride-Rich Particle Clearance LPL->TG_Clearance ApoCIII->TG_Clearance HDL_C ↑ HDL-Cholesterol ApoAI->HDL_C ApoAII->HDL_C

Caption: Mechanism of action of fenofibric acid.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3-Chloro Fenofibric Acid-d6 in biological matrices. The following information is based on validated analytical methods for fenofibric acid, for which this compound is a common internal standard. The stability of an internal standard is expected to parallel that of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for plasma samples containing this compound?

For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C. Stability has been established for at least one month at these temperatures.[1][2]

Q2: How stable is this compound in plasma at room temperature?

This compound, much like fenofibric acid, is stable in plasma for at least five hours at room temperature (25°C), a condition often referred to as bench-top stability.[1]

Q3: Can I freeze and thaw my plasma samples multiple times?

Yes, studies have shown that fenofibric acid is stable in plasma for at least three freeze-thaw cycles.[1][2] Each cycle typically consists of thawing at room temperature for 3-4 hours and freezing for 24 hours.[1]

Q4: What is the stability of this compound in an autosampler?

Processed samples containing fenofibric acid have demonstrated stability in autosampler conditions.[2] While specific durations and temperatures can vary based on the analytical method, this indicates that the compound can withstand typical autosampler conditions without significant degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low analyte recovery Degradation of the analyte due to improper storage.Ensure samples are stored at or below -20°C and minimize time at room temperature. For long-term storage, -80°C is preferable.[1][2]
Inefficient extraction from the biological matrix.Optimize the extraction procedure. Protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with ethyl acetate (B1210297) are commonly used methods.[1][2]
High variability in results Inconsistent sample handling.Standardize the sample handling workflow, including thawing times and temperatures. Ensure consistent timing for each step of the process.
Instability during freeze-thaw cycles.Limit the number of freeze-thaw cycles to three or fewer.[1][2] Aliquot samples upon collection if multiple analyses are anticipated.
Signal loss in autosampler Degradation of the analyte in the processed sample.Check the autosampler stability data for your specific method. If necessary, reduce the time samples spend in the autosampler before injection.

Stability Data Summary

The following tables summarize the stability of fenofibric acid in rat and human plasma under various conditions, which can be extrapolated to this compound.

Table 1: Short-Term and Freeze-Thaw Stability of Fenofibric Acid in Rat Plasma

ConditionDurationConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDCV (%)
Room Temperature 5 hours150Not explicitly stated, but stability was confirmed.<15%
2500Not explicitly stated, but stability was confirmed.<15%
4500Not explicitly stated, but stability was confirmed.<15%
Freeze-Thaw 3 cycles150Not explicitly stated, but stability was confirmed.<15%
2500Not explicitly stated, but stability was confirmed.<15%
4500Not explicitly stated, but stability was confirmed.<15%
Data derived from a study on fenofibric acid in rat plasma where stability was confirmed to be within acceptable limits (RSD <15%) as per EMA guidelines.[1]

Table 2: Long-Term Stability of Fenofibric Acid in Plasma

Storage TemperatureDurationMatrixStability Confirmed
-20°C1 monthRat PlasmaYes[1]
-80°C1 monthHuman PlasmaYes[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of fenofibric acid and its deuterated internal standard from plasma.

  • To 50 µL of plasma, add 50 µL of the internal standard solution (this compound).

  • Vortex the sample to mix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for analysis by UPLC-MS/MS.[1]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction

This protocol provides an alternative method for sample clean-up.

  • To 500 µL of human plasma, add the internal standard.

  • Perform a one-step liquid-liquid extraction by adding an appropriate volume of ethyl acetate.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]

Visualized Workflows

ExperimentalWorkflow cluster_sample_collection Sample Collection cluster_sample_storage Sample Storage cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Short_Term Short-Term Storage (≤ 5 hours at 25°C) Plasma_Separation->Short_Term Immediate Analysis Long_Term Long-Term Storage (≥ 1 month at -20°C / -80°C) Plasma_Separation->Long_Term Delayed Analysis Thawing Thawing Short_Term->Thawing Long_Term->Thawing Spiking Spiking with Internal Standard Thawing->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution (for LLE) Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Evaporation->LC_MS_MS StabilityTestingLogic Start Start Stability Assessment QC_Samples Prepare QC Samples (Low, Mid, High Conc.) Start->QC_Samples Storage Store under Test Conditions (e.g., Room Temp, Freeze-Thaw, Long-Term) QC_Samples->Storage Analysis Analyze Samples at Specified Time Points Storage->Analysis Comparison Compare with Baseline (Time 0) Analysis->Comparison Result Acceptable Stability? (% Recovery within Limits) Comparison->Result Pass Stable Result->Pass Yes Fail Not Stable Result->Fail No

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3-Chloro Fenofibric Acid-d6 in biological matrices. The following information is based on validated analytical methods for fenofibric acid, for which this compound is a common internal standard. The stability of an internal standard is expected to parallel that of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for plasma samples containing this compound?

For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C. Stability has been established for at least one month at these temperatures.[1][2]

Q2: How stable is this compound in plasma at room temperature?

This compound, much like fenofibric acid, is stable in plasma for at least five hours at room temperature (25°C), a condition often referred to as bench-top stability.[1]

Q3: Can I freeze and thaw my plasma samples multiple times?

Yes, studies have shown that fenofibric acid is stable in plasma for at least three freeze-thaw cycles.[1][2] Each cycle typically consists of thawing at room temperature for 3-4 hours and freezing for 24 hours.[1]

Q4: What is the stability of this compound in an autosampler?

Processed samples containing fenofibric acid have demonstrated stability in autosampler conditions.[2] While specific durations and temperatures can vary based on the analytical method, this indicates that the compound can withstand typical autosampler conditions without significant degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low analyte recovery Degradation of the analyte due to improper storage.Ensure samples are stored at or below -20°C and minimize time at room temperature. For long-term storage, -80°C is preferable.[1][2]
Inefficient extraction from the biological matrix.Optimize the extraction procedure. Protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate are commonly used methods.[1][2]
High variability in results Inconsistent sample handling.Standardize the sample handling workflow, including thawing times and temperatures. Ensure consistent timing for each step of the process.
Instability during freeze-thaw cycles.Limit the number of freeze-thaw cycles to three or fewer.[1][2] Aliquot samples upon collection if multiple analyses are anticipated.
Signal loss in autosampler Degradation of the analyte in the processed sample.Check the autosampler stability data for your specific method. If necessary, reduce the time samples spend in the autosampler before injection.

Stability Data Summary

The following tables summarize the stability of fenofibric acid in rat and human plasma under various conditions, which can be extrapolated to this compound.

Table 1: Short-Term and Freeze-Thaw Stability of Fenofibric Acid in Rat Plasma

ConditionDurationConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDCV (%)
Room Temperature 5 hours150Not explicitly stated, but stability was confirmed.<15%
2500Not explicitly stated, but stability was confirmed.<15%
4500Not explicitly stated, but stability was confirmed.<15%
Freeze-Thaw 3 cycles150Not explicitly stated, but stability was confirmed.<15%
2500Not explicitly stated, but stability was confirmed.<15%
4500Not explicitly stated, but stability was confirmed.<15%
Data derived from a study on fenofibric acid in rat plasma where stability was confirmed to be within acceptable limits (RSD <15%) as per EMA guidelines.[1]

Table 2: Long-Term Stability of Fenofibric Acid in Plasma

Storage TemperatureDurationMatrixStability Confirmed
-20°C1 monthRat PlasmaYes[1]
-80°C1 monthHuman PlasmaYes[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of fenofibric acid and its deuterated internal standard from plasma.

  • To 50 µL of plasma, add 50 µL of the internal standard solution (this compound).

  • Vortex the sample to mix.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for analysis by UPLC-MS/MS.[1]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction

This protocol provides an alternative method for sample clean-up.

  • To 500 µL of human plasma, add the internal standard.

  • Perform a one-step liquid-liquid extraction by adding an appropriate volume of ethyl acetate.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]

Visualized Workflows

ExperimentalWorkflow cluster_sample_collection Sample Collection cluster_sample_storage Sample Storage cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Short_Term Short-Term Storage (≤ 5 hours at 25°C) Plasma_Separation->Short_Term Immediate Analysis Long_Term Long-Term Storage (≥ 1 month at -20°C / -80°C) Plasma_Separation->Long_Term Delayed Analysis Thawing Thawing Short_Term->Thawing Long_Term->Thawing Spiking Spiking with Internal Standard Thawing->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution (for LLE) Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Evaporation->LC_MS_MS StabilityTestingLogic Start Start Stability Assessment QC_Samples Prepare QC Samples (Low, Mid, High Conc.) Start->QC_Samples Storage Store under Test Conditions (e.g., Room Temp, Freeze-Thaw, Long-Term) QC_Samples->Storage Analysis Analyze Samples at Specified Time Points Storage->Analysis Comparison Compare with Baseline (Time 0) Analysis->Comparison Result Acceptable Stability? (% Recovery within Limits) Comparison->Result Pass Stable Result->Pass Yes Fail Not Stable Result->Fail No

References

Technical Support Center: Managing 3-Chloro Fenofibric Acid-d6 Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling contamination issues related to 3-Chloro Fenofibric Acid-d6.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common contamination-related problems encountered during experiments using this compound as an internal standard.

Issue 1: High Response for Unlabeled Analyte in Blank Samples

Question: I am observing a significant peak for the unlabeled 3-Chloro Fenofibric Acid in my blank samples that are spiked only with the deuterated internal standard (this compound). What could be the cause and how can I fix it?

Answer: This issue typically points to contamination of the deuterated internal standard with its unlabeled counterpart. The following steps will help you confirm the source and mitigate the problem.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A High analyte signal in blank + IS B Assess IS Purity A->B E Check for carryover A->E C Prepare fresh IS solution B->C D Analyze neat IS solution C->D G Source Confirmed: IS Contamination D->G Analyte peak present F Inject blank after high concentration sample E->F H Source Confirmed: System Carryover F->H Analyte peak present I Contact Supplier/Synthesize new IS G->I J Implement rigorous wash steps H->J

Caption: Troubleshooting workflow for high analyte signal in blanks.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your experimental samples.

  • Analyze the Sample: Run the sample on your LC-MS/MS system and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of your Lower Limit of Quantification (LLOQ) standard.[1] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[1]

Quantitative Data Summary: Purity Recommendations for Deuterated Internal Standards

ParameterRecommended Specification
Isotopic Enrichment≥98%[1]
Chemical Purity>99%[1]
Contribution to Unlabeled Analyte Signal<20% of LLOQ response[1]
Issue 2: Drifting or Decreasing Internal Standard Signal

Question: The peak area of my this compound internal standard is inconsistent and tends to decrease over the course of an analytical run. What could be causing this?

Answer: A drifting or decreasing internal standard signal can be due to several factors, including isotopic exchange (loss of the deuterium (B1214612) label), degradation of the standard, or issues with the analytical system.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent IS Signal B Evaluate Isotopic Exchange A->B D Check for IS Degradation A->D F Assess System Stability A->F C Incubate IS in matrix/solvent B->C H Exchange Confirmed C->H Analyte peak appears E Prepare fresh standards D->E I Degradation Confirmed E->I Signal improves G Inject standards periodically F->G J System Instability Confirmed G->J Signal varies K Optimize pH, temp, solvent H->K L Use fresh stock, check storage I->L M Perform system maintenance J->M

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Experimental Protocol: Assessing Isotopic Exchange

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard protocol.

    • Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under the same conditions as your experimental samples (e.g., temperature, duration).

    • Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests potential exchange or degradation.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. This is a direct indication of isotopic exchange.

Factors Influencing Isotopic Exchange:

FactorImpact on Isotopic ExchangeMitigation Strategy
pH Exchange rates increase in highly acidic or basic conditions.Maintain sample and mobile phase pH in a neutral to slightly acidic range.
Temperature Higher temperatures accelerate the rate of exchange.Keep samples cooled in the autosampler and avoid excessive heat during sample preparation.
Solvent Composition Protic solvents (e.g., water, methanol) can facilitate exchange.Minimize the time the internal standard is in contact with protic solvents, especially at elevated temperatures.
Location of Deuterium Labels Labels on or near heteroatoms or carbonyl groups can be more labile.Select internal standards with deuterium labels on stable positions of the molecule.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated form of 3-Chloro Fenofibric Acid, which is a known impurity and metabolite of the drug Fenofibrate (B1672516). In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it is used as a stable isotope-labeled internal standard. Its chemical properties are nearly identical to the unlabeled analyte, but it has a higher mass. This allows it to be distinguished by the mass spectrometer, making it an ideal tool for accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: How can I be sure that the this compound I purchased is of high quality?

A2: Reputable suppliers will provide a Certificate of Analysis (CoA) that details the chemical and isotopic purity of the standard. Key parameters to look for are a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] It is also good practice to perform an in-house quality control check by analyzing a neat solution of the standard to confirm its identity and check for the presence of the unlabeled analyte.

Q3: Can matrix effects cause issues even when using a deuterated internal standard?

A3: Yes, while deuterated internal standards are excellent at compensating for matrix effects, they are not a complete solution in all cases. If the analyte and the internal standard do not co-elute perfectly due to the isotopic effect, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. It is crucial to validate your method by assessing matrix effects.

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak area of the analyte in Set B to that in Set A. A value significantly different from 100% indicates the presence of matrix effects. The internal standard's ability to compensate can be assessed by comparing the analyte/internal standard area ratios across the different sets.

Q4: What is the mechanism of action of Fenofibric Acid?

A4: Fenofibric acid is the active metabolite of fenofibrate and acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, ultimately resulting in decreased triglyceride levels and modulation of cholesterol levels.

PPARα Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ligand Fenofibric Acid (Ligand) PPARa_RXR PPARα/RXR Heterodimer Ligand->PPARa_RXR Activation PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binding Transcription Target Gene Transcription PPRE->Transcription Initiation Lipid_Metabolism Modulation of Lipid Metabolism Transcription->Lipid_Metabolism

Caption: Simplified PPARα signaling pathway.

References

Technical Support Center: Managing 3-Chloro Fenofibric Acid-d6 Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling contamination issues related to 3-Chloro Fenofibric Acid-d6.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common contamination-related problems encountered during experiments using this compound as an internal standard.

Issue 1: High Response for Unlabeled Analyte in Blank Samples

Question: I am observing a significant peak for the unlabeled 3-Chloro Fenofibric Acid in my blank samples that are spiked only with the deuterated internal standard (this compound). What could be the cause and how can I fix it?

Answer: This issue typically points to contamination of the deuterated internal standard with its unlabeled counterpart. The following steps will help you confirm the source and mitigate the problem.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A High analyte signal in blank + IS B Assess IS Purity A->B E Check for carryover A->E C Prepare fresh IS solution B->C D Analyze neat IS solution C->D G Source Confirmed: IS Contamination D->G Analyte peak present F Inject blank after high concentration sample E->F H Source Confirmed: System Carryover F->H Analyte peak present I Contact Supplier/Synthesize new IS G->I J Implement rigorous wash steps H->J

Caption: Troubleshooting workflow for high analyte signal in blanks.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your experimental samples.

  • Analyze the Sample: Run the sample on your LC-MS/MS system and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of your Lower Limit of Quantification (LLOQ) standard.[1] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[1]

Quantitative Data Summary: Purity Recommendations for Deuterated Internal Standards

ParameterRecommended Specification
Isotopic Enrichment≥98%[1]
Chemical Purity>99%[1]
Contribution to Unlabeled Analyte Signal<20% of LLOQ response[1]
Issue 2: Drifting or Decreasing Internal Standard Signal

Question: The peak area of my this compound internal standard is inconsistent and tends to decrease over the course of an analytical run. What could be causing this?

Answer: A drifting or decreasing internal standard signal can be due to several factors, including isotopic exchange (loss of the deuterium label), degradation of the standard, or issues with the analytical system.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Inconsistent IS Signal B Evaluate Isotopic Exchange A->B D Check for IS Degradation A->D F Assess System Stability A->F C Incubate IS in matrix/solvent B->C H Exchange Confirmed C->H Analyte peak appears E Prepare fresh standards D->E I Degradation Confirmed E->I Signal improves G Inject standards periodically F->G J System Instability Confirmed G->J Signal varies K Optimize pH, temp, solvent H->K L Use fresh stock, check storage I->L M Perform system maintenance J->M

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Experimental Protocol: Assessing Isotopic Exchange

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard protocol.

    • Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under the same conditions as your experimental samples (e.g., temperature, duration).

    • Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests potential exchange or degradation.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. This is a direct indication of isotopic exchange.

Factors Influencing Isotopic Exchange:

FactorImpact on Isotopic ExchangeMitigation Strategy
pH Exchange rates increase in highly acidic or basic conditions.Maintain sample and mobile phase pH in a neutral to slightly acidic range.
Temperature Higher temperatures accelerate the rate of exchange.Keep samples cooled in the autosampler and avoid excessive heat during sample preparation.
Solvent Composition Protic solvents (e.g., water, methanol) can facilitate exchange.Minimize the time the internal standard is in contact with protic solvents, especially at elevated temperatures.
Location of Deuterium Labels Labels on or near heteroatoms or carbonyl groups can be more labile.Select internal standards with deuterium labels on stable positions of the molecule.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated form of 3-Chloro Fenofibric Acid, which is a known impurity and metabolite of the drug Fenofibrate. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it is used as a stable isotope-labeled internal standard. Its chemical properties are nearly identical to the unlabeled analyte, but it has a higher mass. This allows it to be distinguished by the mass spectrometer, making it an ideal tool for accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: How can I be sure that the this compound I purchased is of high quality?

A2: Reputable suppliers will provide a Certificate of Analysis (CoA) that details the chemical and isotopic purity of the standard. Key parameters to look for are a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] It is also good practice to perform an in-house quality control check by analyzing a neat solution of the standard to confirm its identity and check for the presence of the unlabeled analyte.

Q3: Can matrix effects cause issues even when using a deuterated internal standard?

A3: Yes, while deuterated internal standards are excellent at compensating for matrix effects, they are not a complete solution in all cases. If the analyte and the internal standard do not co-elute perfectly due to the isotopic effect, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. It is crucial to validate your method by assessing matrix effects.

Experimental Protocol: Evaluating Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak area of the analyte in Set B to that in Set A. A value significantly different from 100% indicates the presence of matrix effects. The internal standard's ability to compensate can be assessed by comparing the analyte/internal standard area ratios across the different sets.

Q4: What is the mechanism of action of Fenofibric Acid?

A4: Fenofibric acid is the active metabolite of fenofibrate and acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, ultimately resulting in decreased triglyceride levels and modulation of cholesterol levels.

PPARα Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ligand Fenofibric Acid (Ligand) PPARa_RXR PPARα/RXR Heterodimer Ligand->PPARa_RXR Activation PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binding Transcription Target Gene Transcription PPRE->Transcription Initiation Lipid_Metabolism Modulation of Lipid Metabolism Transcription->Lipid_Metabolism

Caption: Simplified PPARα signaling pathway.

References

Technical Support Center: Analysis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the inconsistent recovery of 3-Chloro Fenofibric Acid-d6, a common internal standard in bioanalytical assays.

Troubleshooting Guide: Inconsistent Recovery of this compound

Low, high, or variable recovery of the internal standard can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and resolving common causes of inconsistent recovery.

Issue: Inconsistent or Poor Recovery of this compound

The following diagram outlines a logical workflow for troubleshooting inconsistent recovery of your internal standard.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Sample_Prep Sample Preparation cluster_Analytical Analytical/Instrumental cluster_Resolution Resolution Start Inconsistent IS Recovery Observed Prep_Check Verify Standard Solution (Concentration, Purity, Storage) Start->Prep_Check Pipette_Check Check Pipette Calibration and Technique Prep_Check->Pipette_Check Extraction_Method Evaluate Extraction Method Pipette_Check->Extraction_Method PPT Protein Precipitation (PPT) Extraction_Method->PPT PPT LLE Liquid-Liquid Extraction (LLE) Extraction_Method->LLE LLE SPE Solid-Phase Extraction (SPE) Extraction_Method->SPE SPE Optimize_PPT Optimize: - Solvent Type & Volume - Vortexing Time - Centrifugation Speed/Time PPT->Optimize_PPT Optimize_LLE Optimize: - Extraction Solvent - pH of Aqueous Phase - Shaking/Mixing Time LLE->Optimize_LLE Optimize_SPE Optimize: - Sorbent Type - Wash & Elution Solvents - Sample pH SPE->Optimize_SPE Matrix_Effects Investigate Matrix Effects Optimize_PPT->Matrix_Effects Optimize_LLE->Matrix_Effects Optimize_SPE->Matrix_Effects Ion_Suppression Ion Suppression/ Enhancement Matrix_Effects->Ion_Suppression Yes Chromatography Review Chromatography Matrix_Effects->Chromatography No Cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) Ion_Suppression->Cleanup Modify_Chromatography Modify Mobile Phase/ Gradient to Separate from Interferences Chromatography->Modify_Chromatography Resolved Issue Resolved Modify_Chromatography->Resolved Cleanup->Resolved

Caption: Troubleshooting workflow for inconsistent internal standard recovery.

Potential Cause Recommended Action
1. Internal Standard (IS) Solution Integrity - Verify Concentration and Purity: Prepare a fresh stock solution of this compound. Compare the response of the new solution against the old one. - Check Storage Conditions: Ensure the IS solution is stored at the recommended temperature and protected from light to prevent degradation.
2. Pipetting and Sample Handling - Pipette Calibration: Verify the calibration of all pipettes used for adding the IS and handling samples. - Consistent Technique: Ensure a consistent and proper pipetting technique is used for all samples, standards, and quality controls.
3. Sample Preparation and Extraction Efficiency - pH Effects: The pH of the sample during extraction can significantly impact the recovery of the acidic fenofibric acid.[1] Ensure the pH is optimized and consistent across all samples. - Protein Precipitation (PPT): Incomplete protein precipitation can trap the analyte.[1] Optimize the type and volume of the precipitation solvent (e.g., acetonitrile (B52724), methanol).[2][3] - Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH of the aqueous phase are critical.[4] Experiment with different organic solvents to find the one with optimal partitioning for this compound. - Solid-Phase Extraction (SPE): Inefficient binding, washing, or elution will lead to poor recovery.[5][6] Optimize the sorbent material, wash steps to remove interferences, and the elution solvent to ensure complete recovery of the analyte.[5][6]
4. Matrix Effects - Ion Suppression/Enhancement: Co-eluting endogenous compounds from the matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to inconsistent signal.[1] - Phospholipid Interference: Phospholipids from plasma samples are a common source of matrix effects. Consider incorporating a phospholipid removal step in your sample preparation.[1]
5. Adsorption - Nonspecific Binding: this compound may adsorb to the surfaces of collection tubes, well plates, or autosampler vials.[1] - Mitigation: Try using low-binding plasticware or silanized glassware. Also, check if the composition of the reconstitution solvent prevents adsorption.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery inconsistent even though I am using a validated method?

A1: Inconsistent recovery in a validated method can arise from several factors that may have changed since validation:

  • Reagent Variability: Differences in the quality or composition of solvents and reagents from new batches.

  • Matrix Variability: Differences in the biological matrix between the validation samples and the current study samples (e.g., lipemic or hemolyzed plasma).

  • Instrument Performance: A gradual decline in instrument performance, such as a dirty ion source in an LC-MS/MS system.

  • Environmental Factors: Fluctuations in laboratory temperature and humidity can affect instrument performance and sample stability.

Q2: What type of internal standard is recommended for the analysis of fenofibric acid?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for sample preparation variability and matrix effects.[1]

Q3: Can the extraction method affect the recovery of the internal standard differently than the analyte?

A3: While a SIL-IS is designed to mimic the behavior of the analyte, subtle differences can sometimes lead to differential recovery. For instance, if the deuterated standard has slightly different chromatographic retention, it might be affected by a narrow region of ion suppression that the analyte does not experience. It is crucial to ensure that the chromatographic peaks of the analyte and the internal standard are narrow and symmetrical.

Q4: How can I quantitatively assess the recovery of this compound?

A4: Recovery can be determined by comparing the analytical response of the internal standard in an extracted sample to the response of the internal standard spiked into a blank matrix extract post-extraction.

Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100

The following table summarizes typical recovery values reported for fenofibric acid and its internal standards using different extraction methods.

Extraction Method Analyte/IS Reported Recovery (%) Reference
Liquid-Liquid ExtractionFenofibric Acid66.7%[4]
Liquid-Liquid ExtractionMefenamic Acid (IS)52.6%[4]
Protein PrecipitationFenofibric Acid73.8 - 75.4%[2]
Protein PrecipitationFenofibric Acid-d6 (IS)85.9%[2]
Solid-Phase ExtractionFenofibric Acid~100%[6]

Q5: Can changing the ionization mode (e.g., from ESI to APCI) help reduce inconsistent recovery due to matrix effects?

A5: Yes, changing the ionization mode can be a valid strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds. If you suspect significant ion suppression is the cause of your inconsistent recovery, testing your method with an APCI source, if available, could offer a solution.

Experimental Protocols

Protocol 1: Protein Precipitation for Fenofibric Acid Analysis

This protocol is a general guideline for the extraction of fenofibric acid and its deuterated internal standard from plasma using protein precipitation.

Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS 1. Add 50 µL of This compound (Internal Standard) Start->Add_IS Add_Plasma 2. Add 50 µL of Plasma Sample Add_IS->Add_Plasma Vortex1 3. Vortex Mix (30 seconds) Add_Plasma->Vortex1 Add_ACN 4. Add 200 µL of Acetonitrile (Precipitating Agent) Vortex1->Add_ACN Vortex2 5. Vortex Mix (1 minute) Add_ACN->Vortex2 Centrifuge 6. Centrifuge (e.g., 10,000 rpm for 10 min) Vortex2->Centrifuge Supernatant 7. Transfer Supernatant to a clean tube/plate Centrifuge->Supernatant Evaporate 8. Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation using protein precipitation.

Methodology:

  • To a clean microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of the plasma sample (or calibration standard, or QC sample).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Fenofibric Acid Analysis

This protocol provides a general method for extracting fenofibric acid and its internal standard from plasma using LLE.

Methodology:

  • Pipette 250 µL of plasma into a clean glass tube.

  • Add the internal standard solution.

  • Add a suitable volume of an acid (e.g., 50 µL of 1M HCl) to acidify the sample, ensuring fenofibric acid is in its neutral form.

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap the tube and vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

This technical support guide should serve as a valuable resource for researchers encountering issues with the recovery of this compound in their analytical methods. By systematically addressing potential problems in sample preparation and analysis, users can improve the robustness and reliability of their results.

References

Technical Support Center: Analysis of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the inconsistent recovery of 3-Chloro Fenofibric Acid-d6, a common internal standard in bioanalytical assays.

Troubleshooting Guide: Inconsistent Recovery of this compound

Low, high, or variable recovery of the internal standard can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and resolving common causes of inconsistent recovery.

Issue: Inconsistent or Poor Recovery of this compound

The following diagram outlines a logical workflow for troubleshooting inconsistent recovery of your internal standard.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Sample_Prep Sample Preparation cluster_Analytical Analytical/Instrumental cluster_Resolution Resolution Start Inconsistent IS Recovery Observed Prep_Check Verify Standard Solution (Concentration, Purity, Storage) Start->Prep_Check Pipette_Check Check Pipette Calibration and Technique Prep_Check->Pipette_Check Extraction_Method Evaluate Extraction Method Pipette_Check->Extraction_Method PPT Protein Precipitation (PPT) Extraction_Method->PPT PPT LLE Liquid-Liquid Extraction (LLE) Extraction_Method->LLE LLE SPE Solid-Phase Extraction (SPE) Extraction_Method->SPE SPE Optimize_PPT Optimize: - Solvent Type & Volume - Vortexing Time - Centrifugation Speed/Time PPT->Optimize_PPT Optimize_LLE Optimize: - Extraction Solvent - pH of Aqueous Phase - Shaking/Mixing Time LLE->Optimize_LLE Optimize_SPE Optimize: - Sorbent Type - Wash & Elution Solvents - Sample pH SPE->Optimize_SPE Matrix_Effects Investigate Matrix Effects Optimize_PPT->Matrix_Effects Optimize_LLE->Matrix_Effects Optimize_SPE->Matrix_Effects Ion_Suppression Ion Suppression/ Enhancement Matrix_Effects->Ion_Suppression Yes Chromatography Review Chromatography Matrix_Effects->Chromatography No Cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) Ion_Suppression->Cleanup Modify_Chromatography Modify Mobile Phase/ Gradient to Separate from Interferences Chromatography->Modify_Chromatography Resolved Issue Resolved Modify_Chromatography->Resolved Cleanup->Resolved

Caption: Troubleshooting workflow for inconsistent internal standard recovery.

Potential Cause Recommended Action
1. Internal Standard (IS) Solution Integrity - Verify Concentration and Purity: Prepare a fresh stock solution of this compound. Compare the response of the new solution against the old one. - Check Storage Conditions: Ensure the IS solution is stored at the recommended temperature and protected from light to prevent degradation.
2. Pipetting and Sample Handling - Pipette Calibration: Verify the calibration of all pipettes used for adding the IS and handling samples. - Consistent Technique: Ensure a consistent and proper pipetting technique is used for all samples, standards, and quality controls.
3. Sample Preparation and Extraction Efficiency - pH Effects: The pH of the sample during extraction can significantly impact the recovery of the acidic fenofibric acid.[1] Ensure the pH is optimized and consistent across all samples. - Protein Precipitation (PPT): Incomplete protein precipitation can trap the analyte.[1] Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol).[2][3] - Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH of the aqueous phase are critical.[4] Experiment with different organic solvents to find the one with optimal partitioning for this compound. - Solid-Phase Extraction (SPE): Inefficient binding, washing, or elution will lead to poor recovery.[5][6] Optimize the sorbent material, wash steps to remove interferences, and the elution solvent to ensure complete recovery of the analyte.[5][6]
4. Matrix Effects - Ion Suppression/Enhancement: Co-eluting endogenous compounds from the matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to inconsistent signal.[1] - Phospholipid Interference: Phospholipids from plasma samples are a common source of matrix effects. Consider incorporating a phospholipid removal step in your sample preparation.[1]
5. Adsorption - Nonspecific Binding: this compound may adsorb to the surfaces of collection tubes, well plates, or autosampler vials.[1] - Mitigation: Try using low-binding plasticware or silanized glassware. Also, check if the composition of the reconstitution solvent prevents adsorption.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery inconsistent even though I am using a validated method?

A1: Inconsistent recovery in a validated method can arise from several factors that may have changed since validation:

  • Reagent Variability: Differences in the quality or composition of solvents and reagents from new batches.

  • Matrix Variability: Differences in the biological matrix between the validation samples and the current study samples (e.g., lipemic or hemolyzed plasma).

  • Instrument Performance: A gradual decline in instrument performance, such as a dirty ion source in an LC-MS/MS system.

  • Environmental Factors: Fluctuations in laboratory temperature and humidity can affect instrument performance and sample stability.

Q2: What type of internal standard is recommended for the analysis of fenofibric acid?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for sample preparation variability and matrix effects.[1]

Q3: Can the extraction method affect the recovery of the internal standard differently than the analyte?

A3: While a SIL-IS is designed to mimic the behavior of the analyte, subtle differences can sometimes lead to differential recovery. For instance, if the deuterated standard has slightly different chromatographic retention, it might be affected by a narrow region of ion suppression that the analyte does not experience. It is crucial to ensure that the chromatographic peaks of the analyte and the internal standard are narrow and symmetrical.

Q4: How can I quantitatively assess the recovery of this compound?

A4: Recovery can be determined by comparing the analytical response of the internal standard in an extracted sample to the response of the internal standard spiked into a blank matrix extract post-extraction.

Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100

The following table summarizes typical recovery values reported for fenofibric acid and its internal standards using different extraction methods.

Extraction Method Analyte/IS Reported Recovery (%) Reference
Liquid-Liquid ExtractionFenofibric Acid66.7%[4]
Liquid-Liquid ExtractionMefenamic Acid (IS)52.6%[4]
Protein PrecipitationFenofibric Acid73.8 - 75.4%[2]
Protein PrecipitationFenofibric Acid-d6 (IS)85.9%[2]
Solid-Phase ExtractionFenofibric Acid~100%[6]

Q5: Can changing the ionization mode (e.g., from ESI to APCI) help reduce inconsistent recovery due to matrix effects?

A5: Yes, changing the ionization mode can be a valid strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds. If you suspect significant ion suppression is the cause of your inconsistent recovery, testing your method with an APCI source, if available, could offer a solution.

Experimental Protocols

Protocol 1: Protein Precipitation for Fenofibric Acid Analysis

This protocol is a general guideline for the extraction of fenofibric acid and its deuterated internal standard from plasma using protein precipitation.

Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS 1. Add 50 µL of This compound (Internal Standard) Start->Add_IS Add_Plasma 2. Add 50 µL of Plasma Sample Add_IS->Add_Plasma Vortex1 3. Vortex Mix (30 seconds) Add_Plasma->Vortex1 Add_ACN 4. Add 200 µL of Acetonitrile (Precipitating Agent) Vortex1->Add_ACN Vortex2 5. Vortex Mix (1 minute) Add_ACN->Vortex2 Centrifuge 6. Centrifuge (e.g., 10,000 rpm for 10 min) Vortex2->Centrifuge Supernatant 7. Transfer Supernatant to a clean tube/plate Centrifuge->Supernatant Evaporate 8. Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation using protein precipitation.

Methodology:

  • To a clean microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of the plasma sample (or calibration standard, or QC sample).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Fenofibric Acid Analysis

This protocol provides a general method for extracting fenofibric acid and its internal standard from plasma using LLE.

Methodology:

  • Pipette 250 µL of plasma into a clean glass tube.

  • Add the internal standard solution.

  • Add a suitable volume of an acid (e.g., 50 µL of 1M HCl) to acidify the sample, ensuring fenofibric acid is in its neutral form.

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap the tube and vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

This technical support guide should serve as a valuable resource for researchers encountering issues with the recovery of this compound in their analytical methods. By systematically addressing potential problems in sample preparation and analysis, users can improve the robustness and reliability of their results.

References

Technical Support Center: Chromatographic Resolution of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro Fenofibric Acid-d6. The following information addresses common issues encountered during the chromatographic analysis of this internal standard, often used in bioanalytical methods for the quantification of fenofibric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is the deuterated form of 3-Chloro Fenofibric Acid, which is the active metabolite of fenofibrate, a lipid-regulating agent. Its primary application is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of fenofibric acid in biological matrices like plasma.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response.

Q2: What are the typical chromatographic conditions for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common analytical technique. A C18 column is frequently used for separation.[2][3] Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a small percentage of acid (e.g., formic acid) to control the ionization of the analyte.[2][4]

Q3: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). What are the possible causes and solutions?

A3: Poor peak shape can arise from several factors. Common causes include column degradation, improper mobile phase pH, or co-eluting matrix components. To address this, ensure the mobile phase pH is appropriate for the acidic nature of fenofibric acid. Implementing a robust column washing procedure between sample batches can help remove strongly retained matrix components. Using a guard column is also recommended to protect the analytical column and extend its lifetime.[5]

Q4: I am observing inconsistent retention times for this compound between injections. What could be the issue?

A4: Shifting retention times are often a sign of a problem with the column or the overall LC system. Potential causes include column degradation due to the accumulation of matrix components, insufficient column equilibration between injections, or fluctuations in mobile phase composition or flow rate. Ensure your LC system is properly maintained and that the column is thoroughly equilibrated before each injection. A more rigorous sample cleanup method may also be necessary to minimize the injection of matrix components onto the column.[5]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Low Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure vigorous vortexing and adequate centrifugation time and speed to achieve complete protein removal.[5]
Analyte Adsorption Fenofibric acid can adsorb to the surfaces of collection tubes or well plates. Consider using low-adsorption labware.
Improper pH During Extraction The pH of the sample can significantly affect the extraction efficiency of the acidic fenofibric acid. For liquid-liquid extraction (LLE), acidifying the sample can improve recovery into an organic solvent.[5]
Suboptimal Solid-Phase Extraction (SPE) Method Systematically evaluate different SPE sorbents (e.g., hydrophilic-lipophilic balanced polymer), as well as wash and elution solvents, to maximize recovery.[5]
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-eluting Endogenous Components Modify the chromatographic gradient to achieve better separation between this compound and interfering matrix components.[5]
Insufficient Sample Cleanup "Dilute-and-shoot" or simple protein precipitation methods may result in significant matrix effects.[5] Implement more effective sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
Phospholipid Interference Phospholipids from biological samples are a common cause of ion suppression. Incorporate a specific phospholipid removal step in your sample preparation protocol.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common and straightforward method for sample cleanup.

  • To 50 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[2]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[2]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • To 100 µL of the plasma sample, add the internal standard.

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[5]

  • Add an appropriate organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[5]

  • Vortex for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[5]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can significantly reduce matrix effects.

  • Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol (B129727) followed by water.[5]

  • Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).[5]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for bioanalytical methods used for fenofibric acid, which would be applicable to its deuterated internal standard.

Parameter Typical Range/Value Reference(s)
Linearity Range 0.05 - 20 µg/mL[4][6]
Intra-day Precision (%CV) < 15%[2][4]
Inter-day Precision (%CV) < 15%[2][4]
Accuracy 85% - 115%[2][4]
Recovery (LLE) 66.7% - 94.7%[6]
Recovery (SPE) 73.8% - 75.4%[4]

Visualizations

The following diagrams illustrate common workflows and decision-making processes in the chromatographic analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC/HPLC UPLC/HPLC Supernatant Collection->UPLC/HPLC Mass Spectrometry Mass Spectrometry UPLC/HPLC->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition

Caption: A typical experimental workflow for the analysis of this compound.

Poor Peak Shape Poor Peak Shape Check Column Check Column Poor Peak Shape->Check Column Check Mobile Phase Check Mobile Phase Check Column->Check Mobile Phase OK? Replace Column Replace Column Check Column->Replace Column Degraded? Improve Sample Cleanup Improve Sample Cleanup Check Mobile Phase->Improve Sample Cleanup OK? Adjust pH Adjust pH Check Mobile Phase->Adjust pH Incorrect pH? Use LLE or SPE Use LLE or SPE Improve Sample Cleanup->Use LLE or SPE Matrix Effects? Problem Solved Problem Solved Replace Column->Problem Solved Adjust pH->Problem Solved Use LLE or SPE->Problem Solved

Caption: A troubleshooting decision tree for addressing poor peak shape.

References

Technical Support Center: Chromatographic Resolution of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro Fenofibric Acid-d6. The following information addresses common issues encountered during the chromatographic analysis of this internal standard, often used in bioanalytical methods for the quantification of fenofibric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is the deuterated form of 3-Chloro Fenofibric Acid, which is the active metabolite of fenofibrate, a lipid-regulating agent. Its primary application is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of fenofibric acid in biological matrices like plasma.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response.

Q2: What are the typical chromatographic conditions for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common analytical technique. A C18 column is frequently used for separation.[2][3] Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a small percentage of acid (e.g., formic acid) to control the ionization of the analyte.[2][4]

Q3: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). What are the possible causes and solutions?

A3: Poor peak shape can arise from several factors. Common causes include column degradation, improper mobile phase pH, or co-eluting matrix components. To address this, ensure the mobile phase pH is appropriate for the acidic nature of fenofibric acid. Implementing a robust column washing procedure between sample batches can help remove strongly retained matrix components. Using a guard column is also recommended to protect the analytical column and extend its lifetime.[5]

Q4: I am observing inconsistent retention times for this compound between injections. What could be the issue?

A4: Shifting retention times are often a sign of a problem with the column or the overall LC system. Potential causes include column degradation due to the accumulation of matrix components, insufficient column equilibration between injections, or fluctuations in mobile phase composition or flow rate. Ensure your LC system is properly maintained and that the column is thoroughly equilibrated before each injection. A more rigorous sample cleanup method may also be necessary to minimize the injection of matrix components onto the column.[5]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Low Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure vigorous vortexing and adequate centrifugation time and speed to achieve complete protein removal.[5]
Analyte Adsorption Fenofibric acid can adsorb to the surfaces of collection tubes or well plates. Consider using low-adsorption labware.
Improper pH During Extraction The pH of the sample can significantly affect the extraction efficiency of the acidic fenofibric acid. For liquid-liquid extraction (LLE), acidifying the sample can improve recovery into an organic solvent.[5]
Suboptimal Solid-Phase Extraction (SPE) Method Systematically evaluate different SPE sorbents (e.g., hydrophilic-lipophilic balanced polymer), as well as wash and elution solvents, to maximize recovery.[5]
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-eluting Endogenous Components Modify the chromatographic gradient to achieve better separation between this compound and interfering matrix components.[5]
Insufficient Sample Cleanup "Dilute-and-shoot" or simple protein precipitation methods may result in significant matrix effects.[5] Implement more effective sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
Phospholipid Interference Phospholipids from biological samples are a common cause of ion suppression. Incorporate a specific phospholipid removal step in your sample preparation protocol.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common and straightforward method for sample cleanup.

  • To 50 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[2]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[2]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • To 100 µL of the plasma sample, add the internal standard.

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[5]

  • Add an appropriate organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[5]

  • Vortex for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[5]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can significantly reduce matrix effects.

  • Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.[5]

  • Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).[5]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.[5]

Quantitative Data Summary

The following table summarizes typical validation parameters for bioanalytical methods used for fenofibric acid, which would be applicable to its deuterated internal standard.

Parameter Typical Range/Value Reference(s)
Linearity Range 0.05 - 20 µg/mL[4][6]
Intra-day Precision (%CV) < 15%[2][4]
Inter-day Precision (%CV) < 15%[2][4]
Accuracy 85% - 115%[2][4]
Recovery (LLE) 66.7% - 94.7%[6]
Recovery (SPE) 73.8% - 75.4%[4]

Visualizations

The following diagrams illustrate common workflows and decision-making processes in the chromatographic analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC/HPLC UPLC/HPLC Supernatant Collection->UPLC/HPLC Mass Spectrometry Mass Spectrometry UPLC/HPLC->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition

Caption: A typical experimental workflow for the analysis of this compound.

Poor Peak Shape Poor Peak Shape Check Column Check Column Poor Peak Shape->Check Column Check Mobile Phase Check Mobile Phase Check Column->Check Mobile Phase OK? Replace Column Replace Column Check Column->Replace Column Degraded? Improve Sample Cleanup Improve Sample Cleanup Check Mobile Phase->Improve Sample Cleanup OK? Adjust pH Adjust pH Check Mobile Phase->Adjust pH Incorrect pH? Use LLE or SPE Use LLE or SPE Improve Sample Cleanup->Use LLE or SPE Matrix Effects? Problem Solved Problem Solved Replace Column->Problem Solved Adjust pH->Problem Solved Use LLE or SPE->Problem Solved

Caption: A troubleshooting decision tree for addressing poor peak shape.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of 3-Chloro Fenofibric Acid-d6, a common internal standard for the analysis of fenofibric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of fenofibric acid using this compound as an internal standard.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Question: My chromatograms for fenofibric acid and/or this compound show poor peak shape (e.g., tailing, fronting, or splitting), and the retention time is shifting between injections. What are the possible causes and solutions?

Answer: Inconsistent peak shape and retention times can stem from several factors related to the sample matrix, chromatographic conditions, and system maintenance.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Matrix Overload High concentrations of endogenous components from biological matrices like plasma or urine can co-elute with your analyte and internal standard, interfering with their interaction with the stationary phase.[1] Employ more rigorous sample cleanup methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[1]
Residual Phospholipids Phospholipids are a major cause of ion suppression and can accumulate on the analytical column, leading to poor peak shape and retention time shifts.[1] Incorporate a specific phospholipid removal step in your sample preparation protocol or use a guard column to protect the analytical column.[1]
Improper Sample pH The pH of the final sample extract can affect the ionization state of the acidic fenofibric acid, leading to peak tailing or fronting.[1] Ensure the pH of the reconstitution solvent is compatible with the mobile phase and promotes the desired ionization state of the analyte.
Column Degradation Accumulation of matrix components can lead to the degradation of the stationary phase over time.[1] Implement a robust column washing procedure between sample batches and consider replacing the column if performance does not improve.[1]
Injection Solvent Mismatch If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Reconstitute the final extract in a solvent that is of similar or weaker strength than the starting mobile phase.
Issue 2: Inconsistent or Declining Internal Standard Signal

Question: The signal intensity for my this compound is highly variable or declining throughout my analytical run. What could be causing this?

Answer: A declining or inconsistent internal standard signal can indicate several issues, from sample preparation inconsistencies to instrument contamination.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[3] This can be particularly problematic if there is slight chromatographic separation between them.[4] Enhance sample cleanup to remove interfering matrix components or dilute the sample to reduce the concentration of these components.[1][3]
Inconsistent Sample Preparation Variability in extraction recovery or sample volume will lead to inconsistent internal standard concentrations. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Analyte-Internal Standard Interactions In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency. A systematic approach to diagnosing the problem is recommended.
Instrument Contamination Buildup of contaminants in the LC system or mass spectrometer ion source can lead to a gradual decline in signal intensity.[2] Implement a regular system cleaning and maintenance schedule. A system suitability test (SST) should be performed before running samples to verify the performance of the LC-MS/MS system.[2]
Instability of Deuterated Label Back-exchange of deuterium (B1214612) for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions.[5] This can lead to a decrease in the internal standard response. It is recommended to avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions.[4]
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Question: I am observing a chromatographic separation between fenofibric acid and this compound. Why is this happening and how can I fix it?

Answer: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[4] The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[4][5]

Consequences: A shift in retention time can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects, which can cause scattered and inaccurate results.[4]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.[2]

  • Evaluate Different Columns: The degree of separation can be column-dependent. Testing different stationary phases may help achieve better co-elution.[2]

  • Use a Lower Resolution Column: In some instances, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4]

  • Consider a Different Internal Standard: If chromatographic modifications are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[3]

Issue 4: Inaccurate Quantitative Results

Question: My quantitative results for fenofibric acid are inaccurate and inconsistent, even though I am using a deuterated internal standard. What are the potential problems?

Answer: Inaccurate results despite using a deuterated internal standard can arise from several factors, including isotopic impurities in the standard, differential matrix effects, and isotopic exchange.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Isotopic Impurity in the Internal Standard The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration.[3] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[3] Assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the internal standard. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[4]
Differential Matrix Effects As mentioned previously, if the analyte and internal standard do not experience the same degree of ion suppression or enhancement, the quantification will be inaccurate.[3] Conduct a matrix effect evaluation by comparing the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[3]
Isotopic Exchange (Back-Exchange) The loss of deuterium labels from the internal standard can lead to a "false positive" signal for the unlabeled analyte and an underestimation of the internal standard's concentration, resulting in erroneously high calculated analyte concentrations.[4] This is more likely to occur with deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[3] Avoid harsh pH conditions during sample preparation and analysis.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol helps to quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction procedure.[4]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

A common and simple method for sample cleanup.

  • To 50 µL of a plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[1][6]

  • Vortex the sample for 30 seconds.[1]

  • Add 200 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[1][6]

  • Vortex vigorously for 2 minutes.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Quantification start Quantification Issue Identified peak_shape Poor Peak Shape / Shifting RT? start->peak_shape is_signal Inconsistent IS Signal? peak_shape->is_signal No check_matrix Matrix Overload / Phospholipids? peak_shape->check_matrix Yes accuracy Inaccurate Results? is_signal->accuracy No check_diff_matrix Differential Matrix Effects? is_signal->check_diff_matrix Yes check_is_purity Check IS Purity / Contribution accuracy->check_is_purity Yes improve_cleanup Improve Sample Cleanup (LLE/SPE) check_matrix->improve_cleanup Yes check_ph Check Sample pH check_matrix->check_ph No check_ph->improve_cleanup check_column Column Degradation? check_ph->check_column No check_column->is_signal No wash_column Implement Column Wash / Replace check_column->wash_column Yes eval_matrix_effect Evaluate Matrix Effect Protocol check_diff_matrix->eval_matrix_effect Yes check_prep Inconsistent Sample Prep? check_diff_matrix->check_prep No review_prep Review/Standardize Prep Protocol check_prep->review_prep Yes check_system System Contamination? check_prep->check_system No check_system->accuracy No system_maintenance Perform System Maintenance check_system->system_maintenance Yes check_back_exchange Isotopic Back-Exchange? check_is_purity->check_back_exchange control_ph Control pH During Prep/Analysis check_back_exchange->control_ph Yes check_separation Analyte/IS Separation? check_back_exchange->check_separation No optimize_chrom Optimize Chromatography check_separation->optimize_chrom Yes

Caption: A troubleshooting decision tree for common quantification issues.

Experimental_Workflow General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC System evap_recon->injection separation Chromatographic Separation injection->separation ionization Ionization (e.g., ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical workflow for bioanalytical quantification using LC-MS/MS.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the quantification of 3-Chloro Fenofibric Acid-d6, a common internal standard for the analysis of fenofibric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of fenofibric acid using this compound as an internal standard.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Question: My chromatograms for fenofibric acid and/or this compound show poor peak shape (e.g., tailing, fronting, or splitting), and the retention time is shifting between injections. What are the possible causes and solutions?

Answer: Inconsistent peak shape and retention times can stem from several factors related to the sample matrix, chromatographic conditions, and system maintenance.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Matrix Overload High concentrations of endogenous components from biological matrices like plasma or urine can co-elute with your analyte and internal standard, interfering with their interaction with the stationary phase.[1] Employ more rigorous sample cleanup methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[1]
Residual Phospholipids Phospholipids are a major cause of ion suppression and can accumulate on the analytical column, leading to poor peak shape and retention time shifts.[1] Incorporate a specific phospholipid removal step in your sample preparation protocol or use a guard column to protect the analytical column.[1]
Improper Sample pH The pH of the final sample extract can affect the ionization state of the acidic fenofibric acid, leading to peak tailing or fronting.[1] Ensure the pH of the reconstitution solvent is compatible with the mobile phase and promotes the desired ionization state of the analyte.
Column Degradation Accumulation of matrix components can lead to the degradation of the stationary phase over time.[1] Implement a robust column washing procedure between sample batches and consider replacing the column if performance does not improve.[1]
Injection Solvent Mismatch If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Reconstitute the final extract in a solvent that is of similar or weaker strength than the starting mobile phase.
Issue 2: Inconsistent or Declining Internal Standard Signal

Question: The signal intensity for my this compound is highly variable or declining throughout my analytical run. What could be causing this?

Answer: A declining or inconsistent internal standard signal can indicate several issues, from sample preparation inconsistencies to instrument contamination.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[3] This can be particularly problematic if there is slight chromatographic separation between them.[4] Enhance sample cleanup to remove interfering matrix components or dilute the sample to reduce the concentration of these components.[1][3]
Inconsistent Sample Preparation Variability in extraction recovery or sample volume will lead to inconsistent internal standard concentrations. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.
Analyte-Internal Standard Interactions In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency. A systematic approach to diagnosing the problem is recommended.
Instrument Contamination Buildup of contaminants in the LC system or mass spectrometer ion source can lead to a gradual decline in signal intensity.[2] Implement a regular system cleaning and maintenance schedule. A system suitability test (SST) should be performed before running samples to verify the performance of the LC-MS/MS system.[2]
Instability of Deuterated Label Back-exchange of deuterium for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions.[5] This can lead to a decrease in the internal standard response. It is recommended to avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions.[4]
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Question: I am observing a chromatographic separation between fenofibric acid and this compound. Why is this happening and how can I fix it?

Answer: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[4] The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[4][5]

Consequences: A shift in retention time can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects, which can cause scattered and inaccurate results.[4]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.[2]

  • Evaluate Different Columns: The degree of separation can be column-dependent. Testing different stationary phases may help achieve better co-elution.[2]

  • Use a Lower Resolution Column: In some instances, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4]

  • Consider a Different Internal Standard: If chromatographic modifications are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[3]

Issue 4: Inaccurate Quantitative Results

Question: My quantitative results for fenofibric acid are inaccurate and inconsistent, even though I am using a deuterated internal standard. What are the potential problems?

Answer: Inaccurate results despite using a deuterated internal standard can arise from several factors, including isotopic impurities in the standard, differential matrix effects, and isotopic exchange.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Isotopic Impurity in the Internal Standard The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration.[3] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[3] Assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the internal standard. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[4]
Differential Matrix Effects As mentioned previously, if the analyte and internal standard do not experience the same degree of ion suppression or enhancement, the quantification will be inaccurate.[3] Conduct a matrix effect evaluation by comparing the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[3]
Isotopic Exchange (Back-Exchange) The loss of deuterium labels from the internal standard can lead to a "false positive" signal for the unlabeled analyte and an underestimation of the internal standard's concentration, resulting in erroneously high calculated analyte concentrations.[4] This is more likely to occur with deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[3] Avoid harsh pH conditions during sample preparation and analysis.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol helps to quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction procedure.[4]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

A common and simple method for sample cleanup.

  • To 50 µL of a plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[1][6]

  • Vortex the sample for 30 seconds.[1]

  • Add 200 µL of cold acetonitrile or methanol to precipitate the proteins.[1][6]

  • Vortex vigorously for 2 minutes.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Quantification start Quantification Issue Identified peak_shape Poor Peak Shape / Shifting RT? start->peak_shape is_signal Inconsistent IS Signal? peak_shape->is_signal No check_matrix Matrix Overload / Phospholipids? peak_shape->check_matrix Yes accuracy Inaccurate Results? is_signal->accuracy No check_diff_matrix Differential Matrix Effects? is_signal->check_diff_matrix Yes check_is_purity Check IS Purity / Contribution accuracy->check_is_purity Yes improve_cleanup Improve Sample Cleanup (LLE/SPE) check_matrix->improve_cleanup Yes check_ph Check Sample pH check_matrix->check_ph No check_ph->improve_cleanup check_column Column Degradation? check_ph->check_column No check_column->is_signal No wash_column Implement Column Wash / Replace check_column->wash_column Yes eval_matrix_effect Evaluate Matrix Effect Protocol check_diff_matrix->eval_matrix_effect Yes check_prep Inconsistent Sample Prep? check_diff_matrix->check_prep No review_prep Review/Standardize Prep Protocol check_prep->review_prep Yes check_system System Contamination? check_prep->check_system No check_system->accuracy No system_maintenance Perform System Maintenance check_system->system_maintenance Yes check_back_exchange Isotopic Back-Exchange? check_is_purity->check_back_exchange control_ph Control pH During Prep/Analysis check_back_exchange->control_ph Yes check_separation Analyte/IS Separation? check_back_exchange->check_separation No optimize_chrom Optimize Chromatography check_separation->optimize_chrom Yes

Caption: A troubleshooting decision tree for common quantification issues.

Experimental_Workflow General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC System evap_recon->injection separation Chromatographic Separation injection->separation ionization Ionization (e.g., ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical workflow for bioanalytical quantification using LC-MS/MS.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-Chloro Fenofibric Acid-d6, with a special focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment crucial for the extraction of this compound?

A1: this compound is an acidic compound. Its state of ionization, and consequently its solubility in aqueous versus organic solvents, is highly dependent on the pH of the solution. For efficient extraction into an organic solvent (in Liquid-Liquid Extraction) or retention on a non-polar solid phase (in Solid-Phase Extraction), the molecule should be in its neutral, non-ionized form. This is achieved by adjusting the sample pH to be significantly lower than its pKa.

Q2: What is the pKa of this compound and how does it guide pH selection?

A2: The pKa of the non-deuterated form, fenofibric acid, is approximately 4.[1] The deuteration in this compound does not significantly alter the pKa. As a general rule, to ensure at least 99% of the analyte is in its neutral form, the pH of the sample should be adjusted to at least 2 pH units below the pKa. Therefore, a pH of 2 or lower is recommended for optimal extraction.

Q3: Can I use Solid-Phase Extraction (SPE) for this compound? What type of cartridge and pH conditions are recommended?

A3: Yes, SPE is a highly effective method for extracting this compound from biological matrices. A reversed-phase SPE cartridge (e.g., C18) is commonly used. For optimal retention of the neutral form of the analyte on the non-polar sorbent, the sample should be acidified to a pH of approximately 2-3 before loading onto the cartridge.[2]

Q4: For Liquid-Liquid Extraction (LLE), what solvent and pH conditions are ideal?

A4: For LLE, after acidifying the aqueous sample to a pH below 2, a water-immiscible organic solvent such as ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate can be used to efficiently extract the neutral this compound.

Q5: I am observing low recovery of my analyte. Could pH be the issue?

A5: Yes, improper pH is a very common cause of low recovery for acidic compounds. If the pH of your sample is too high (i.e., close to or above the pKa of 4), a significant portion of the this compound will be in its ionized (deprotonated) form, which is more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent or retained on a reversed-phase SPE column. Please refer to the troubleshooting guide below for more details.

Impact of pH on the Ionization State of this compound

The ionization state of this compound is dictated by the Henderson-Hasselbalch equation. The table below illustrates the theoretical percentage of the neutral and ionized forms of the analyte at different pH values, assuming a pKa of 4.

pH% Neutral (Extractable)% Ionized (Aqueous Soluble)
2~99.0%~1.0%
3~90.9%~9.1%
450.0%50.0%
5~9.1%~90.9%
6~1.0%~99.0%
7~0.1%~99.9%

This table provides a theoretical illustration of the effect of pH on the ionization state of an acidic compound with a pKa of 4.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Improper Sample pH Verify the pH of your sample after acidification. Ensure it is at least 2 pH units below the pKa of 4 (i.e., pH ≤ 2). Use a calibrated pH meter for accurate measurement.
Suboptimal Extraction Solvent (LLE) If recovery is still low after pH optimization, consider a different extraction solvent. Ethyl acetate is a good starting point. A mixture of solvents can also be tested.
Inefficient Elution from SPE Cartridge Ensure your elution solvent is strong enough to displace the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724). Sometimes, a small amount of acid in the elution solvent can help to ensure the analyte remains protonated and elutes efficiently.
Analyte Binding to Proteins In biological samples like plasma, the analyte may be bound to proteins. Protein precipitation (e.g., with acetonitrile or methanol) prior to extraction can improve recovery.
Insufficient Mixing/Vortexing (LLE) Ensure thorough mixing of the aqueous and organic phases during LLE to allow for efficient partitioning of the analyte.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent pH Adjustment Small variations in pH around the pKa can lead to large changes in the ratio of ionized to neutral forms, causing variability. Ensure consistent and accurate pH adjustment for all samples.
SPE Cartridge Drying Out Do not let the SPE sorbent bed dry out between the conditioning, equilibration, and sample loading steps. This can lead to channeling and inconsistent recoveries.
Inconsistent Elution Volume (SPE) Use a consistent and sufficient volume of elution solvent to ensure complete elution of the analyte from the SPE cartridge.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for the extraction of this compound from a plasma sample.

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.

  • Acidification: Add 1 mL of 1 N Hydrochloric Acid (HCl) to the plasma sample. Vortex for 30 seconds to mix thoroughly. The final pH should be approximately 1-2.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol provides a general procedure for SPE using a C18 cartridge.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% formic acid in water. Vortex to mix. This will precipitate proteins and adjust the pH. Centrifuge at high speed for 10 minutes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate volume of mobile phase for analysis.

Visualizations

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Sample Sample Acidification Acidified Sample (Analyte is Neutral) Sample->Acidification Add Acid (pH < 2) Acidified_Sample Acidified_Sample Aqueous_Waste Aqueous_Waste Extraction_Solvent Extraction_Solvent Mixing Vortex Extraction_Solvent->Mixing Organic_Extract Organic_Extract Evaporation Evaporation Organic_Extract->Evaporation Final_Sample Final_Sample Acidification->Mixing Add Extraction Solvent Centrifugation Centrifugation Mixing->Centrifugation Centrifugation->Aqueous_Waste Discard Aqueous Layer Centrifugation->Organic_Extract Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Final_Sample

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow Start Plasma Sample Pre-treatment Sample Pre-treatment (Acidification & Protein Precipitation) Start->Pre-treatment Loading Sample Loading Pre-treatment->Loading Conditioning SPE Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Washing Wash Cartridge (Remove Interferences) Loading->Washing Elution Elute Analyte (Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

pH_Effect cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7) Neutral_Form Neutral Form (R-COOH) Organic_Soluble Soluble in Organic Solvents Neutral_Form->Organic_Soluble High Extraction Efficiency Ionized_Form Ionized Form (R-COO-) Aqueous_Soluble Soluble in Aqueous Solutions Ionized_Form->Aqueous_Soluble Low Extraction Efficiency Analyte Analyte->Neutral_Form Protonated Analyte->Ionized_Form Deprotonated

Caption: Impact of pH on the ionization and extractability of this compound.

References

Technical Support Center: 3-Chloro Fenofibric Acid-d6 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-Chloro Fenofibric Acid-d6, with a special focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment crucial for the extraction of this compound?

A1: this compound is an acidic compound. Its state of ionization, and consequently its solubility in aqueous versus organic solvents, is highly dependent on the pH of the solution. For efficient extraction into an organic solvent (in Liquid-Liquid Extraction) or retention on a non-polar solid phase (in Solid-Phase Extraction), the molecule should be in its neutral, non-ionized form. This is achieved by adjusting the sample pH to be significantly lower than its pKa.

Q2: What is the pKa of this compound and how does it guide pH selection?

A2: The pKa of the non-deuterated form, fenofibric acid, is approximately 4.[1] The deuteration in this compound does not significantly alter the pKa. As a general rule, to ensure at least 99% of the analyte is in its neutral form, the pH of the sample should be adjusted to at least 2 pH units below the pKa. Therefore, a pH of 2 or lower is recommended for optimal extraction.

Q3: Can I use Solid-Phase Extraction (SPE) for this compound? What type of cartridge and pH conditions are recommended?

A3: Yes, SPE is a highly effective method for extracting this compound from biological matrices. A reversed-phase SPE cartridge (e.g., C18) is commonly used. For optimal retention of the neutral form of the analyte on the non-polar sorbent, the sample should be acidified to a pH of approximately 2-3 before loading onto the cartridge.[2]

Q4: For Liquid-Liquid Extraction (LLE), what solvent and pH conditions are ideal?

A4: For LLE, after acidifying the aqueous sample to a pH below 2, a water-immiscible organic solvent such as ethyl acetate or a mixture of n-hexane and ethyl acetate can be used to efficiently extract the neutral this compound.

Q5: I am observing low recovery of my analyte. Could pH be the issue?

A5: Yes, improper pH is a very common cause of low recovery for acidic compounds. If the pH of your sample is too high (i.e., close to or above the pKa of 4), a significant portion of the this compound will be in its ionized (deprotonated) form, which is more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent or retained on a reversed-phase SPE column. Please refer to the troubleshooting guide below for more details.

Impact of pH on the Ionization State of this compound

The ionization state of this compound is dictated by the Henderson-Hasselbalch equation. The table below illustrates the theoretical percentage of the neutral and ionized forms of the analyte at different pH values, assuming a pKa of 4.

pH% Neutral (Extractable)% Ionized (Aqueous Soluble)
2~99.0%~1.0%
3~90.9%~9.1%
450.0%50.0%
5~9.1%~90.9%
6~1.0%~99.0%
7~0.1%~99.9%

This table provides a theoretical illustration of the effect of pH on the ionization state of an acidic compound with a pKa of 4.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Improper Sample pH Verify the pH of your sample after acidification. Ensure it is at least 2 pH units below the pKa of 4 (i.e., pH ≤ 2). Use a calibrated pH meter for accurate measurement.
Suboptimal Extraction Solvent (LLE) If recovery is still low after pH optimization, consider a different extraction solvent. Ethyl acetate is a good starting point. A mixture of solvents can also be tested.
Inefficient Elution from SPE Cartridge Ensure your elution solvent is strong enough to displace the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol or acetonitrile. Sometimes, a small amount of acid in the elution solvent can help to ensure the analyte remains protonated and elutes efficiently.
Analyte Binding to Proteins In biological samples like plasma, the analyte may be bound to proteins. Protein precipitation (e.g., with acetonitrile or methanol) prior to extraction can improve recovery.
Insufficient Mixing/Vortexing (LLE) Ensure thorough mixing of the aqueous and organic phases during LLE to allow for efficient partitioning of the analyte.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent pH Adjustment Small variations in pH around the pKa can lead to large changes in the ratio of ionized to neutral forms, causing variability. Ensure consistent and accurate pH adjustment for all samples.
SPE Cartridge Drying Out Do not let the SPE sorbent bed dry out between the conditioning, equilibration, and sample loading steps. This can lead to channeling and inconsistent recoveries.
Inconsistent Elution Volume (SPE) Use a consistent and sufficient volume of elution solvent to ensure complete elution of the analyte from the SPE cartridge.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for the extraction of this compound from a plasma sample.

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.

  • Acidification: Add 1 mL of 1 N Hydrochloric Acid (HCl) to the plasma sample. Vortex for 30 seconds to mix thoroughly. The final pH should be approximately 1-2.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol provides a general procedure for SPE using a C18 cartridge.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% formic acid in water. Vortex to mix. This will precipitate proteins and adjust the pH. Centrifuge at high speed for 10 minutes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate volume of mobile phase for analysis.

Visualizations

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Sample Sample Acidification Acidified Sample (Analyte is Neutral) Sample->Acidification Add Acid (pH < 2) Acidified_Sample Acidified_Sample Aqueous_Waste Aqueous_Waste Extraction_Solvent Extraction_Solvent Mixing Vortex Extraction_Solvent->Mixing Organic_Extract Organic_Extract Evaporation Evaporation Organic_Extract->Evaporation Final_Sample Final_Sample Acidification->Mixing Add Extraction Solvent Centrifugation Centrifugation Mixing->Centrifugation Centrifugation->Aqueous_Waste Discard Aqueous Layer Centrifugation->Organic_Extract Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Final_Sample

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow Start Plasma Sample Pre-treatment Sample Pre-treatment (Acidification & Protein Precipitation) Start->Pre-treatment Loading Sample Loading Pre-treatment->Loading Conditioning SPE Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Washing Wash Cartridge (Remove Interferences) Loading->Washing Elution Elute Analyte (Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

pH_Effect cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7) Neutral_Form Neutral Form (R-COOH) Organic_Soluble Soluble in Organic Solvents Neutral_Form->Organic_Soluble High Extraction Efficiency Ionized_Form Ionized Form (R-COO-) Aqueous_Soluble Soluble in Aqueous Solutions Ionized_Form->Aqueous_Soluble Low Extraction Efficiency Analyte Analyte->Neutral_Form Protonated Analyte->Ionized_Form Deprotonated

Caption: Impact of pH on the ionization and extractability of this compound.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative analysis of analytical methods for 3-Chloro Fenofibric Acid, focusing on the significant advantages of employing its deuterated stable isotope, 3-Chloro Fenofibric Acid-d6, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For researchers, scientists, and drug development professionals, the choice of internal standard is a critical determinant of data quality and reliability.

Enhanced Performance with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][2] By co-eluting with the non-labeled analyte, the deuterated standard effectively compensates for variability in sample extraction, injection volume, and matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[3][4] This results in superior accuracy and precision compared to methods that utilize structurally analogous but non-isotopic internal standards.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of 3-Chloro Fenofibric Acid using either a non-deuterated analogue or this compound as the internal standard. The data presented is a composite representation based on typical validation results for similar analytes.[5][6][7]

Validation ParameterNon-Deuterated Internal Standard (e.g., Structural Analogue)This compound (Deuterated Internal Standard)
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10% (±15% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)< 10% (< 15% for LLOQ)
Recovery (%) 70 - 110%85 - 105% (more consistent)
Lower Limit of Quantification (LLOQ) Typically higher due to matrix effectsTypically lower and more robust
Matrix Effect (% CV) < 20%< 15%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for 3-Chloro Fenofibric Acid using this compound as an internal standard. These protocols are based on established practices for similar compounds.[6][8]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from a plasma sample.[1][6]

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

Method validation is performed in accordance with international guidelines such as those from the FDA and EMA to ensure the reliability of the analytical data.[9][10][11][12]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.[6]

  • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of 3-Chloro Fenofibric Acid. The linearity is evaluated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration and applying a weighted linear regression.[6][11]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in replicate (n=5) on three separate days.[5][6]

  • Recovery: The extraction recovery is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels.[6][7]

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank matrix from different sources to the peak response of the analyte in a neat solution.[4]

  • Stability: The stability of 3-Chloro Fenofibric Acid in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[1][6]

Visualizing the Advantage

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow and the underlying principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add 3-Chloro Fenofibric Acid-d6 plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Interpolate from Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Experimental workflow for the bioanalysis of 3-Chloro Fenofibric Acid.

G cluster_result Result analyte_prep Variable loss during sample preparation analyte_ion Ion suppression/ enhancement analyte_prep->analyte_ion is_prep Identical loss during sample preparation analyte_prep->is_prep Tracks is_ion Identical ion suppression/ enhancement analyte_ion->is_ion Tracks ratio Peak Area Ratio (Analyte / IS) remains constant is_prep->is_ion accurate Accurate & Precise Quantification ratio->accurate

Caption: Principle of using a deuterated internal standard for accurate quantification.

The Role of Fenofibric Acid in Cellular Signaling

Fenofibric acid, the active metabolite of fenofibrate, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] This nuclear receptor plays a crucial role in the regulation of lipid metabolism.

G cluster_cell Hepatocyte cluster_nucleus Nucleus ppar PPARα rxr RXR ppar->rxr Heterodimerizes with ppre PPRE rxr->ppre Binds to gene Target Gene Transcription ppre->gene lipolysis Increased Lipolysis gene->lipolysis uptake Increased Fatty Acid Uptake gene->uptake ffa 3-Chloro Fenofibric Acid ffa->ppar Binds & Activates

Caption: Simplified signaling pathway of Fenofibric Acid via PPARα activation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative analysis of analytical methods for 3-Chloro Fenofibric Acid, focusing on the significant advantages of employing its deuterated stable isotope, 3-Chloro Fenofibric Acid-d6, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For researchers, scientists, and drug development professionals, the choice of internal standard is a critical determinant of data quality and reliability.

Enhanced Performance with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][2] By co-eluting with the non-labeled analyte, the deuterated standard effectively compensates for variability in sample extraction, injection volume, and matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[3][4] This results in superior accuracy and precision compared to methods that utilize structurally analogous but non-isotopic internal standards.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of 3-Chloro Fenofibric Acid using either a non-deuterated analogue or this compound as the internal standard. The data presented is a composite representation based on typical validation results for similar analytes.[5][6][7]

Validation ParameterNon-Deuterated Internal Standard (e.g., Structural Analogue)This compound (Deuterated Internal Standard)
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within ±10% (±15% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)< 10% (< 15% for LLOQ)
Recovery (%) 70 - 110%85 - 105% (more consistent)
Lower Limit of Quantification (LLOQ) Typically higher due to matrix effectsTypically lower and more robust
Matrix Effect (% CV) < 20%< 15%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for 3-Chloro Fenofibric Acid using this compound as an internal standard. These protocols are based on established practices for similar compounds.[6][8]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from a plasma sample.[1][6]

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

Method validation is performed in accordance with international guidelines such as those from the FDA and EMA to ensure the reliability of the analytical data.[9][10][11][12]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.[6]

  • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of 3-Chloro Fenofibric Acid. The linearity is evaluated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration and applying a weighted linear regression.[6][11]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification, Low, Medium, and High) in replicate (n=5) on three separate days.[5][6]

  • Recovery: The extraction recovery is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels.[6][7]

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank matrix from different sources to the peak response of the analyte in a neat solution.[4]

  • Stability: The stability of 3-Chloro Fenofibric Acid in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[1][6]

Visualizing the Advantage

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow and the underlying principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add 3-Chloro Fenofibric Acid-d6 plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Interpolate from Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Experimental workflow for the bioanalysis of 3-Chloro Fenofibric Acid.

G cluster_result Result analyte_prep Variable loss during sample preparation analyte_ion Ion suppression/ enhancement analyte_prep->analyte_ion is_prep Identical loss during sample preparation analyte_prep->is_prep Tracks is_ion Identical ion suppression/ enhancement analyte_ion->is_ion Tracks ratio Peak Area Ratio (Analyte / IS) remains constant is_prep->is_ion accurate Accurate & Precise Quantification ratio->accurate

Caption: Principle of using a deuterated internal standard for accurate quantification.

The Role of Fenofibric Acid in Cellular Signaling

Fenofibric acid, the active metabolite of fenofibrate, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] This nuclear receptor plays a crucial role in the regulation of lipid metabolism.

G cluster_cell Hepatocyte cluster_nucleus Nucleus ppar PPARα rxr RXR ppar->rxr Heterodimerizes with ppre PPRE rxr->ppre Binds to gene Target Gene Transcription ppre->gene lipolysis Increased Lipolysis gene->lipolysis uptake Increased Fatty Acid Uptake gene->uptake ffa 3-Chloro Fenofibric Acid ffa->ppar Binds & Activates

Caption: Simplified signaling pathway of Fenofibric Acid via PPARα activation.

References

A Researcher's Guide to Internal Standards for Fenofibric Acid Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 3-Chloro Fenofibric Acid-d6 and other commonly employed internal standards, supported by experimental data from published literature.

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. The two main categories of internal standards used for fenofibric acid analysis are stable isotope-labeled (e.g., deuterated) and structurally similar (non-deuterated) compounds.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and Fenofibric Acid-d6, are widely considered the gold standard for quantitative bioanalysis. By incorporating deuterium (B1214612) atoms, these molecules are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. This near-identical chemical behavior ensures that they experience the same degree of extraction recovery and matrix effects as the analyte, leading to more accurate and precise quantification.

Economical Alternatives: Structurally Similar Internal Standards

In some applications, structurally similar compounds are used as internal standards. These are typically less expensive than their stable isotope-labeled counterparts. For fenofibric acid analysis, compounds like clofibric acid, sildenafil, diclofenac, and bezafibrate (B1666932) have been utilized. While these can provide acceptable results, their different chemical structures can lead to variations in extraction efficiency and susceptibility to matrix effects compared to the analyte, potentially compromising data accuracy.

Quantitative Performance Comparison

The following table summarizes the performance of various internal standards for fenofibric acid analysis based on data from published literature. It is important to note that these data are collated from different studies, which may have used varying experimental conditions. Therefore, this should be considered an indirect comparison.

Internal StandardTypeRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Source
This compound Stable Isotope-LabeledData not availableData not availableData not availableData not available[1]
Fenofibric Acid-d6 Stable Isotope-Labeled85.9< 2.5< 2.597.2 - 102.8[2][3]
Fenofibric Acid-d6 Stable Isotope-Labeled93 - 98< 12< 1297.65 - 111.63[4]
Clofibric Acid Structurally SimilarData not available1.0 - 2.22.0 - 6.298.65 - 102.4
Sildenafil Structurally SimilarData not availableData not availableData not availableData not available
Diclofenac Structurally Similar83.3< 8.2< 8.299.1 - 102.1[5]
Bezafibrate Structurally Similar> 86.2< 2.7< 2.595.5 - 106.9[6][7]

Note: "Data not available" indicates that specific quantitative data for that parameter was not found in the reviewed literature for that particular internal standard. The performance of this compound is expected to be comparable to Fenofibric Acid-d6 due to their structural similarities as deuterated analogs.

Experimental Methodologies

A typical experimental workflow for the quantification of fenofibric acid in a biological matrix (e.g., plasma) using an internal standard and LC-MS/MS is outlined below.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Fenofibric Acid-d6 in methanol).

  • Vortex the sample to ensure thorough mixing.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the sample again for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reverse-phase C18 column is commonly used (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[4]

  • Flow Rate: A flow rate of around 0.3 mL/min is common for UPLC systems.[4]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. For example:

    • Fenofibric Acid: 317.1 → 230.9 (Negative Ion Mode)[2]

    • Fenofibric Acid-d6: 322.9 → 230.8 (Negative Ion Mode)[2]

Visualizing Key Processes

To better understand the biological context and the analytical workflow, the following diagrams are provided.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis by Esterases PPARa PPARa Fenofibric_Acid->PPARa Binds to Esterases Esterases PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism_Genes ↑ Apo-AI, Apo-AII, LPL ↓ Apo-CIII Gene_Transcription->Lipid_Metabolism_Genes

Fenofibric Acid's Mechanism of Action via the PPARα Signaling Pathway.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing: Peak Integration & Ratio Calculation LC_MS_Analysis->Data_Processing Quantification Quantification of Fenofibric Acid Data_Processing->Quantification

A generalized workflow for the bioanalysis of fenofibric acid using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for fenofibric acid. Stable isotope-labeled internal standards, including this compound and Fenofibric Acid-d6, are the preferred choice due to their ability to accurately correct for analytical variability. The data consistently show that deuterated standards provide excellent precision and accuracy.

While structurally similar internal standards can be a more cost-effective option, they may not perfectly mimic the behavior of fenofibric acid during sample processing and analysis, which can introduce a higher degree of variability and potential for inaccurate results. The choice between these alternatives will depend on the specific requirements of the study, including the desired level of accuracy and precision, and budgetary considerations. For regulated bioanalysis and clinical studies, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.

References

A Researcher's Guide to Internal Standards for Fenofibric Acid Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of 3-Chloro Fenofibric Acid-d6 and other commonly employed internal standards, supported by experimental data from published literature.

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. The two main categories of internal standards used for fenofibric acid analysis are stable isotope-labeled (e.g., deuterated) and structurally similar (non-deuterated) compounds.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and Fenofibric Acid-d6, are widely considered the gold standard for quantitative bioanalysis. By incorporating deuterium atoms, these molecules are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. This near-identical chemical behavior ensures that they experience the same degree of extraction recovery and matrix effects as the analyte, leading to more accurate and precise quantification.

Economical Alternatives: Structurally Similar Internal Standards

In some applications, structurally similar compounds are used as internal standards. These are typically less expensive than their stable isotope-labeled counterparts. For fenofibric acid analysis, compounds like clofibric acid, sildenafil, diclofenac, and bezafibrate have been utilized. While these can provide acceptable results, their different chemical structures can lead to variations in extraction efficiency and susceptibility to matrix effects compared to the analyte, potentially compromising data accuracy.

Quantitative Performance Comparison

The following table summarizes the performance of various internal standards for fenofibric acid analysis based on data from published literature. It is important to note that these data are collated from different studies, which may have used varying experimental conditions. Therefore, this should be considered an indirect comparison.

Internal StandardTypeRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Source
This compound Stable Isotope-LabeledData not availableData not availableData not availableData not available[1]
Fenofibric Acid-d6 Stable Isotope-Labeled85.9< 2.5< 2.597.2 - 102.8[2][3]
Fenofibric Acid-d6 Stable Isotope-Labeled93 - 98< 12< 1297.65 - 111.63[4]
Clofibric Acid Structurally SimilarData not available1.0 - 2.22.0 - 6.298.65 - 102.4
Sildenafil Structurally SimilarData not availableData not availableData not availableData not available
Diclofenac Structurally Similar83.3< 8.2< 8.299.1 - 102.1[5]
Bezafibrate Structurally Similar> 86.2< 2.7< 2.595.5 - 106.9[6][7]

Note: "Data not available" indicates that specific quantitative data for that parameter was not found in the reviewed literature for that particular internal standard. The performance of this compound is expected to be comparable to Fenofibric Acid-d6 due to their structural similarities as deuterated analogs.

Experimental Methodologies

A typical experimental workflow for the quantification of fenofibric acid in a biological matrix (e.g., plasma) using an internal standard and LC-MS/MS is outlined below.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Fenofibric Acid-d6 in methanol).

  • Vortex the sample to ensure thorough mixing.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the sample again for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reverse-phase C18 column is commonly used (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[4]

  • Flow Rate: A flow rate of around 0.3 mL/min is common for UPLC systems.[4]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. For example:

    • Fenofibric Acid: 317.1 → 230.9 (Negative Ion Mode)[2]

    • Fenofibric Acid-d6: 322.9 → 230.8 (Negative Ion Mode)[2]

Visualizing Key Processes

To better understand the biological context and the analytical workflow, the following diagrams are provided.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis by Esterases PPARa PPARa Fenofibric_Acid->PPARa Binds to Esterases Esterases PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism_Genes ↑ Apo-AI, Apo-AII, LPL ↓ Apo-CIII Gene_Transcription->Lipid_Metabolism_Genes

Fenofibric Acid's Mechanism of Action via the PPARα Signaling Pathway.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing: Peak Integration & Ratio Calculation LC_MS_Analysis->Data_Processing Quantification Quantification of Fenofibric Acid Data_Processing->Quantification

A generalized workflow for the bioanalysis of fenofibric acid using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for fenofibric acid. Stable isotope-labeled internal standards, including this compound and Fenofibric Acid-d6, are the preferred choice due to their ability to accurately correct for analytical variability. The data consistently show that deuterated standards provide excellent precision and accuracy.

While structurally similar internal standards can be a more cost-effective option, they may not perfectly mimic the behavior of fenofibric acid during sample processing and analysis, which can introduce a higher degree of variability and potential for inaccurate results. The choice between these alternatives will depend on the specific requirements of the study, including the desired level of accuracy and precision, and budgetary considerations. For regulated bioanalysis and clinical studies, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a cross-validation of different methodologies, comparing the use of deuterated and non-deuterated internal standards for the determination of fenofibric acid in biological matrices.

While various deuterated standards of fenofibric acid are available, including 3-Chloro Fenofibric Acid-d6, published literature predominantly details the use of Fenofibric Acid-d6 and 2-Chloro Fenofibric Acid-d6. This guide, therefore, focuses on the comparison of methods employing these deuterated analogs against those using structurally distinct non-deuterated internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development, aiming to mimic the analytical behavior of the analyte of interest to compensate for variability during sample processing and analysis. The ideal internal standard is a stable, isotopically labeled version of the analyte. However, other compounds with similar physicochemical properties can also be employed. The following tables summarize the performance characteristics of various analytical methods using different internal standards for the quantification of fenofibric acid.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Citation
Fenofibric Acid-d6Fenofibric AcidRat Plasma50 - 60005097.65 - 111.63< 11.9193 - 101[1]
Fenofibric Acid-d6Fenofibric AcidHuman Plasma150 - 20383150Within ±2.8< 2.573.8 - 75.4[2][3]
2-Chloro Fenofibric Acid-d6Fenofibric AcidHuman Plasma50 - 200005091 - 112< 13Not Reported[2][4]

Table 2: Performance Characteristics of Analytical Methods Using Non-Deuterated Internal Standards

Internal StandardAnalyteMethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (%CV)Recovery (%)Citation
Mefenamic AcidFenofibric AcidUPLC-MS/MSHuman Plasma0.05 - 7.1290.05Within 9.3< 9.366.7[5]
Diclofenac AcidFenofibric AcidLC-MS/MSRat Plasma0.005 - 1.2500.005-0.9 to 2.1< 8.290.3 - 94.7[6]
FluvastatinFenofibric AcidUHPLC-UVRat Plasma0.1 - 100.1Not Reported< 5Not Reported[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using both deuterated and non-deuterated internal standards.

Method 1: UPLC-MS/MS with Deuterated Internal Standard (Fenofibric Acid-d6)

This method is suitable for the quantification of fenofibric acid in rat plasma.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 50 µL of the fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.

    • Vortex the mixture.

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex again and then centrifuge.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode can be used.

    • Detection: Multiple Reaction Monitoring (MRM). For Fenofibric Acid-d6 in negative mode, the transition is m/z 322.9 → 230.8.[2][3]

Method 2: UPLC-MS/MS with Non-Deuterated Internal Standard (Mefenamic Acid)

This method is applicable for the determination of fenofibric acid in human plasma.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Use 250 µL of human plasma.

    • Perform a one-step liquid-liquid extraction. (Specific solvent not detailed in abstract).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Isocratic elution (details not specified in abstract).

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical process.

Experimental Workflow for Fenofibric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Fenofibric Acid-d6) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification

Caption: Workflow for Fenofibric Acid Analysis using Protein Precipitation.

Logical Relationship of Internal Standard Selection cluster_is_type Internal Standard Type cluster_properties Key Properties for Selection analyte Fenofibric Acid deuterated Deuterated Analog (e.g., Fenofibric Acid-d6) analyte->deuterated Ideal Choice non_deuterated Non-Deuterated Analog (e.g., Mefenamic Acid) analyte->non_deuterated Alternative Choice physchem Similar Physicochemical Properties deuterated->physchem retention Similar Retention Time deuterated->retention ionization Similar Ionization Efficiency deuterated->ionization non_deuterated->physchem non_deuterated->retention non_deuterated->ionization

Caption: Rationale for Internal Standard Selection in Bioanalysis.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate, is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a cross-validation of different methodologies, comparing the use of deuterated and non-deuterated internal standards for the determination of fenofibric acid in biological matrices.

While various deuterated standards of fenofibric acid are available, including 3-Chloro Fenofibric Acid-d6, published literature predominantly details the use of Fenofibric Acid-d6 and 2-Chloro Fenofibric Acid-d6. This guide, therefore, focuses on the comparison of methods employing these deuterated analogs against those using structurally distinct non-deuterated internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development, aiming to mimic the analytical behavior of the analyte of interest to compensate for variability during sample processing and analysis. The ideal internal standard is a stable, isotopically labeled version of the analyte. However, other compounds with similar physicochemical properties can also be employed. The following tables summarize the performance characteristics of various analytical methods using different internal standards for the quantification of fenofibric acid.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Citation
Fenofibric Acid-d6Fenofibric AcidRat Plasma50 - 60005097.65 - 111.63< 11.9193 - 101[1]
Fenofibric Acid-d6Fenofibric AcidHuman Plasma150 - 20383150Within ±2.8< 2.573.8 - 75.4[2][3]
2-Chloro Fenofibric Acid-d6Fenofibric AcidHuman Plasma50 - 200005091 - 112< 13Not Reported[2][4]

Table 2: Performance Characteristics of Analytical Methods Using Non-Deuterated Internal Standards

Internal StandardAnalyteMethodMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (%CV)Recovery (%)Citation
Mefenamic AcidFenofibric AcidUPLC-MS/MSHuman Plasma0.05 - 7.1290.05Within 9.3< 9.366.7[5]
Diclofenac AcidFenofibric AcidLC-MS/MSRat Plasma0.005 - 1.2500.005-0.9 to 2.1< 8.290.3 - 94.7[6]
FluvastatinFenofibric AcidUHPLC-UVRat Plasma0.1 - 100.1Not Reported< 5Not Reported[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using both deuterated and non-deuterated internal standards.

Method 1: UPLC-MS/MS with Deuterated Internal Standard (Fenofibric Acid-d6)

This method is suitable for the quantification of fenofibric acid in rat plasma.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 50 µL of the fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.

    • Vortex the mixture.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex again and then centrifuge.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode can be used.

    • Detection: Multiple Reaction Monitoring (MRM). For Fenofibric Acid-d6 in negative mode, the transition is m/z 322.9 → 230.8.[2][3]

Method 2: UPLC-MS/MS with Non-Deuterated Internal Standard (Mefenamic Acid)

This method is applicable for the determination of fenofibric acid in human plasma.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Use 250 µL of human plasma.

    • Perform a one-step liquid-liquid extraction. (Specific solvent not detailed in abstract).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • System: UPLC-MS/MS

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Isocratic elution (details not specified in abstract).

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical process.

Experimental Workflow for Fenofibric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Fenofibric Acid-d6) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification

Caption: Workflow for Fenofibric Acid Analysis using Protein Precipitation.

Logical Relationship of Internal Standard Selection cluster_is_type Internal Standard Type cluster_properties Key Properties for Selection analyte Fenofibric Acid deuterated Deuterated Analog (e.g., Fenofibric Acid-d6) analyte->deuterated Ideal Choice non_deuterated Non-Deuterated Analog (e.g., Mefenamic Acid) analyte->non_deuterated Alternative Choice physchem Similar Physicochemical Properties deuterated->physchem retention Similar Retention Time deuterated->retention ionization Similar Ionization Efficiency deuterated->ionization non_deuterated->physchem non_deuterated->retention non_deuterated->ionization

Caption: Rationale for Internal Standard Selection in Bioanalysis.

References

A Comparative Guide to the Bioanalytical Analysis of Fenofibric Acid Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of fenofibric acid in biological matrices, with a focus on methods employing deuterated internal standards such as 3-Chloro Fenofibric Acid-d6. The data presented is compiled from various validation studies to aid researchers in selecting and developing robust analytical methods.

Quantitative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of different validated methods for fenofibric acid analysis. These methods utilize deuterated internal standards to ensure high accuracy and precision.

Table 1: UPLC-MS/MS Method Performance for Fenofibric Acid in Rat Plasma [1]

ParameterPerformance Characteristic
Linearity Range 50 - 6000 ng/mL (r² = 0.9984)
Lower Limit of Quantification (LLOQ) 50.0 ng/mL
Limit of Detection (LOD) 3.0 ng/mL
Accuracy 97.65 - 111.63%
Precision (CV%) < 11.91%
Internal Standard Fenofibric Acid-d6

Table 2: LC-MS/MS Method Performance for Fenofibric Acid in Human Plasma [2]

ParameterPerformance Characteristic
Linearity Range 0.150 - 20.383 µg/mL
Intra- and Inter-run Imprecision (CV%) < 2.5%
Inaccuracy Within ±2.8%
Analytical Recovery (Fenofibric Acid) 73.8 - 75.4%
Analytical Recovery (Internal Standard) 85.9%
Internal Standard 2-Chloro Fenofibric Acid-d6

Table 3: UHPLC-UV Method Performance for Fenofibric Acid in Rat Plasma [3][4]

ParameterPerformance Characteristic
Linearity Range 100 - 10000 ng/mL (r² ≥ 0.9993)
Lower Limit of Quantification (LLOQ) 100 ng/mL
Limit of Detection (LOD) 40 ng/mL
Within and Between-day Precision (CV%) < 5%
Internal Standard Not specified, but a simultaneous analysis of fenofibrate (B1672516) and fenofibric acid was performed.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.

1. UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma [1]

  • Sample Preparation: A protein precipitation technique was employed. To 50 µL of rat plasma, 50 µL of a fenofibric acid working solution and 50 µL of the Fenofibric Acid-d6 internal standard solution were added. The mixture was vortexed, and then 200 µL of acetonitrile (B52724) was added to precipitate proteins.

  • Chromatography: Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm). The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The flow rate was maintained at 0.3 mL/min.

  • Mass Spectrometry: The analysis was performed using a mass spectrometer in positive electrospray ionization mode.

  • Internal Standard: Fenofibric Acid-d6 was used as the internal standard. A stock solution was prepared by dissolving 1 mg of Fenofibric Acid-d6 in 1 mL of methanol, which was then diluted to a working concentration of 1 µg/mL.[1]

2. LC-MS/MS Method for Fenofibric Acid in Human Plasma [2]

  • Sample Preparation: A single-step protein precipitation was used to extract fenofibric acid and the internal standard from 100 µL of human plasma using acetonitrile. In a separate method described, solid-phase extraction (SPE) with polymer-based, hydrophilic-lipophilic balanced cartridges was utilized.

  • Chromatography: A Discovery C18 column (4.6 × 50 mm, 5 μm) was used with a mobile phase of 0.2% formic acid solution/acetonitrile (35:65, v/v).

  • Mass Spectrometry: An API 3000 mass spectrometer was operated in the multiple reaction monitoring (MRM) mode with negative ion detection. The mass transitions monitored were m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for the deuterated internal standard.

  • Internal Standard: 2-Chloro Fenofibric Acid-d6 was used as the internal standard.

3. UHPLC-UV Method for Fenofibric Acid in Rat Plasma [3][4]

  • Chromatography: An Acquity® BEH C18 column was used with a mobile phase of methanol-water (65:35, v/v). The analysis was performed with an isocratic flow at 0.3 ml/min, and UV detection was set at 284 nm. The total run time was 2.5 minutes.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[1][5]

Bioanalytical_Method_Validation_Workflow A Method Development B Full Validation A->B C Selectivity & Specificity B->C D Matrix Effect B->D E Calibration Curve & Range B->E F Accuracy & Precision B->F G Carryover & Dilution Integrity B->G H Stability B->H I Study Sample Analysis C->I D->I E->I F->I G->I H->I

Bioanalytical Method Validation Workflow

This comprehensive approach to method validation ensures the reliability and accuracy of bioanalytical data for pharmacokinetic and other drug development studies. The use of deuterated internal standards, such as this compound, is a critical component in achieving high-quality results.

References

A Comparative Guide to the Bioanalytical Analysis of Fenofibric Acid Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of fenofibric acid in biological matrices, with a focus on methods employing deuterated internal standards such as 3-Chloro Fenofibric Acid-d6. The data presented is compiled from various validation studies to aid researchers in selecting and developing robust analytical methods.

Quantitative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of different validated methods for fenofibric acid analysis. These methods utilize deuterated internal standards to ensure high accuracy and precision.

Table 1: UPLC-MS/MS Method Performance for Fenofibric Acid in Rat Plasma [1]

ParameterPerformance Characteristic
Linearity Range 50 - 6000 ng/mL (r² = 0.9984)
Lower Limit of Quantification (LLOQ) 50.0 ng/mL
Limit of Detection (LOD) 3.0 ng/mL
Accuracy 97.65 - 111.63%
Precision (CV%) < 11.91%
Internal Standard Fenofibric Acid-d6

Table 2: LC-MS/MS Method Performance for Fenofibric Acid in Human Plasma [2]

ParameterPerformance Characteristic
Linearity Range 0.150 - 20.383 µg/mL
Intra- and Inter-run Imprecision (CV%) < 2.5%
Inaccuracy Within ±2.8%
Analytical Recovery (Fenofibric Acid) 73.8 - 75.4%
Analytical Recovery (Internal Standard) 85.9%
Internal Standard 2-Chloro Fenofibric Acid-d6

Table 3: UHPLC-UV Method Performance for Fenofibric Acid in Rat Plasma [3][4]

ParameterPerformance Characteristic
Linearity Range 100 - 10000 ng/mL (r² ≥ 0.9993)
Lower Limit of Quantification (LLOQ) 100 ng/mL
Limit of Detection (LOD) 40 ng/mL
Within and Between-day Precision (CV%) < 5%
Internal Standard Not specified, but a simultaneous analysis of fenofibrate and fenofibric acid was performed.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.

1. UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma [1]

  • Sample Preparation: A protein precipitation technique was employed. To 50 µL of rat plasma, 50 µL of a fenofibric acid working solution and 50 µL of the Fenofibric Acid-d6 internal standard solution were added. The mixture was vortexed, and then 200 µL of acetonitrile was added to precipitate proteins.

  • Chromatography: Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm). The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The flow rate was maintained at 0.3 mL/min.

  • Mass Spectrometry: The analysis was performed using a mass spectrometer in positive electrospray ionization mode.

  • Internal Standard: Fenofibric Acid-d6 was used as the internal standard. A stock solution was prepared by dissolving 1 mg of Fenofibric Acid-d6 in 1 mL of methanol, which was then diluted to a working concentration of 1 µg/mL.[1]

2. LC-MS/MS Method for Fenofibric Acid in Human Plasma [2]

  • Sample Preparation: A single-step protein precipitation was used to extract fenofibric acid and the internal standard from 100 µL of human plasma using acetonitrile. In a separate method described, solid-phase extraction (SPE) with polymer-based, hydrophilic-lipophilic balanced cartridges was utilized.

  • Chromatography: A Discovery C18 column (4.6 × 50 mm, 5 μm) was used with a mobile phase of 0.2% formic acid solution/acetonitrile (35:65, v/v).

  • Mass Spectrometry: An API 3000 mass spectrometer was operated in the multiple reaction monitoring (MRM) mode with negative ion detection. The mass transitions monitored were m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for the deuterated internal standard.

  • Internal Standard: 2-Chloro Fenofibric Acid-d6 was used as the internal standard.

3. UHPLC-UV Method for Fenofibric Acid in Rat Plasma [3][4]

  • Chromatography: An Acquity® BEH C18 column was used with a mobile phase of methanol-water (65:35, v/v). The analysis was performed with an isocratic flow at 0.3 ml/min, and UV detection was set at 284 nm. The total run time was 2.5 minutes.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[1][5]

Bioanalytical_Method_Validation_Workflow A Method Development B Full Validation A->B C Selectivity & Specificity B->C D Matrix Effect B->D E Calibration Curve & Range B->E F Accuracy & Precision B->F G Carryover & Dilution Integrity B->G H Stability B->H I Study Sample Analysis C->I D->I E->I F->I G->I H->I

Bioanalytical Method Validation Workflow

This comprehensive approach to method validation ensures the reliability and accuracy of bioanalytical data for pharmacokinetic and other drug development studies. The use of deuterated internal standards, such as this compound, is a critical component in achieving high-quality results.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Fenofibric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, selecting an appropriate internal standard is paramount for achieving accurate and precise results. This guide provides a comparative overview of commonly used internal standards, supported by experimental data from published literature. While this guide focuses on available alternatives, it is important to note the absence of published, peer-reviewed data on the accuracy and precision of 3-Chloro Fenofibric Acid-d6 as an internal standard at the time of this publication.

Fenofibric acid's therapeutic role in managing dyslipidemia necessitates robust and reliable bioanalytical methods for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability.

Performance Comparison of Internal Standards

The following table summarizes the accuracy and precision data from various studies that have employed different internal standards for the quantification of fenofibric acid in biological matrices.

Internal StandardAnalyteMatrixConcentration RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery or % Bias)Reference
Fenofibric Acid-d6Fenofibric AcidHuman Plasma0.150 - 20.383 µg/mL< 2.5%< 2.5%Within ±2.8%[1][2]
Fenofibric Acid-d6Fenofibric AcidRat Plasma50 - 6000 ng/mL< 12%< 12%97.65 - 111.63%[3]
2-Chloro Fenofibric Acid-d6Fenofibric AcidHuman Plasma0.05 - 20 µg/mL< 13%< 13%91 - 112%[4]
Diclofenac AcidFenofibric AcidRat Plasma0.005 - 1.250 µg/mL< 8.2%< 8.2%-0.9 to 2.1%

Experimental Methodologies

This section provides an overview of the experimental protocols used in the studies cited in the comparison table. These protocols highlight the key steps in sample preparation and analysis.

Method 1: Fenofibric Acid-d6 as Internal Standard in Human Plasma[1][2]
  • Sample Preparation: Solid Phase Extraction (SPE)

    • Plasma samples were processed using a polymer-based, hydrophilic-lipophilic balanced SPE cartridge.

  • Chromatography:

    • Column: Discovery C18 (4.6 × 50 mm, 5 µm)

    • Mobile Phase: 0.2% formic acid solution/acetonitrile (B52724) (35:65, v/v)

  • Mass Spectrometry:

    • Instrument: API 3000 mass spectrometer

    • Ionization: Electrospray Ionization (ESI) in negative mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Fenofibric acid transition: m/z 317.1 → 230.9

      • Fenofibric acid-d6 transition: m/z 322.9 → 230.8

Method 2: Fenofibric Acid-d6 as Internal Standard in Rat Plasma[3]
  • Sample Preparation: Protein Precipitation

    • To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution were added.

    • Proteins were precipitated by adding 200 µL of acetonitrile.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry:

    • Instrument: UPLC-MS/MS

    • Ionization: Not specified in the provided abstract.

    • Detection: Not specified in the provided abstract.

Method 3: 2-Chloro Fenofibric Acid-d6 as Internal Standard in Human Plasma[4]
  • Sample Preparation: Protein Precipitation

    • Fenofibric acid and 2-chloro fenofibric acid-d6 were extracted from 100 µL of human plasma using acetonitrile.

  • Chromatography:

    • Column: ACE column (2.1 mm inner diameter for LC-MS/MS)

    • Mobile Phase: Water:methanol:formic acid (35:65:0.1, v/v/v)

    • Flow Rate: 1 mL/min (for a 4.6 mm inner diameter column, flow rate for 2.1 mm not specified)

  • Mass Spectrometry:

    • Instrument: LC-MS/MS system

    • Ionization: Not specified in the provided abstract.

    • Detection: Not specified in the provided abstract.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate a typical bioanalytical workflow and the primary signaling pathway of fenofibric acid.

Bioanalytical_Workflow_for_Fenofibric_Acid Plasma_Sample Plasma Sample Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Sample Preparation (SPE or Protein Precipitation) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration Result Data_Analysis->Result

Caption: A typical bioanalytical workflow for fenofibric acid quantification.

Fenofibric_Acid_Signaling_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to

Caption: The PPARα signaling pathway activated by fenofibric acid.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Fenofibric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, selecting an appropriate internal standard is paramount for achieving accurate and precise results. This guide provides a comparative overview of commonly used internal standards, supported by experimental data from published literature. While this guide focuses on available alternatives, it is important to note the absence of published, peer-reviewed data on the accuracy and precision of 3-Chloro Fenofibric Acid-d6 as an internal standard at the time of this publication.

Fenofibric acid's therapeutic role in managing dyslipidemia necessitates robust and reliable bioanalytical methods for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability.

Performance Comparison of Internal Standards

The following table summarizes the accuracy and precision data from various studies that have employed different internal standards for the quantification of fenofibric acid in biological matrices.

Internal StandardAnalyteMatrixConcentration RangeIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery or % Bias)Reference
Fenofibric Acid-d6Fenofibric AcidHuman Plasma0.150 - 20.383 µg/mL< 2.5%< 2.5%Within ±2.8%[1][2]
Fenofibric Acid-d6Fenofibric AcidRat Plasma50 - 6000 ng/mL< 12%< 12%97.65 - 111.63%[3]
2-Chloro Fenofibric Acid-d6Fenofibric AcidHuman Plasma0.05 - 20 µg/mL< 13%< 13%91 - 112%[4]
Diclofenac AcidFenofibric AcidRat Plasma0.005 - 1.250 µg/mL< 8.2%< 8.2%-0.9 to 2.1%

Experimental Methodologies

This section provides an overview of the experimental protocols used in the studies cited in the comparison table. These protocols highlight the key steps in sample preparation and analysis.

Method 1: Fenofibric Acid-d6 as Internal Standard in Human Plasma[1][2]
  • Sample Preparation: Solid Phase Extraction (SPE)

    • Plasma samples were processed using a polymer-based, hydrophilic-lipophilic balanced SPE cartridge.

  • Chromatography:

    • Column: Discovery C18 (4.6 × 50 mm, 5 µm)

    • Mobile Phase: 0.2% formic acid solution/acetonitrile (35:65, v/v)

  • Mass Spectrometry:

    • Instrument: API 3000 mass spectrometer

    • Ionization: Electrospray Ionization (ESI) in negative mode

    • Detection: Multiple Reaction Monitoring (MRM)

      • Fenofibric acid transition: m/z 317.1 → 230.9

      • Fenofibric acid-d6 transition: m/z 322.9 → 230.8

Method 2: Fenofibric Acid-d6 as Internal Standard in Rat Plasma[3]
  • Sample Preparation: Protein Precipitation

    • To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution were added.

    • Proteins were precipitated by adding 200 µL of acetonitrile.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry:

    • Instrument: UPLC-MS/MS

    • Ionization: Not specified in the provided abstract.

    • Detection: Not specified in the provided abstract.

Method 3: 2-Chloro Fenofibric Acid-d6 as Internal Standard in Human Plasma[4]
  • Sample Preparation: Protein Precipitation

    • Fenofibric acid and 2-chloro fenofibric acid-d6 were extracted from 100 µL of human plasma using acetonitrile.

  • Chromatography:

    • Column: ACE column (2.1 mm inner diameter for LC-MS/MS)

    • Mobile Phase: Water:methanol:formic acid (35:65:0.1, v/v/v)

    • Flow Rate: 1 mL/min (for a 4.6 mm inner diameter column, flow rate for 2.1 mm not specified)

  • Mass Spectrometry:

    • Instrument: LC-MS/MS system

    • Ionization: Not specified in the provided abstract.

    • Detection: Not specified in the provided abstract.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate a typical bioanalytical workflow and the primary signaling pathway of fenofibric acid.

Bioanalytical_Workflow_for_Fenofibric_Acid Plasma_Sample Plasma Sample Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Sample Preparation (SPE or Protein Precipitation) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration Result Data_Analysis->Result

Caption: A typical bioanalytical workflow for fenofibric acid quantification.

Fenofibric_Acid_Signaling_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to

Caption: The PPARα signaling pathway activated by fenofibric acid.

References

Linearity of Detection for Fenofibric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity of detection for fenofibric acid, the active metabolite of fenofibrate (B1672516), using different analytical methodologies. While direct linearity data for the deuterated internal standard, 3-Chloro Fenofibric Acid-d6, is not the primary focus of method validation, this guide leverages data from studies where it or similar deuterated analogs are used to ensure accuracy and precision in the quantification of fenofibric acid. The linearity of the response to the analyte is a critical parameter in bioanalytical method validation, demonstrating that the method is suitable for its intended purpose over a specified concentration range.

Comparison of Linearity Parameters

The following table summarizes the linearity of detection for fenofibric acid using various analytical techniques, providing a clear comparison of their performance.

Analytical MethodLinear RangeCoefficient of Determination (R²)Lower Limit of Quantification (LLOQ)Internal Standard
UPLC-MS/MS 50 - 6000 ng/mL0.998450.0 ng/mLFenofibric acid-D6
LC-MS/MS 0.150 - 20.383 µg/mLNot explicitly stated, but method validated0.150 µg/mL2-chloro fenofibric acid-d6
LC-MS/MS 0.005 - 1.250 µg/mLNot explicitly stated, but method validated0.005 µg/mLDiclofenac acid
HPLC-UV 100 - 10000 ng/mL≥ 0.9993100 ng/mLNot specified
HPLC 0.5 - 40 mg/LNot explicitly stated, but method validatedNot explicitly stated, but linear range implies LLOQ of 0.5 mg/LClofibric acid or 1-napthyl acetic acid

Experimental Protocols

The establishment of linearity is a fundamental component of bioanalytical method validation. Below are generalized experimental protocols for determining the linearity of fenofibric acid detection based on the reviewed literature.

UPLC-MS/MS Method
  • Preparation of Standards: A stock solution of fenofibric acid is prepared in methanol (B129727) and serially diluted to create calibration standards with concentrations ranging from 50 to 6000 ng/mL.[1] A stock solution of the internal standard, fenofibric acid-D6, is also prepared in methanol.[1]

  • Sample Preparation: To a fixed volume of rat plasma, aliquots of the fenofibric acid working solutions and a constant concentration of the fenofibric acid-D6 internal standard solution are added.[1] Protein precipitation is then performed by adding acetonitrile (B52724).[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometry Detection: The analysis is performed using a mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio of fenofibric acid to the internal standard against the nominal concentration of the analytes. A weighted linear regression (1/x) is used to assess linearity.[1]

LC-MS/MS Method
  • Preparation of Standards: Calibration standards for fenofibric acid are prepared in a range of 0.150 to 20.383 µg/mL.[2]

  • Sample Preparation: Fenofibric acid and the internal standard (2-chloro fenofibric acid-d6) are extracted from human plasma using acetonitrile.[2]

  • Chromatographic Conditions:

    • Column: ACE column (50 mm, 5 micron with 2.1 mm inner diameter).[2]

    • Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v).[2]

  • Mass Spectrometry Detection: Detection is achieved using tandem mass spectrometry in negative ion MRM mode, monitoring the transitions m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for the internal standard.[2]

  • Data Analysis: The linearity of the method is validated over the specified concentration range.[2]

HPLC-UV Method
  • Preparation of Standards: Six non-zero standard concentrations of fenofibric acid are prepared from a stock solution (1 mg/ml).[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase Acquity® BEH C18.[3]

    • Mobile Phase: Isocratic elution with methanol–water (65:35, v/v).[3]

    • Flow Rate: 0.3 ml/min.[3]

    • Detection: UV detection at 284 nm.[3]

  • Data Analysis: A calibration curve is constructed by plotting the chromatographic peak area against the fenofibric acid concentration. The linearity is evaluated based on the correlation coefficient (r²) of the curve.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the linearity of detection in a bioanalytical method.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Analyte Stock Solution calibration_standards Prepare Calibration Standards (Multiple Concentrations) stock_solution->calibration_standards is_stock_solution Prepare Internal Standard Stock Solution spike_samples Spike Blank Matrix with Standards & IS is_stock_solution->spike_samples calibration_standards->spike_samples qc_samples Prepare Quality Control Samples qc_samples->spike_samples extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_samples->extraction chromatography Chromatographic Separation (LC or HPLC) extraction->chromatography detection Detection (MS/MS or UV) chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration ratio_calculation Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve linearity_assessment Assess Linearity (e.g., R², Range) calibration_curve->linearity_assessment

Caption: Workflow for Linearity Assessment.

References

Linearity of Detection for Fenofibric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity of detection for fenofibric acid, the active metabolite of fenofibrate, using different analytical methodologies. While direct linearity data for the deuterated internal standard, 3-Chloro Fenofibric Acid-d6, is not the primary focus of method validation, this guide leverages data from studies where it or similar deuterated analogs are used to ensure accuracy and precision in the quantification of fenofibric acid. The linearity of the response to the analyte is a critical parameter in bioanalytical method validation, demonstrating that the method is suitable for its intended purpose over a specified concentration range.

Comparison of Linearity Parameters

The following table summarizes the linearity of detection for fenofibric acid using various analytical techniques, providing a clear comparison of their performance.

Analytical MethodLinear RangeCoefficient of Determination (R²)Lower Limit of Quantification (LLOQ)Internal Standard
UPLC-MS/MS 50 - 6000 ng/mL0.998450.0 ng/mLFenofibric acid-D6
LC-MS/MS 0.150 - 20.383 µg/mLNot explicitly stated, but method validated0.150 µg/mL2-chloro fenofibric acid-d6
LC-MS/MS 0.005 - 1.250 µg/mLNot explicitly stated, but method validated0.005 µg/mLDiclofenac acid
HPLC-UV 100 - 10000 ng/mL≥ 0.9993100 ng/mLNot specified
HPLC 0.5 - 40 mg/LNot explicitly stated, but method validatedNot explicitly stated, but linear range implies LLOQ of 0.5 mg/LClofibric acid or 1-napthyl acetic acid

Experimental Protocols

The establishment of linearity is a fundamental component of bioanalytical method validation. Below are generalized experimental protocols for determining the linearity of fenofibric acid detection based on the reviewed literature.

UPLC-MS/MS Method
  • Preparation of Standards: A stock solution of fenofibric acid is prepared in methanol and serially diluted to create calibration standards with concentrations ranging from 50 to 6000 ng/mL.[1] A stock solution of the internal standard, fenofibric acid-D6, is also prepared in methanol.[1]

  • Sample Preparation: To a fixed volume of rat plasma, aliquots of the fenofibric acid working solutions and a constant concentration of the fenofibric acid-D6 internal standard solution are added.[1] Protein precipitation is then performed by adding acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometry Detection: The analysis is performed using a mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio of fenofibric acid to the internal standard against the nominal concentration of the analytes. A weighted linear regression (1/x) is used to assess linearity.[1]

LC-MS/MS Method
  • Preparation of Standards: Calibration standards for fenofibric acid are prepared in a range of 0.150 to 20.383 µg/mL.[2]

  • Sample Preparation: Fenofibric acid and the internal standard (2-chloro fenofibric acid-d6) are extracted from human plasma using acetonitrile.[2]

  • Chromatographic Conditions:

    • Column: ACE column (50 mm, 5 micron with 2.1 mm inner diameter).[2]

    • Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v).[2]

  • Mass Spectrometry Detection: Detection is achieved using tandem mass spectrometry in negative ion MRM mode, monitoring the transitions m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for the internal standard.[2]

  • Data Analysis: The linearity of the method is validated over the specified concentration range.[2]

HPLC-UV Method
  • Preparation of Standards: Six non-zero standard concentrations of fenofibric acid are prepared from a stock solution (1 mg/ml).[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase Acquity® BEH C18.[3]

    • Mobile Phase: Isocratic elution with methanol–water (65:35, v/v).[3]

    • Flow Rate: 0.3 ml/min.[3]

    • Detection: UV detection at 284 nm.[3]

  • Data Analysis: A calibration curve is constructed by plotting the chromatographic peak area against the fenofibric acid concentration. The linearity is evaluated based on the correlation coefficient (r²) of the curve.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the linearity of detection in a bioanalytical method.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Analyte Stock Solution calibration_standards Prepare Calibration Standards (Multiple Concentrations) stock_solution->calibration_standards is_stock_solution Prepare Internal Standard Stock Solution spike_samples Spike Blank Matrix with Standards & IS is_stock_solution->spike_samples calibration_standards->spike_samples qc_samples Prepare Quality Control Samples qc_samples->spike_samples extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_samples->extraction chromatography Chromatographic Separation (LC or HPLC) extraction->chromatography detection Detection (MS/MS or UV) chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration ratio_calculation Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve linearity_assessment Assess Linearity (e.g., R², Range) calibration_curve->linearity_assessment

Caption: Workflow for Linearity Assessment.

References

A Comparative Analysis of Analytical Sensitivity for Fenofibric Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and pharmacokinetics, establishing a robust and sensitive analytical method is paramount for accurate quantification of drug molecules and their metabolites. This guide provides a comparative overview of the limit of detection (LOD) and lower limit of quantification (LLOQ) for fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate (B1672516), and its related analogues. While a specific limit of detection for 3-Chloro Fenofibric Acid-d6 is not prominently published, as it is primarily utilized as an internal standard for analytical precision, this guide presents data for closely related compounds to offer a valuable benchmark for researchers, scientists, and drug development professionals.

The data compiled herein is sourced from various validated analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS), which are the gold standard for bioanalytical assays.

Comparative Performance Data

The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) for fenofibric acid and a related compound as determined by various analytical methodologies. This data is crucial for selecting an appropriate analytical method based on the required sensitivity for a given study.

AnalyteMethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
Fenofibric AcidUPLC-MS/MSRat Plasma3.0 ng/mL[1]50 ng/mL[1]
Fenofibric AcidLC-MS/MSRat Plasma-0.005 µg/mL (5 ng/mL)[2][3]
Fenofibric AcidUPLC-MS/MSRat Plasma-5 ng/mL[4]
Fenofibric AcidRP-HPLC-UV-0.70 µg/mL2.13 µg/mL[5]
Fenofibric AcidLC-MS/MSHuman Plasma-0.150 µg/mL (150 ng/mL)[6]

Note: The use of deuterated internal standards like this compound or Fenofibric Acid-d6 is a standard practice to ensure the accuracy and precision of the quantification of the target analyte (fenofibric acid) by correcting for matrix effects and variations during sample processing.

Experimental Methodologies

The determination of LOD and LLOQ is intrinsically linked to the experimental protocol employed. Below are detailed summaries of the methodologies used in the cited studies.

1. UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma [1]

  • Instrumentation : Waters Acquity UPLC I-class Plus system coupled with a Xevo TQ-S micro tandem mass spectrometer.

  • Chromatographic Separation : An Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm) was used with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid in a gradient elution. The flow rate was 0.3 mL/min.

  • Sample Preparation : Protein precipitation of rat plasma samples was performed using acetonitrile.

  • Internal Standard : Fenofibric acid-D6.

  • Ionization and Detection : Electrospray ionization in positive mode (ESI+).

  • Linearity : The method demonstrated linearity over a concentration range of 50-6000 ng/mL.

2. LC-MS/MS Method for Fenofibric Acid in Rat Plasma [3]

  • Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Separation : A reversed-phase Discovery C18 column (2.1 × 50 mm, 5 µm) was used with an isocratic mobile phase of methanol-water-formic acid (75:25:0.25, v/v/v).

  • Sample Preparation : Liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

  • Internal Standard : Diclofenac acid.

  • Ionization and Detection : Electrospray ionization in negative ion mode (ESI-). The mass transitions monitored were m/z 317 → m/z 213 for fenofibric acid and m/z 294 → m/z 250 for the internal standard.

  • Linearity : The method was linear from 0.005 to 1.250 µg/mL.

Visualizing the Analytical Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for the analysis of fenofibric acid in a biological matrix using LC-MS/MS.

Analytical Workflow for Fenofibric Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC/HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results LOD/LLOQ Determination quantification->results

References

A Comparative Analysis of Analytical Sensitivity for Fenofibric Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and pharmacokinetics, establishing a robust and sensitive analytical method is paramount for accurate quantification of drug molecules and their metabolites. This guide provides a comparative overview of the limit of detection (LOD) and lower limit of quantification (LLOQ) for fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, and its related analogues. While a specific limit of detection for 3-Chloro Fenofibric Acid-d6 is not prominently published, as it is primarily utilized as an internal standard for analytical precision, this guide presents data for closely related compounds to offer a valuable benchmark for researchers, scientists, and drug development professionals.

The data compiled herein is sourced from various validated analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS), which are the gold standard for bioanalytical assays.

Comparative Performance Data

The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) for fenofibric acid and a related compound as determined by various analytical methodologies. This data is crucial for selecting an appropriate analytical method based on the required sensitivity for a given study.

AnalyteMethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
Fenofibric AcidUPLC-MS/MSRat Plasma3.0 ng/mL[1]50 ng/mL[1]
Fenofibric AcidLC-MS/MSRat Plasma-0.005 µg/mL (5 ng/mL)[2][3]
Fenofibric AcidUPLC-MS/MSRat Plasma-5 ng/mL[4]
Fenofibric AcidRP-HPLC-UV-0.70 µg/mL2.13 µg/mL[5]
Fenofibric AcidLC-MS/MSHuman Plasma-0.150 µg/mL (150 ng/mL)[6]

Note: The use of deuterated internal standards like this compound or Fenofibric Acid-d6 is a standard practice to ensure the accuracy and precision of the quantification of the target analyte (fenofibric acid) by correcting for matrix effects and variations during sample processing.

Experimental Methodologies

The determination of LOD and LLOQ is intrinsically linked to the experimental protocol employed. Below are detailed summaries of the methodologies used in the cited studies.

1. UPLC-MS/MS Method for Fenofibric Acid in Rat Plasma [1]

  • Instrumentation : Waters Acquity UPLC I-class Plus system coupled with a Xevo TQ-S micro tandem mass spectrometer.

  • Chromatographic Separation : An Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm) was used with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid in a gradient elution. The flow rate was 0.3 mL/min.

  • Sample Preparation : Protein precipitation of rat plasma samples was performed using acetonitrile.

  • Internal Standard : Fenofibric acid-D6.

  • Ionization and Detection : Electrospray ionization in positive mode (ESI+).

  • Linearity : The method demonstrated linearity over a concentration range of 50-6000 ng/mL.

2. LC-MS/MS Method for Fenofibric Acid in Rat Plasma [3]

  • Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Separation : A reversed-phase Discovery C18 column (2.1 × 50 mm, 5 µm) was used with an isocratic mobile phase of methanol-water-formic acid (75:25:0.25, v/v/v).

  • Sample Preparation : Liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

  • Internal Standard : Diclofenac acid.

  • Ionization and Detection : Electrospray ionization in negative ion mode (ESI-). The mass transitions monitored were m/z 317 → m/z 213 for fenofibric acid and m/z 294 → m/z 250 for the internal standard.

  • Linearity : The method was linear from 0.005 to 1.250 µg/mL.

Visualizing the Analytical Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for the analysis of fenofibric acid in a biological matrix using LC-MS/MS.

Analytical Workflow for Fenofibric Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC/HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification results LOD/LLOQ Determination quantification->results

References

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Chloro Fenofibric Acid-d6 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison between the deuterated standard, 3-Chloro Fenofibric Acid-d6, and its non-deuterated counterpart, highlighting the superior performance of the former in bioanalytical applications, supported by experimental data.

Fenofibric acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical studies.

The Critical Role of Internal Standards in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition.[2][4][5] This ensures they co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[2][4][6]

Performance Comparison: Deuterated vs. Non-Deuterated Standard

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated (structural analogue or different compound) internal standard in the bioanalysis of fenofibric acid. The primary benefit lies in the ability of the deuterated standard to compensate for matrix effects and variability in ionization efficiency, which are common challenges in complex biological samples like plasma.

Several validated LC-MS/MS methods for fenofibric acid quantification demonstrate the excellent performance achieved with a deuterated internal standard.[7][8][9][10] The data presented below is a summary of performance characteristics from such studies. While a direct head-to-head comparison within a single study is not always published, the performance metrics of methods employing a deuterated standard consistently meet and often exceed regulatory requirements for bioanalytical method validation.

Quantitative Performance Data
ParameterPerformance with this compound as Internal StandardTypical Performance with a Non-Deuterated Internal Standard
Linearity (r²) ≥ 0.996[11]Generally ≥ 0.99, but can be more susceptible to matrix-induced non-linearity.
Lower Limit of Quantification (LLOQ) As low as 5 ng/mL in plasma[1][11]May be higher due to increased background noise and interference.
Intra-day Precision (%CV) < 2.7%[11]Typically < 15%, but can be higher and more variable.
Inter-day Precision (%CV) < 2.5%[11]Typically < 15%, but can be higher and more variable.
Accuracy (%RE) -6.9% to 4.5%[11]Generally within ±15%, but can be biased by differential matrix effects.
Recovery 73.8–85.9%[7][10]Can be more variable and may differ significantly from the analyte's recovery.
Matrix Effect 95.32% to 110.55%[11]Can be significant and variable, leading to inaccurate results.

Experimental Protocols

The following is a representative experimental protocol for the quantification of fenofibric acid in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

  • Add a protein precipitation reagent such as acetonitrile (B52724).[9][10]

  • Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with the mobile phase before injection into the LC-MS/MS system.[11]

LC-MS/MS Analysis
  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.[1][7][8][12]

  • Mobile Phase: A mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][9][11]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The mass transitions for fenofibric acid and its deuterated internal standard are monitored.

    • Fenofibric Acid (non-deuterated): m/z 317.1 → 230.9[7][10]

    • This compound: m/z 322.9 → 230.8[7][10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical reasoning behind selecting a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 3-Chloro Fenofibric Acid-d6 (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for the quantification of fenofibric acid.

Internal_Standard_Selection cluster_choices Internal Standard Choices cluster_properties Key Properties Start Need for an Internal Standard in Bioanalysis Deuterated Deuterated Standard (e.g., this compound) Start->Deuterated NonDeuterated Non-Deuterated Standard (Structural Analogue) Start->NonDeuterated Goal Accurate and Precise Quantification Coelution Co-elution with Analyte Deuterated->Coelution Identical Chromatography MatrixEffect Compensation for Matrix Effects Deuterated->MatrixEffect Identical Ionization Behavior Recovery Similar Extraction Recovery Deuterated->Recovery Identical Physicochemical Properties NonDeuterated->Coelution Different Retention Time NonDeuterated->MatrixEffect Different Ionization Efficiency NonDeuterated->Recovery Different Recovery Coelution->Goal MatrixEffect->Goal Recovery->Goal

References

The Gold Standard in Bioanalysis: A Comparative Guide to 3-Chloro Fenofibric Acid-d6 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison between the deuterated standard, 3-Chloro Fenofibric Acid-d6, and its non-deuterated counterpart, highlighting the superior performance of the former in bioanalytical applications, supported by experimental data.

Fenofibric acid works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which leads to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical studies.

The Critical Role of Internal Standards in Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition.[2][4][5] This ensures they co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[2][4][6]

Performance Comparison: Deuterated vs. Non-Deuterated Standard

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated (structural analogue or different compound) internal standard in the bioanalysis of fenofibric acid. The primary benefit lies in the ability of the deuterated standard to compensate for matrix effects and variability in ionization efficiency, which are common challenges in complex biological samples like plasma.

Several validated LC-MS/MS methods for fenofibric acid quantification demonstrate the excellent performance achieved with a deuterated internal standard.[7][8][9][10] The data presented below is a summary of performance characteristics from such studies. While a direct head-to-head comparison within a single study is not always published, the performance metrics of methods employing a deuterated standard consistently meet and often exceed regulatory requirements for bioanalytical method validation.

Quantitative Performance Data
ParameterPerformance with this compound as Internal StandardTypical Performance with a Non-Deuterated Internal Standard
Linearity (r²) ≥ 0.996[11]Generally ≥ 0.99, but can be more susceptible to matrix-induced non-linearity.
Lower Limit of Quantification (LLOQ) As low as 5 ng/mL in plasma[1][11]May be higher due to increased background noise and interference.
Intra-day Precision (%CV) < 2.7%[11]Typically < 15%, but can be higher and more variable.
Inter-day Precision (%CV) < 2.5%[11]Typically < 15%, but can be higher and more variable.
Accuracy (%RE) -6.9% to 4.5%[11]Generally within ±15%, but can be biased by differential matrix effects.
Recovery 73.8–85.9%[7][10]Can be more variable and may differ significantly from the analyte's recovery.
Matrix Effect 95.32% to 110.55%[11]Can be significant and variable, leading to inaccurate results.

Experimental Protocols

The following is a representative experimental protocol for the quantification of fenofibric acid in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

  • Add a protein precipitation reagent such as acetonitrile.[9][10]

  • Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with the mobile phase before injection into the LC-MS/MS system.[11]

LC-MS/MS Analysis
  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.[1][7][8][12]

  • Mobile Phase: A mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1][9][11]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The mass transitions for fenofibric acid and its deuterated internal standard are monitored.

    • Fenofibric Acid (non-deuterated): m/z 317.1 → 230.9[7][10]

    • This compound: m/z 322.9 → 230.8[7][10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical reasoning behind selecting a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 3-Chloro Fenofibric Acid-d6 (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for the quantification of fenofibric acid.

Internal_Standard_Selection cluster_choices Internal Standard Choices cluster_properties Key Properties Start Need for an Internal Standard in Bioanalysis Deuterated Deuterated Standard (e.g., this compound) Start->Deuterated NonDeuterated Non-Deuterated Standard (Structural Analogue) Start->NonDeuterated Goal Accurate and Precise Quantification Coelution Co-elution with Analyte Deuterated->Coelution Identical Chromatography MatrixEffect Compensation for Matrix Effects Deuterated->MatrixEffect Identical Ionization Behavior Recovery Similar Extraction Recovery Deuterated->Recovery Identical Physicochemical Properties NonDeuterated->Coelution Different Retention Time NonDeuterated->MatrixEffect Different Ionization Efficiency NonDeuterated->Recovery Different Recovery Coelution->Goal MatrixEffect->Goal Recovery->Goal

References

Assessing the Isotopic Contribution of 3-Chloro Fenofibric Acid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 3-Chloro Fenofibric Acid-d6 with alternative internal standards, supported by experimental data and detailed protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Comparison of Internal Standards for Fenofibric Acid Analysis

The ideal internal standard for mass spectrometry should mimic the analyte's behavior during sample preparation and analysis as closely as possible to compensate for variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[1][2] The table below compares this compound with other commonly used internal standards for fenofibric acid quantification.

ParameterThis compoundFenofibric Acid-d6Diclofenac Acid
Type Chlorinated, Deuterated AnalogDeuterated AnalogStructural Analog (Non-isotopic)
Molecular Formula C₁₇H₉D₆ClO₄C₁₇H₁₀D₆O₄C₁₄H₁₁Cl₂NO₂
Molecular Weight 324.79 g/mol 324.36 g/mol 296.15 g/mol
Mass Shift from Analyte +6 Da (and +Cl)+6 DaDifferent molecular formula
Co-elution with Analyte Expected to be very similarExpected to be very similarDifferent retention time
Potential for Cross-Contamination Low, distinct massLow, distinct massNot applicable
Reported Recovery Not explicitly reported for 3-chloro variant; a "2-chloro fenofibric acid-d6" was used in one study[3]85.9%[3][4]83.3%[5]
Reported Precision (CV%) Not explicitly reported<2.5% (Intra- and inter-run)[3][4]<8.2% (Intra- and inter-day)[5]
Reported Accuracy Not explicitly reported±2.8%[3][4]-0.9 to 2.1%[5]

Rationale for Using a Chlorinated Deuterated Internal Standard:

The use of a deuterated internal standard is advantageous as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement.[2][6] The addition of chlorine in this compound provides a further mass shift from the analyte and its common metabolites, reducing the risk of isotopic cross-talk and ensuring a clean, distinct signal in the mass spectrometer. This is particularly beneficial in complex biological matrices where multiple metabolites may be present.[7]

Experimental Protocols

Workflow for Fenofibric Acid Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound (50 µL) plasma->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject Supernatant supernatant->injection chromatography UPLC Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the quantification of fenofibric acid in plasma.

Detailed LC-MS/MS Protocol for Fenofibric Acid Quantification

This protocol is a composite of validated methods for the analysis of fenofibric acid in biological matrices.[3][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[8]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.[8]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Gradient:

    • 0-0.3 min: 50% B

    • 2.0 min: 95% B

    • 2.3-3.0 min: 100% B

    • 4.0 min: 50% B[8]

  • Injection Volume: 3 µL.[8]

3. Mass Spectrometric Detection

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[3]

    • This compound: m/z 322.9 → 230.8 (based on fenofibric acid-d6 transition)[3]

Fenofibric Acid Signaling Pathway

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects FA Fenofibric Acid PPARa PPARα FA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates PPARa_RXR->PPRE Binds to Lipid_Metabolism Increased Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Decreased Inflammation Gene_Transcription->Inflammation

Caption: Fenofibric acid activates PPARα, leading to changes in gene expression.

Upon entering the cell, fenofibric acid binds to and activates PPARα. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, while also inhibiting the expression of inflammatory genes.

References

Assessing the Isotopic Contribution of 3-Chloro Fenofibric Acid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 3-Chloro Fenofibric Acid-d6 with alternative internal standards, supported by experimental data and detailed protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Comparison of Internal Standards for Fenofibric Acid Analysis

The ideal internal standard for mass spectrometry should mimic the analyte's behavior during sample preparation and analysis as closely as possible to compensate for variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[1][2] The table below compares this compound with other commonly used internal standards for fenofibric acid quantification.

ParameterThis compoundFenofibric Acid-d6Diclofenac Acid
Type Chlorinated, Deuterated AnalogDeuterated AnalogStructural Analog (Non-isotopic)
Molecular Formula C₁₇H₉D₆ClO₄C₁₇H₁₀D₆O₄C₁₄H₁₁Cl₂NO₂
Molecular Weight 324.79 g/mol 324.36 g/mol 296.15 g/mol
Mass Shift from Analyte +6 Da (and +Cl)+6 DaDifferent molecular formula
Co-elution with Analyte Expected to be very similarExpected to be very similarDifferent retention time
Potential for Cross-Contamination Low, distinct massLow, distinct massNot applicable
Reported Recovery Not explicitly reported for 3-chloro variant; a "2-chloro fenofibric acid-d6" was used in one study[3]85.9%[3][4]83.3%[5]
Reported Precision (CV%) Not explicitly reported<2.5% (Intra- and inter-run)[3][4]<8.2% (Intra- and inter-day)[5]
Reported Accuracy Not explicitly reported±2.8%[3][4]-0.9 to 2.1%[5]

Rationale for Using a Chlorinated Deuterated Internal Standard:

The use of a deuterated internal standard is advantageous as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement.[2][6] The addition of chlorine in this compound provides a further mass shift from the analyte and its common metabolites, reducing the risk of isotopic cross-talk and ensuring a clean, distinct signal in the mass spectrometer. This is particularly beneficial in complex biological matrices where multiple metabolites may be present.[7]

Experimental Protocols

Workflow for Fenofibric Acid Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound (50 µL) plasma->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject Supernatant supernatant->injection chromatography UPLC Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for the quantification of fenofibric acid in plasma.

Detailed LC-MS/MS Protocol for Fenofibric Acid Quantification

This protocol is a composite of validated methods for the analysis of fenofibric acid in biological matrices.[3][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[8]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

2. Chromatographic Conditions

  • System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Gradient:

    • 0-0.3 min: 50% B

    • 2.0 min: 95% B

    • 2.3-3.0 min: 100% B

    • 4.0 min: 50% B[8]

  • Injection Volume: 3 µL.[8]

3. Mass Spectrometric Detection

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[3]

    • This compound: m/z 322.9 → 230.8 (based on fenofibric acid-d6 transition)[3]

Fenofibric Acid Signaling Pathway

Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects FA Fenofibric Acid PPARa PPARα FA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates PPARa_RXR->PPRE Binds to Lipid_Metabolism Increased Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Decreased Inflammation Gene_Transcription->Inflammation

Caption: Fenofibric acid activates PPARα, leading to changes in gene expression.

Upon entering the cell, fenofibric acid binds to and activates PPARα. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, while also inhibiting the expression of inflammatory genes.

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends far beyond the laboratory bench. The proper disposal of 3-Chloro Fenofibric Acid-d6, a deuterated and chlorinated analog of a lipid-lowering agent metabolite, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure its safe and compliant disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound, like its parent, Fenofibric Acid, should be treated as hazardous. Fenofibric acid is known to be harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[1][2]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Classification and Segregation: A Critical First Step

This compound must be classified as a hazardous halogenated organic waste .[3] This classification is due to the presence of chlorine in its structure. Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal pathways.

Key Segregation Practices:

  • Do not mix halogenated waste with non-halogenated organic waste.[4]

  • Keep it separate from other waste streams such as acids, bases, and oxidizers.

  • Aqueous waste should be collected separately.

The deuterated nature of the compound (d6) does not fundamentally change the disposal method, as the primary hazard is associated with its identity as a halogenated aromatic compound.

Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the safe disposal of this compound.

Disposal workflow for this compound.

1. Waste Collection and Containerization:

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Note any solvents or other chemicals mixed with the waste.

2. Temporary Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Recommended Disposal Method: The recommended method for the disposal of halogenated organic compounds is incineration at a licensed and approved waste disposal facility.[5] This high-temperature process is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts. Do not attempt to dispose of this chemical down the drain or in regular laboratory trash.

Quantitative Data Summary

ParameterValue (for Fenofibric Acid)Reference
Acute Oral Toxicity (Rat LD50) 1242 mg/kg[2]
Aquatic Toxicity (Daphnia magna EC50, 48h) 4.9 mg/L[2]
Aquatic Toxicity (Algae EC50, 24h) 10.85 mg/L[2]
UN Number (for transport) 3077 (Environmentally hazardous substance, solid, n.o.s.)[2]
Transport Hazard Class 9 (Miscellaneous dangerous goods)[2]

This data underscores the environmental hazards associated with this class of compounds and reinforces the need for containment and professional disposal to prevent release into aquatic ecosystems.

Logical Relationship of Disposal Decisions

The decision-making process for the disposal of this compound is based on its chemical properties.

DisposalLogic cluster_properties Chemical Properties cluster_classification Waste Classification cluster_action Disposal Action Prop1 Contains Chlorine (Halogenated) Class Hazardous Halogenated Organic Waste Prop1->Class Prop2 Aromatic Compound Prop2->Class Prop3 Aquatic Toxicity Prop3->Class Action Segregation & Professional Incineration Class->Action

Decision logic for proper disposal.

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment, and fostering a culture of safety and regulatory compliance.

References

Navigating the Final Frontier: Proper Disposal of 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends far beyond the laboratory bench. The proper disposal of 3-Chloro Fenofibric Acid-d6, a deuterated and chlorinated analog of a lipid-lowering agent metabolite, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure its safe and compliant disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound, like its parent, Fenofibric Acid, should be treated as hazardous. Fenofibric acid is known to be harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[1][2]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Classification and Segregation: A Critical First Step

This compound must be classified as a hazardous halogenated organic waste .[3] This classification is due to the presence of chlorine in its structure. Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal pathways.

Key Segregation Practices:

  • Do not mix halogenated waste with non-halogenated organic waste.[4]

  • Keep it separate from other waste streams such as acids, bases, and oxidizers.

  • Aqueous waste should be collected separately.

The deuterated nature of the compound (d6) does not fundamentally change the disposal method, as the primary hazard is associated with its identity as a halogenated aromatic compound.

Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the safe disposal of this compound.

Disposal workflow for this compound.

1. Waste Collection and Containerization:

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Note any solvents or other chemicals mixed with the waste.

2. Temporary Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Recommended Disposal Method: The recommended method for the disposal of halogenated organic compounds is incineration at a licensed and approved waste disposal facility.[5] This high-temperature process is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts. Do not attempt to dispose of this chemical down the drain or in regular laboratory trash.

Quantitative Data Summary

ParameterValue (for Fenofibric Acid)Reference
Acute Oral Toxicity (Rat LD50) 1242 mg/kg[2]
Aquatic Toxicity (Daphnia magna EC50, 48h) 4.9 mg/L[2]
Aquatic Toxicity (Algae EC50, 24h) 10.85 mg/L[2]
UN Number (for transport) 3077 (Environmentally hazardous substance, solid, n.o.s.)[2]
Transport Hazard Class 9 (Miscellaneous dangerous goods)[2]

This data underscores the environmental hazards associated with this class of compounds and reinforces the need for containment and professional disposal to prevent release into aquatic ecosystems.

Logical Relationship of Disposal Decisions

The decision-making process for the disposal of this compound is based on its chemical properties.

DisposalLogic cluster_properties Chemical Properties cluster_classification Waste Classification cluster_action Disposal Action Prop1 Contains Chlorine (Halogenated) Class Hazardous Halogenated Organic Waste Prop1->Class Prop2 Aromatic Compound Prop2->Class Prop3 Aquatic Toxicity Prop3->Class Action Segregation & Professional Incineration Class->Action

Decision logic for proper disposal.

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment, and fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guidance for Handling 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 3-Chloro Fenofibric Acid-d6, a labeled impurity of Fenofibric Acid.[1] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 1346603-07-3[1]

  • Appearance: White to Off-White Solid[1]

  • Storage: 2-8°C Refrigerator[1]

Hazard Assessment: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from the closely related compound, Fenofibric Acid, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3] The precursor, 3-Chlorobenzoic acid, is known to cause skin and serious eye irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming similar or additional hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions.[5] The following table summarizes the recommended PPE for handling this compound.

Task Required PPE Specifications
Handling Solid Compound (Weighing, Transferring) Eye Protection, Gloves, Lab Coat, Respiratory ProtectionSafety glasses with side shields or goggles.[6] Nitrile or neoprene gloves.[5] A disposable gown or a clean lab coat.[5] Use of a fume hood or a dust mask is recommended to avoid inhalation of dust particles.[4]
Preparing Solutions Eye Protection, Gloves, Lab CoatGoggles to protect against splashes.[6] Chemical-resistant gloves (nitrile or neoprene).[5] A disposable, fluid-resistant gown is preferred.[5]
Handling Solutions Eye Protection, Gloves, Lab CoatSafety glasses or goggles.[6] Nitrile or neoprene gloves.[5] Standard lab coat.
Spill Cleanup Eye Protection, Gloves (double), Gown, Respiratory ProtectionGoggles and a face shield.[5] Two pairs of chemotherapy-grade gloves.[5] A disposable, impermeable gown.[5] A respirator may be necessary depending on the spill size and ventilation.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above for handling a solid compound.

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of the solid compound to the weighing boat using a clean spatula.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask.

    • Add approximately half of the final desired volume of the solvent to the volumetric flask.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved. A sonicator may be used to aid dissolution if necessary.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled and properly sealed storage vial.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions, typically refrigerated or frozen, and protected from light.

  • Cleanup:

    • Dispose of all contaminated disposable materials (e.g., weighing boat, gloves) in the appropriate chemical waste container.

    • Clean all reusable glassware thoroughly.

    • Wipe down the work surface and the analytical balance.

    • Wash hands thoroughly after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. As a chlorinated organic compound, it must be treated as hazardous waste.

Operational Plan:

  • Inventory Management: Maintain a detailed inventory of the compound, including the amount in stock and in use.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and if safe to do so, contain the spill using absorbent materials. Follow your institution's specific spill cleanup procedures.

Disposal Plan:

  • Waste Segregation: Chlorinated organic waste must be segregated from non-chlorinated waste streams.[7] Wastes containing chlorinated solvents are more expensive to dispose of as they often require high-temperature incineration.[7]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for chlorinated liquid waste. Do not dispose of this waste down the drain.[8][9]

  • Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazard(s).

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

Visual Guides

The following diagrams illustrate the key workflows and decision-making processes for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Final Dilution Final Dilution Dissolve in Solvent->Final Dilution Store Solution Store Solution Final Dilution->Store Solution Clean Up Clean Up Store Solution->Clean Up Segregate Waste Segregate Waste Clean Up->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Arrange for Pickup Arrange for Pickup Label Waste Containers->Arrange for Pickup

Caption: Workflow for handling and disposing of this compound.

PPE_Selection Task Identify Task Solid Handling Solid? Task->Solid Solution Preparing Solution? Solid->Solution No PPE_Solid Goggles, Gloves, Lab Coat, Dust Mask/Fume Hood Solid->PPE_Solid Yes Spill Spill Cleanup? Solution->Spill No PPE_Solution Goggles, Gloves, Lab Coat Solution->PPE_Solution Yes PPE_Spill Goggles, Face Shield, Double Gloves, Gown, Respirator Spill->PPE_Spill Yes PPE_Standard Safety Glasses, Gloves, Lab Coat Spill->PPE_Standard No

Caption: Decision tree for selecting appropriate PPE.

References

Essential Safety and Operational Guidance for Handling 3-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 3-Chloro Fenofibric Acid-d6, a labeled impurity of Fenofibric Acid.[1] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 1346603-07-3[1]

  • Appearance: White to Off-White Solid[1]

  • Storage: 2-8°C Refrigerator[1]

Hazard Assessment: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from the closely related compound, Fenofibric Acid, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3] The precursor, 3-Chlorobenzoic acid, is known to cause skin and serious eye irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution, assuming similar or additional hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions.[5] The following table summarizes the recommended PPE for handling this compound.

Task Required PPE Specifications
Handling Solid Compound (Weighing, Transferring) Eye Protection, Gloves, Lab Coat, Respiratory ProtectionSafety glasses with side shields or goggles.[6] Nitrile or neoprene gloves.[5] A disposable gown or a clean lab coat.[5] Use of a fume hood or a dust mask is recommended to avoid inhalation of dust particles.[4]
Preparing Solutions Eye Protection, Gloves, Lab CoatGoggles to protect against splashes.[6] Chemical-resistant gloves (nitrile or neoprene).[5] A disposable, fluid-resistant gown is preferred.[5]
Handling Solutions Eye Protection, Gloves, Lab CoatSafety glasses or goggles.[6] Nitrile or neoprene gloves.[5] Standard lab coat.
Spill Cleanup Eye Protection, Gloves (double), Gown, Respiratory ProtectionGoggles and a face shield.[5] Two pairs of chemotherapy-grade gloves.[5] A disposable, impermeable gown.[5] A respirator may be necessary depending on the spill size and ventilation.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above for handling a solid compound.

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of the solid compound to the weighing boat using a clean spatula.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the volumetric flask.

    • Add approximately half of the final desired volume of the solvent to the volumetric flask.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved. A sonicator may be used to aid dissolution if necessary.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled and properly sealed storage vial.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions, typically refrigerated or frozen, and protected from light.

  • Cleanup:

    • Dispose of all contaminated disposable materials (e.g., weighing boat, gloves) in the appropriate chemical waste container.

    • Clean all reusable glassware thoroughly.

    • Wipe down the work surface and the analytical balance.

    • Wash hands thoroughly after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. As a chlorinated organic compound, it must be treated as hazardous waste.

Operational Plan:

  • Inventory Management: Maintain a detailed inventory of the compound, including the amount in stock and in use.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and if safe to do so, contain the spill using absorbent materials. Follow your institution's specific spill cleanup procedures.

Disposal Plan:

  • Waste Segregation: Chlorinated organic waste must be segregated from non-chlorinated waste streams.[7] Wastes containing chlorinated solvents are more expensive to dispose of as they often require high-temperature incineration.[7]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for chlorinated liquid waste. Do not dispose of this waste down the drain.[8][9]

  • Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the primary hazard(s).

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

Visual Guides

The following diagrams illustrate the key workflows and decision-making processes for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Final Dilution Final Dilution Dissolve in Solvent->Final Dilution Store Solution Store Solution Final Dilution->Store Solution Clean Up Clean Up Store Solution->Clean Up Segregate Waste Segregate Waste Clean Up->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Arrange for Pickup Arrange for Pickup Label Waste Containers->Arrange for Pickup

Caption: Workflow for handling and disposing of this compound.

PPE_Selection Task Identify Task Solid Handling Solid? Task->Solid Solution Preparing Solution? Solid->Solution No PPE_Solid Goggles, Gloves, Lab Coat, Dust Mask/Fume Hood Solid->PPE_Solid Yes Spill Spill Cleanup? Solution->Spill No PPE_Solution Goggles, Gloves, Lab Coat Solution->PPE_Solution Yes PPE_Spill Goggles, Face Shield, Double Gloves, Gown, Respirator Spill->PPE_Spill Yes PPE_Standard Safety Glasses, Gloves, Lab Coat Spill->PPE_Standard No

Caption: Decision tree for selecting appropriate PPE.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.